2,6-Difluoro-4-nitrophenol
Description
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Properties
IUPAC Name |
2,6-difluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVXRISUSPIMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344890 | |
| Record name | 2,6-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-07-1 | |
| Record name | 2,6-Difluoro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,6-Difluoro-4-nitrophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for creating novel molecules with enhanced properties. Among these, 2,6-Difluoro-4-nitrophenol, identified by its CAS number 658-07-1 , is a compound of significant interest.[1][2] Its strategically positioned fluorine atoms and nitro group on a phenolic ring confer a unique reactivity profile, making it a highly valuable intermediate in various synthetic pathways.[1] This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, safety considerations, and key applications, particularly in the realm of drug discovery.
Physicochemical Properties
This compound is a light yellow crystalline solid.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 658-07-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][3][6] |
| Molecular Weight | 175.09 g/mol | [1][3][6] |
| Appearance | Light yellow crystalline solid | [1][2] |
| Melting Point | 99.7-100.7 °C | [1][2] |
| Boiling Point (Predicted) | 254.5 ± 40.0 °C | [1][2] |
| Density (Predicted) | 1.619 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.28 ± 0.44 | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound involves the nitration of 2,6-difluorophenol.[1][4] This electrophilic aromatic substitution reaction is typically carried out using nitric acid in a suitable solvent, such as acetic acid. The reaction proceeds with high regioselectivity, with the nitro group being directed to the para position relative to the hydroxyl group, due to the ortho, para-directing nature of the hydroxyl group and the deactivating effect of the fluorine atoms at the ortho positions.
Experimental Protocol: Nitration of 2,6-Difluorophenol
The following is a representative experimental procedure for the synthesis of this compound:[4]
-
Dissolution: Dissolve 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) in a flask.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Nitration: Slowly add 60% nitric acid (1.20 ml) dropwise to the cooled solution while stirring.
-
Reaction: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Pour the reaction mixture into ice water.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic extract with saturated saline solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (typically starting with a 3:1 ratio and progressing to 2:1) to yield this compound as a light yellow solid.[4] The reported yield for this specific procedure is 51%.[4]
The structure of the synthesized product can be confirmed by spectroscopic methods, such as ¹H NMR. For this compound, the proton NMR spectrum in CDCl₃ typically shows a multiplet at approximately 7.95 ppm, corresponding to the two aromatic protons.[4]
Caption: A schematic workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
The true value of this compound lies in its utility as a versatile chemical intermediate.[1] Its trifunctional nature (phenolic hydroxyl, two fluoro groups, and a nitro group) allows for a variety of subsequent chemical transformations.
Key applications include:
-
Pharmaceutical Intermediate: This compound is extensively used in the synthesis of more complex molecules for drug discovery.[1] The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1]
-
Building Block for Specialty Chemicals: Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of various specialty chemicals, including those used in the electronics sector.[1]
-
Chemical Transformations: The functional groups of this compound can undergo a range of reactions, including:
-
Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used in other reactions typical of phenols.
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed.[6] Other safety data sheets indicate that it can be harmful if it comes into contact with skin or is inhaled, and it may cause skin and eye irritation.
Recommended safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in an inert atmosphere at room temperature.[2]
In case of exposure, it is crucial to seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and the synthesis of specialty chemicals. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a key building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
- The Versatility of this compound in Modern Chemical Synthesis. (URL: )
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- This compound Nine Chongqing Chemdad Co. (URL: )
- This compound | C6H3F2NO3 | CID 600210 - PubChem. (URL: )
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A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-4-nitrophenol
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-difluoro-4-nitrophenol, a pivotal intermediate in the pharmaceutical and specialty chemical industries.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes safety considerations. The synthesis, achieved through the electrophilic nitration of 2,6-difluorophenol, is a carefully controlled process yielding a high-purity product essential for the development of novel therapeutics and advanced materials.[1][2] This guide offers a blend of theoretical insights and practical, field-proven methodologies to ensure a successful and safe synthesis.
Introduction: The Significance of this compound
This compound (CAS No. 658-07-1) is a light yellow crystalline solid that serves as a versatile building block in modern organic synthesis.[1] Its molecular structure, featuring a phenolic hydroxyl group, two fluorine atoms, and a nitro group, imparts a unique reactivity profile that is highly sought after.[1] In the pharmaceutical sector, this compound is a key intermediate in the synthesis of novel drug candidates.[1][2] The incorporation of fluorine atoms is a common strategy to enhance the metabolic stability, bioavailability, and lipophilicity of drug molecules, ultimately improving their pharmacokinetic properties.[1][2] Beyond pharmaceuticals, this compound finds applications in the development of specialty chemicals and advanced electronic materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 658-07-1 | [1][3] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][3] |
| Molecular Weight | 175.09 g/mol | [1][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 99.7-100.7 °C | [1][4] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][4] |
| Purity | >97% (Typical) | [1] |
The Chemistry of Synthesis: An Electrophilic Aromatic Substitution
The synthesis of this compound from 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6] The core of this transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring.
The Reaction Mechanism
The nitration is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[7][8] The mechanism proceeds through several key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][7][9][10] This is the active species that attacks the aromatic ring.
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-difluorophenol acts as a nucleophile, attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[8]
Regioselectivity: The Directing Effects of Substituents
The position of the incoming nitro group is dictated by the existing substituents on the phenol ring: the hydroxyl group (-OH) and the two fluorine atoms (-F).
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group.[11] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivating through its inductive effect (electron-withdrawing). However, like the hydroxyl group, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director.
In the case of 2,6-difluorophenol, the two ortho positions are occupied by fluorine atoms. While the hydroxyl and fluorine groups direct towards the ortho and para positions, the ortho positions are sterically hindered by the existing fluorine atoms.[12] Consequently, the electrophilic attack by the nitronium ion occurs predominantly at the sterically accessible and electronically enriched para position, leading to the selective formation of this compound.[12]
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and validated procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Quantity |
| 2,6-Difluorophenol | 28177-48-2 | C₆H₄F₂O | 2.00 g |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 20 mL |
| Nitric Acid (60%) | 7697-37-2 | HNO₃ | 1.20 mL |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | As needed for extraction |
| Hexane | 110-54-3 | C₆H₁₄ | As needed for chromatography |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed for drying |
| Saturated Saline Solution | N/A | NaCl(aq) | As needed for washing |
| Ice | N/A | H₂O(s) | As needed for cooling |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g of 2,6-difluorophenol in 20 mL of glacial acetic acid.[13]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Nitrating Agent Addition: Slowly add 1.20 mL of 60% nitric acid dropwise to the cooled solution with vigorous stirring.[13] Maintaining a low temperature during the addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[13]
-
Workup - Quenching: Pour the reaction mixture into a beaker containing ice water.[13] This step quenches the reaction and precipitates the product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[13]
-
Workup - Washing: Wash the organic layer with a saturated saline solution to remove any remaining water-soluble impurities.[13]
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water.[13]
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., in a 3:1 to 2:1 ratio) as the eluent to yield the pure this compound.[13] A typical yield for this procedure is around 51%.[13]
Safety and Handling
The synthesis of this compound involves the use of corrosive and oxidizing chemicals. Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[14][15]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[14][15]
-
Handling Acids: Nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[14][16] They can cause severe skin and eye burns.[14][16] Handle with extreme care and avoid contact with skin, eyes, and clothing.[14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]
-
Acid Dilution: When preparing aqueous solutions, always add acid to water slowly, never the other way around, to dissipate the heat generated.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Nitric acid waste should be segregated from other chemical waste to prevent potentially violent reactions.[14]
Conclusion
The synthesis of this compound via the nitration of 2,6-difluorophenol is a well-established and reliable method. A thorough understanding of the electrophilic aromatic substitution mechanism, the directing effects of the substituents, and meticulous adherence to the experimental protocol and safety guidelines are essential for a successful outcome. This guide provides the necessary theoretical framework and practical insights for researchers and professionals to confidently and safely produce this valuable chemical intermediate, thereby facilitating advancements in drug discovery and materials science.
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2,6-Difluoro-4-nitrophenol chemical structure and IUPAC name
An In-Depth Technical Guide to 2,6-Difluoro-4-nitrophenol: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core chemical identity, a validated synthesis protocol with mechanistic insights, its strategic application in pharmaceutical development, and essential safety and handling procedures.
Section 1: Core Chemical Identity
This compound, identified by its CAS number 658-07-1, is a highly functionalized aromatic compound.[1][2] Its structure is characterized by a phenolic ring substituted with two fluorine atoms ortho to the hydroxyl group and a nitro group in the para position. This specific arrangement of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (hydroxyl) imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and purification.[1]
| Property | Value | Source(s) |
| CAS Number | 658-07-1 | [2] |
| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |
| Molecular Weight | 175.09 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 99.7-100.7 °C | [1][3] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.28 ± 0.44 (Predicted) | [3] |
Section 2: Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 2,6-difluorophenol.[1][4] This process must be carefully controlled to ensure selective nitration at the para position and to manage the exothermic nature of the reaction.
Expertise & Causality in Experimental Design
The choice of reagents and conditions is dictated by the substrate's reactivity. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the ortho positions are sterically hindered by the fluorine atoms, favoring substitution at the para position. Acetic acid serves as a suitable solvent, and the reaction is performed under ice bath conditions to control the rate of reaction and prevent over-nitration or side reactions.[4]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, with clear steps for reaction, workup, and purification to yield the target compound with high purity.[4]
Materials:
-
2,6-Difluorophenol (2.00 g)
-
Acetic acid (20 ml)
-
60% Nitric acid (1.20 ml)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.00 g of 2,6-difluorophenol in 20 ml of acetic acid.
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is a critical step to control the exothermic nitration reaction.
-
Nitration: While stirring, slowly add 1.20 ml of 60% nitric acid dropwise to the cooled solution. The slow addition prevents a rapid temperature increase and reduces the formation of byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into a beaker containing ice water. This stops the reaction and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain the desired compound.
-
Washing: Wash the organic extract with saturated saline solution to remove any remaining acid and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate mixture as the eluent, to yield this compound as a light yellow solid.[4]
Section 3: Reactivity and Role in Drug Development
The true utility of this compound lies in its versatile reactivity, which makes it a valuable intermediate for creating novel drug candidates.[1]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluorine atoms by various nucleophiles to introduce new functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂), yielding 4-Amino-2,6-difluorophenol.[3] This amino group serves as a handle for further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.
-
Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated or acylated, providing another site for molecular modification.
The strategic incorporation of fluorine into drug molecules is a widely used strategy in modern drug discovery to enhance pharmacokinetic properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase cell membrane permeability, and enhance binding affinity to target proteins.[1] this compound serves as an excellent starting material for introducing a difluorinated phenolic moiety into a larger molecule.[1]
Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While the toxicological properties of this compound have not been fully investigated, it should be handled with caution as a potential irritant that may be harmful if inhaled or ingested.[3]
Trustworthiness: A Self-Validating Safety Protocol
Adherence to the following guidelines establishes a self-validating system for safe handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear protective safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: Wear a lab coat and other protective clothing. Ensure boots are chemical resistant.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing dust or vapor.[3]
-
Prevent contact with skin, eyes, and clothing.[3]
-
Ensure a safety shower and eye wash station are readily available.[3]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately and thoroughly with running water and non-abrasive soap.[3]
-
Eye Contact: Flush eyes with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and specialty chemical industries. Its unique structural features provide a reliable platform for synthesizing complex molecules with enhanced properties. By understanding its chemical identity, synthesis, reactivity, and proper handling procedures, researchers and drug development professionals can effectively and safely leverage this important building block to advance their scientific goals.
References
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The Versatility of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound | C6H3F2NO3 | CID 600210. PubChem. [Link]
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A Spectroscopic Guide to 2,6-Difluoro-4-nitrophenol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
For Immediate Release
SHANGHAI, CN – January 11, 2026 – In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1), a key building block in organic synthesis, presents a unique spectroscopic profile owing to its distinct arrangement of electron-withdrawing and donating groups on an aromatic scaffold.[1][2] This technical guide offers an in-depth analysis of the spectral data of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and characterization.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol , is a crystalline solid that serves as a versatile intermediate in the synthesis of a wide array of functional molecules.[1][2] Its utility stems from the synergistic interplay of its functional groups: the nucleophilic substitution facilitated by the nitro group, the influence of the fluorine atoms on the molecule's electronic properties and metabolic stability, and the reactivity of the phenolic hydroxyl group. Accurate spectroscopic analysis is the cornerstone of ensuring the purity and structural integrity of this reagent in complex synthetic pathways.
This guide will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.
Experimental Data:
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| Aromatic H (H-3, H-5) | 7.95 | Multiplet | 2H | CDCl₃ |
| Hydroxyl H (OH) | Variable | Broad Singlet | 1H | CDCl₃ |
Interpretation and Causality:
The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis. Their resonance appears as a multiplet at approximately 7.95 ppm.[3] The downfield shift is attributed to the strong deshielding effects of the electron-withdrawing nitro group at the para position and the fluorine atoms at the ortho positions. The multiplicity arises from coupling to the two adjacent fluorine atoms. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Diagram: Molecular Structure and ¹H NMR Assignments
Caption: General workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 175
-
Major Fragments:
-
m/z = 129 ([M - NO₂]⁺)
-
m/z = 101 ([M - NO₂ - CO]⁺)
-
m/z = 81 ([C₅H₂F]⁺)
-
Interpretation and Causality:
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 175, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitrophenols involve the loss of the nitro group (NO₂), resulting in a fragment at m/z 129. Subsequent loss of carbon monoxide (CO) from the phenolic ring can lead to a fragment at m/z 101. Further fragmentation of the aromatic ring can also be observed.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, and mass spectrometry corroborates the molecular weight and provides insights into its fragmentation. This comprehensive spectral guide serves as a valuable resource for the unambiguous identification and quality control of this important synthetic intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 2,6-Difluoro-4-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior throughout the entire development and manufacturing lifecycle. From the initial stages of reaction design and optimization to final product formulation and bioavailability, a thorough understanding of a compound's solubility is paramount. For a versatile building block like 2,6-Difluoro-4-nitrophenol, characterizing its solubility in a range of organic solvents is essential for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields. Knowledge of solubility allows for the selection of appropriate solvents that can dissolve reactants to the desired concentration.
-
Purification and Crystallization: Techniques such as recrystallization, a common method for purifying solid compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation Development: In the pharmaceutical industry, the solubility of an API is a major determinant of its bioavailability. Formulations often require the API to be dissolved in a solvent system for effective delivery.
-
Process Safety and Scalability: Understanding solubility is crucial for preventing precipitation in reaction vessels or transfer lines, which can lead to blockages and other safety hazards during scale-up.
This guide will provide a comprehensive overview of the factors influencing the solubility of this compound and a practical approach to its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 658-07-1 | [2] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |
| Molecular Weight | 175.09 g/mol | [1][2] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 99.7-100.7 °C | [2] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [2] |
| pKa (Predicted) | 4.28 ± 0.44 |
Theoretical Considerations for the Solubility of this compound
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility in various organic solvents.
Molecular Structure and Polarity
This compound possesses a combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:
-
Phenolic Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar.
-
Fluorine Atoms (-F): The two fluorine atoms are also strongly electron-withdrawing, increasing the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring is generally nonpolar, but the presence of the polar substituents significantly influences its electronic properties.
The presence of these polar functional groups suggests that this compound will be more soluble in polar organic solvents compared to nonpolar solvents.
Impact of Substituents on Acidity and Solubility
The presence of strong electron-withdrawing groups (two fluorine atoms and a nitro group) on the phenol ring has a significant impact on the acidity of the phenolic proton. These groups help to stabilize the resulting phenoxide anion through inductive and resonance effects, making this compound a relatively strong organic acid. This increased acidity can enhance its solubility in basic organic solvents or in polar solvents capable of strong hydrogen bonding interactions.
Expected Solubility Trends
Based on the principles of intermolecular forces, we can predict the general solubility trend of this compound in different classes of organic solvents:
-
High Solubility Expected in:
-
Polar Protic Solvents: Such as methanol, ethanol, and other alcohols, which can engage in hydrogen bonding with the hydroxyl and nitro groups.
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and acetonitrile, which have significant dipole moments and can interact with the polar regions of the molecule.
-
-
Moderate Solubility Expected in:
-
Slightly Polar/Polarizable Solvents: Such as dichloromethane and chloroform.
-
-
Low Solubility Expected in:
-
Nonpolar Solvents: Such as hexane, cyclohexane, and toluene, where the primary intermolecular forces are weak van der Waals forces.
-
Experimental Determination of Solubility
Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Principle of the Isothermal Equilibrium Method
The principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature. An excess of the solid solute is equilibrated with the solvent for a sufficient period to ensure that the concentration of the dissolved solute has reached its maximum value (i.e., the solubility). The concentration of the solute in the supernatant is then determined analytically.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the determination of the solubility of this compound.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Scintillation vials with screw caps
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of dilutions to create at least five standard solutions of known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). d. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Preparation and Equilibration: a. Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached. b. Accurately add a known volume or mass of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C). e. Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
Sampling and Analysis: a. After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a needle. To avoid temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. c. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. d. Accurately weigh the filtered solution. e. Dilute a known mass of the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. f. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
Calculation of Solubility: a. Using the equation of the calibration curve, determine the concentration of the diluted sample. b. Calculate the concentration of the original saturated solution, taking into account the dilution factor. c. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Representation of Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] | |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] |
Graphical Representation
A plot of solubility versus temperature for each solvent can provide valuable insights into the thermodynamics of the dissolution process.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol for the isothermal equilibrium method, researchers can generate accurate and reliable solubility data. This information is invaluable for the efficient development of synthetic processes, purification strategies, and formulations involving this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other solid organic compounds.
References
- The Versatility of this compound in Modern Chemical Synthesis. (URL: Not available)
-
PubChem. This compound. (URL: [Link])
- Experiment 1: Determination of Solubility Class. (URL: Not available)
- Solubility of Organic Compounds. (URL: Not available)
- Experiment: Solubility of Organic & Inorganic Compounds. (URL: Not available)
-
How to determine the solubility of a substance in an organic solvent? - ResearchGate. (URL: [Link])
- Solubility of 4-Nitrophenol. (URL: Not available)
-
Toxicological Profile for Nitrophenols. (URL: [Link])
Sources
physical properties of 2,6-Difluoro-4-nitrophenol (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-nitrophenol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry and drug development, this compound (CAS No. 658-07-1) has emerged as a pivotal intermediate.[1][2] Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro moiety, and two fluorine atoms, imparts a desirable reactivity profile for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability and membrane permeability of drug candidates.[1]
A thorough understanding of the fundamental physical properties of this compound is paramount for researchers and chemical engineers. These properties, particularly the melting and boiling points, are critical parameters that dictate the conditions for its synthesis, purification, handling, and storage. This guide provides a comprehensive overview of these key physical characteristics and outlines a detailed protocol for their experimental verification, ensuring both safety and reproducibility in a laboratory setting.
Physicochemical Properties of this compound
This compound is typically supplied as a light yellow crystalline solid.[1] The purity of commercially available batches often exceeds 97%, which is crucial for its application as a high-quality chemical intermediate.[1] The core physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 658-07-1 | [1][3] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][3][4] |
| Molecular Weight | 175.09 g/mol | [1][3][4] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 99.7-100.7 °C | [1][3] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][3] |
The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the narrow range of 99.7-100.7°C suggests a high degree of purity in its solid state.[1][3] Impurities typically lead to a depression and broadening of the melting point range. The boiling point, while predicted, provides an essential estimate for any high-temperature reactions or distillative purification processes.
Experimental Determination of Melting Point
The determination of a compound's melting point is a foundational technique in organic chemistry for both identification and purity assessment. The following protocol describes a validated method for determining the melting point of this compound using a standard capillary melting point apparatus.
Principle
A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range. A pure substance will exhibit a sharp melting range, typically 0.5-2°C.[5]
Materials
-
Sample of this compound
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Mortar and pestle
-
Spatula
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
Place a small amount of the light yellow crystalline solid on a clean, dry watch glass.
-
Using a mortar and pestle, gently grind the crystals into a fine powder. Causality: This step is critical to ensure uniform packing and efficient heat transfer within the capillary tube, preventing inaccurate readings due to air pockets or large crystal size.[5]
-
-
Capillary Tube Packing:
-
Press the open end of a melting point capillary tube into the powdered sample, forcing a small amount of material into the tube.[5]
-
Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.
-
Repeat this process until a packed column of 2-3 mm in height is achieved. Causality: An appropriate sample height is necessary for an accurate determination. Too much sample will result in a larger temperature gradient across the sample, leading to a broadened melting range.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.
-
For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point (approx. 80°C for this compound).
-
Set the heating rate to a slow and steady increase of 1-2°C per minute as the temperature approaches the expected melting point.[5] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for a precise observation of the melting process.
-
-
Data Recording and Analysis:
-
Record the temperature at which the first drop of liquid is observed. This is the lower limit of the melting range.
-
Continue heating slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.[5]
-
A sharp melting range (e.g., 99.5-100.5°C) is indicative of a high-purity sample. A broad and depressed range suggests the presence of impurities.
-
Experimental Workflow Visualization
The logical flow for the purity validation of this compound via melting point analysis is depicted below.
Caption: Workflow for Melting Point Determination of this compound.
Conclusion
The physical properties of this compound, particularly its melting point of 99.7-100.7°C, are critical benchmarks for its use in high-stakes applications like pharmaceutical synthesis. The well-defined melting point not only confirms the identity of the substance but also serves as a reliable and accessible measure of its purity. The experimental protocol detailed in this guide provides a self-validating system for researchers to confirm the quality of their starting materials, thereby ensuring the integrity and success of subsequent synthetic transformations. Adherence to these analytical principles is a cornerstone of robust scientific and developmental work.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Available at: [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]
-
Allen. (n.d.). The order of melting point of ortho, para, meta nitrophenol is. Available at: [Link]
-
Chemistry Online. (2023). Obtaining ortho-nitrophenol. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. Available at: [Link]
-
PubChem. (n.d.). 2-Nitrophenol. Available at: [Link]
-
Quora. (2021). Which of the following has higher melting point and why auto nitrophenol or para.... Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
A Researcher's Guide to Sourcing and Utilizing 2,6-Difluoro-4-nitrophenol in Drug Discovery and Development
An In-depth Technical Guide for Scientists and Professionals
In the landscape of modern pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among these, fluorinated aromatic compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. 2,6-Difluoro-4-nitrophenol, with its unique electronic and structural characteristics, stands out as a valuable intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and safe handling of this critical reagent.
The Strategic Importance of this compound
This compound (CAS Number: 658-07-1) is a light yellow crystalline solid that serves as a versatile precursor in organic synthesis.[1] Its utility stems from the presence of three key functional groups on the phenyl ring: two fluorine atoms, a nitro group, and a hydroxyl group. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl group offers a handle for various chemical transformations.[1]
In drug discovery, the introduction of fluorine atoms into a molecule can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1] The nitro group, on the other hand, can be readily reduced to an amine, providing a key linkage point for further molecular elaboration. This combination of features makes this compound a sought-after intermediate in the synthesis of complex pharmaceutical candidates and specialty electronic materials.[1]
The Commercial Landscape: Sourcing and Purity
A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The available purity grades typically range from 97% to over 99%. For early-stage research and development, a purity of 98% is often sufficient, while later-stage development and manufacturing may necessitate higher purity grades to minimize the presence of process-related impurities.
Below is a comparative table of representative commercial suppliers and the typical purity grades they offer. It is crucial for the end-user to request a lot-specific Certificate of Analysis (CoA) to verify the purity and impurity profile before use.
| Supplier Category | Representative Companies | Typical Purity Grades Offered | Scale of Supply |
| Research & Development | Sigma-Aldrich (Merck), ChemScene, BLD Pharm, Apollo Scientific | ≥98%, ≥99% | Milligrams to Grams |
| Bulk & Industrial | NINGBO INNO PHARMCHEM CO., LTD., Career Henan Chemical Co., ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | ≥97%, 98% min, 99% | Kilograms to Metric Tons |
| Online Marketplaces | ChemicalBook, Molbase, Parchem | Varies by listing (typically ≥98%) | Grams to Kilograms |
This table is for illustrative purposes and is not an exhaustive list. Researchers should always conduct their own due diligence when selecting a supplier.
Quality Control and Analytical Characterization
Ensuring the quality of this compound is critical for the reproducibility of synthetic protocols and the safety of the final products. A comprehensive quality assessment relies on a combination of analytical techniques to confirm the identity, purity, and impurity profile of the material.
Certificate of Analysis (CoA): A Critical Document
The Certificate of Analysis is a formal document provided by the supplier that details the analytical testing results for a specific batch of a chemical. Researchers should meticulously review the CoA to ensure it meets their experimental requirements. A representative CoA for high-purity this compound would typically include the following information:
| Parameter | Specification | Method |
| Appearance | Light yellow crystalline solid | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |
| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography |
| Melting Point | 99.7 - 100.7 °C | Melting Point Apparatus |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be specified | Gas Chromatography (GC) |
| Inorganic Impurities | To be specified | Inductively Coupled Plasma (ICP) |
Key Analytical Techniques for Quality Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum is expected to show a multiplet around 7.95 ppm in CDCl₃, corresponding to the two aromatic protons.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and quantifying any impurities. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify and quantify volatile organic impurities and residual solvents. Due to the polar nature of the phenol, derivatization may be necessary to improve chromatographic performance.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the O-H, N-O, and C-F bonds.
The following diagram illustrates a typical quality control workflow for this compound.
Sources
A Guide to the Synthetic Utility of 2,6-Difluoro-4-nitrophenol: A Versatile Building Block in Modern Organic Chemistry
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for versatile and highly functionalized building blocks is perpetual. 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1) has emerged as a cornerstone intermediate, prized for its unique electronic and steric properties.[1][2] This guide provides an in-depth technical exploration of its applications, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will examine its role in key transformations such as nucleophilic aromatic substitution, derivatization of its phenolic hydroxyl, and reduction of its nitro group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Profile and Strategic Importance
This compound is a light yellow crystalline solid that serves as a pivotal intermediate in a multitude of chemical processes.[1] Its synthetic value is derived from the strategic placement of three key functional groups on the benzene ring: a hydroxyl group, a nitro group, and two fluorine atoms. This specific arrangement creates a molecule with a highly predictable and exploitable reactivity profile.
The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly increases the acidity of the phenolic proton.[3] This makes deprotonation under mild basic conditions more favorable compared to less fluorinated analogues, facilitating reactions at the oxygen center.[3] Simultaneously, the powerful electron-withdrawing nitro group, positioned para to the hydroxyl, activates the aromatic ring for nucleophilic attack, a cornerstone of its synthetic utility.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 658-07-1 | [1][6] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][6] |
| Molecular Weight | 175.09 g/mol | [1][6] |
| Appearance | Light yellow crystalline solid | [1][2] |
| Melting Point | 99.7-100.7 °C | [1][2] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][2] |
| pKa | 4.28 ± 0.44 (Predicted) | [2] |
Synthesis of the Core Scaffold
The reliable synthesis of this compound is fundamental to its application. The most common and direct route involves the electrophilic nitration of 2,6-difluorophenol.[7][8] The choice of nitrating agent and solvent system is critical to control selectivity and ensure a high yield of the desired para-nitro isomer.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (2.00 g) in glacial acetic acid (20 ml).
-
Nitration: Cool the solution in an ice bath. Slowly add 60% nitric acid (1.20 ml) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into ice water (100 ml). Extract the aqueous mixture with ethyl acetate (3 x 50 ml).
-
Purification: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/1 to 2/1) to yield this compound as a light yellow solid (Typical yield: ~51%).
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in organic synthesis is as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions.[9] The aromatic ring is rendered electron-deficient by the potent para-nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5]
In this context, the fluorine atoms serve as excellent leaving groups. Contrary to SN1/SN2 reactions, the SNAr reactivity order for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom at the ipso-carbon.[10]
Caption: Generalized mechanism of SNAr on this compound.
This reactivity allows for the facile introduction of various nucleophiles, such as alkoxides, phenoxides, and amines, to build molecular complexity. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][9]
Experimental Protocol: Synthesis of a Diarylether via SNAr
-
Reaction Setup: To a solution of this compound (1.0 eq) and a substituted phenol (1.1 eq) in a polar aprotic solvent like DMF or DMSO, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Acidify with dilute HCl to neutralize any remaining base.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Further Transformations
Beyond SNAr, the other functional groups on this compound provide additional handles for synthetic diversification.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, yielding 4-amino-2,6-difluorophenol.[2] This transformation is a gateway to a new class of building blocks. The resulting amino group can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions, dramatically expanding the synthetic possibilities. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).
Experimental Protocol: Nitro Group Reduction to an Amine
-
Reaction Setup: In a flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress via TLC. The disappearance of the yellow color of the starting material is often a good visual indicator.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,6-difluorophenol, which can be used directly or purified further.
Reactions at the Phenolic Hydroxyl
The acidic phenolic hydroxyl group can be alkylated or acylated to introduce further diversity. For instance, Williamson ether synthesis with an alkyl halide under basic conditions can be used to cap the hydroxyl group, which can be strategic if subsequent reactions require protection of this functionality or if the ether linkage is a desired feature in the final target molecule.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed synthetic tool. Its value lies in the predictable and versatile reactivity conferred by its unique substitution pattern. The ability to perform selective SNAr reactions, coupled with the potential for transforming the nitro and hydroxyl groups, makes it an indispensable building block in the synthesis of complex organic molecules. Researchers in drug discovery and agrochemical development can leverage its properties to efficiently construct novel compounds with enhanced biological activity and improved pharmacokinetic profiles, underscoring its continued importance in modern chemical science.[1][8][11]
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- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. (n.d.). Benchchem.
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Introduction: Strategic Importance of 2,6-Difluoro-4-nitrophenol
An In-depth Technical Guide to the Electrophilic Nitration of 2,6-Difluorophenol
In the landscape of pharmaceutical and agrochemical synthesis, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] 2,6-Difluoro-4-nitrophenol, a light yellow crystalline solid (CAS 658-07-1), is a pivotal intermediate derived from the electrophilic nitration of 2,6-difluorophenol.[1][2] Its value lies in the trifunctional nature of the molecule: a nucleophilic hydroxyl group, a nitro group amenable to reduction and further derivatization, and an electron-deficient aromatic ring activated for nucleophilic aromatic substitution. Understanding the mechanism and regioselectivity of its synthesis is crucial for optimizing its production and leveraging its synthetic potential.
This guide provides a detailed examination of the electrophilic nitration of 2,6-difluorophenol, delving into the mechanistic principles that govern its high regioselectivity and offering a field-proven experimental protocol for its synthesis.
Part 1: Mechanistic Principles and Regioselectivity
The introduction of a nitro group onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present.[5][6] In the case of 2,6-difluorophenol, the directing effects of one hydroxyl (-OH) group and two fluorine (-F) atoms must be considered.
Pillar 1: Competing Directing Effects
-
Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[7][8] It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.[4][5]
-
Fluorine (-F) Atoms: Halogens, including fluorine, are a unique class of substituents. They are deactivating yet ortho, para-directing.[7][8] The deactivation arises from a strong electron-withdrawing inductive effect (-I effect) due to fluorine's high electronegativity. However, fluorine also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[6][9] For fluorine, the strong -I effect generally outweighs the +M effect, leading to overall deactivation of the ring compared to benzene.[9]
Pillar 2: The Decisive Role of Steric Hindrance and Position
In 2,6-difluorophenol, the interplay of these effects leads to a highly predictable outcome.
-
Activation: The strongly activating -OH group increases the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack despite the deactivating presence of two fluorine atoms.[4]
-
Directing Influence: All three substituents (-OH, -F, -F) direct the incoming electrophile to the positions ortho and para to themselves. The hydroxyl group at C1 directs to C2, C4, and C6. The fluorine at C2 directs to C1, C3, and C5. The fluorine at C6 directs to C1, C5, and C3. The position of highest electron density and, therefore, the most favorable for attack, is the C4 position (para to the powerful -OH director).
-
Steric Hindrance: The two fluorine atoms at the C2 and C6 positions create significant steric hindrance around the ortho positions (C3 and C5 are ortho to the fluorine atoms but meta to the hydroxyl group). This physical obstruction makes the approach of the electrophile to the C4 (para) position far more favorable.[10]
Consequently, the electrophilic nitration of 2,6-difluorophenol occurs with high regioselectivity at the sterically accessible and electronically enriched C4 position, yielding this compound as the major product.[1][10]
Part 2: The Core Reaction Mechanism
The reaction proceeds through a well-established multi-step pathway for electrophilic aromatic substitution.
Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid. While a mixture of concentrated nitric and sulfuric acids is common for nitrating many aromatics, the activated nature of phenols allows for milder conditions, such as using nitric acid in a solvent like acetic acid.[4][11][12] The strong acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[13][14]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the 2,6-difluorophenol ring attacks the nitronium ion. The attack occurs at the C4 position, forming a new C-N bond and a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the carbon bearing the hydroxyl group, where it is stabilized by the oxygen's lone pairs.
Step 3: Rearomatization A weak base in the reaction mixture, such as water or the conjugate base of the acid used (e.g., acetate), abstracts the proton from the C4 carbon. This restores the aromaticity of the ring and yields the final product, this compound.
Mechanism Workflow Diagram
Caption: Figure 1: Mechanism of 2,6-Difluorophenol Nitration
Part 3: Experimental Protocol and Data
The following protocol is a self-validating system for the regioselective synthesis of this compound, adapted from established procedures.[11]
Detailed Step-by-Step Methodology
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to ensure efficient temperature control.
-
Dissolution: Charge the flask with 2,6-difluorophenol (1.0 eq). Add glacial acetic acid (approx. 10 mL per gram of phenol) and stir until the solid is completely dissolved. Cool the solution to 0-5 °C using the ice bath.
-
Causality: Acetic acid serves as a polar solvent that dissolves the starting material. The ice bath is critical because nitration is a highly exothermic reaction; low temperatures prevent over-nitration and the formation of undesired by-products.[15]
-
-
Preparation of Nitrating Agent: While not always necessary for activated phenols, for controlled addition, a solution of nitric acid in the reaction solvent can be prepared. In a separate beaker, slowly add 60% nitric acid (1.1 eq) to a small amount of cold glacial acetic acid.
-
Addition: Add the nitric acid solution dropwise to the stirred solution of 2,6-difluorophenol via the dropping funnel over 30-60 minutes. Critically maintain the internal reaction temperature below 10 °C throughout the addition.
-
Causality: Slow, dropwise addition is essential to manage the exothermicity of the reaction and maintain regioselectivity.[15]
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction): Carefully pour the reaction mixture into a beaker containing crushed ice and water. This quenches the reaction and precipitates the product. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volume of aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Causality: Washing removes residual acid and water-soluble impurities. Drying removes dissolved water from the organic solvent before evaporation.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound as a light yellow solid.[11]
Data Presentation: Properties and Reaction Summary
| Parameter | Value/Condition | Notes |
| Reactant | 2,6-Difluorophenol | CAS: 28177-48-2; MW: 130.09 g/mol ; MP: 38-41 °C[16][17] |
| Product | This compound | CAS: 658-07-1; MW: 175.09 g/mol ; MP: 99.7-100.7 °C[11] |
| Nitrating Agent | 60% Nitric Acid | 1.1 - 1.2 equivalents |
| Solvent | Glacial Acetic Acid | Provides a polar medium and facilitates protonation. |
| Temperature | 0 - 10 °C (addition), Room Temp (stirring) | Crucial for controlling exothermicity and selectivity.[15] |
| Reaction Time | ~1-2 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Column Chromatography | Eluent: Hexane/Ethyl Acetate gradient.[11] |
| Reported Yield | 51% | This is a representative yield and can be optimized.[11] |
Conclusion
The electrophilic nitration of 2,6-difluorophenol is a textbook example of regioselectivity controlled by a confluence of electronic and steric effects. The powerful ortho, para-directing and activating nature of the hydroxyl group, combined with the significant steric hindrance imposed by the two ortho-fluorine atoms, overwhelmingly favors substitution at the C4 position. This predictable outcome allows for the efficient and clean synthesis of this compound, a highly valuable and versatile intermediate in modern drug development and chemical synthesis. The protocol described provides a robust and reliable method for achieving this transformation in a laboratory setting.
References
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Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. Available at: [Link]
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8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. Available at: [Link]
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The Strategic Deployment of 2,6-Difluoro-4-nitrophenol in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry, bestowing enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Among the repertoire of fluorinated building blocks, 2,6-difluoro-4-nitrophenol stands out as a highly versatile and reactive intermediate. This technical guide provides an in-depth exploration of the physicochemical properties, reactivity, and strategic applications of this compound in the synthesis of complex pharmaceutical agents. We will delve into the causality behind its utility, providing field-proven insights and detailed experimental protocols for its key transformations, including nucleophilic aromatic substitution, ether synthesis, and nitro group reduction. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective leveraging of this powerful building block in their synthetic campaigns.
Introduction: The Rationale for Fluorination and the Unique Profile of this compound
The pursuit of novel therapeutics is a relentless endeavor to optimize molecular properties for enhanced efficacy and safety. Fluorine, with its high electronegativity and small atomic size, has emerged as a critical element in this pursuit. Its introduction into a drug candidate can profoundly influence lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2] this compound is a prime exemplar of a fluorinated building block that offers a confluence of desirable features for the medicinal chemist.
The strategic placement of two fluorine atoms ortho to the phenolic hydroxyl group, combined with a nitro group in the para position, creates a unique electronic and steric environment. This substitution pattern activates the aromatic ring for a variety of chemical transformations, making it a highly sought-after intermediate in the synthesis of complex molecules, including kinase inhibitors.[1] This guide will dissect the reactivity of this versatile molecule and provide a roadmap for its practical application in the laboratory.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 658-07-1 | [1] |
| Molecular Formula | C6H3F2NO3 | [1] |
| Molecular Weight | 175.09 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 99.7-100.7 °C | [1] |
| Boiling Point | 254.5 ± 40.0 °C | [1] |
| Purity | >97% | [1] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the interplay of its three functional groups: the phenolic hydroxyl, the nitro group, and the fluorine atoms on the activated aromatic ring. This section will explore the key transformations of this building block, providing detailed experimental protocols for each.
Williamson Ether Synthesis: Crafting Diaryl Ethers
The phenolic hydroxyl group of this compound can be readily alkylated or arylated via the Williamson ether synthesis. This reaction is particularly valuable for the construction of diaryl ether linkages, a common motif in many biologically active molecules. The electron-withdrawing nature of the nitro and fluoro substituents increases the acidity of the phenol, facilitating its deprotonation to the corresponding phenoxide, a potent nucleophile.
Experimental Protocol: Williamson Ether Synthesis of a Substituted Nitroaromatic Ether
This protocol provides a general procedure for the synthesis of a diaryl ether from this compound and an activated aryl halide.
Materials:
-
This compound
-
Benzyl bromide (or other suitable alkyl/aryl halide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol) and anhydrous potassium carbonate (20 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure thorough mixing.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (11 mmol) to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is considered complete when the starting this compound spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the crude product in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diverse Functionality
The fluorine atoms of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, including amines, thiols, and alkoxides. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] This reaction is a powerful tool for introducing diverse functional groups and building molecular complexity.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted aminonitrobenzene derivative from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in DMF or DMSO. Add the amine nucleophile (1.1 - 1.5 eq) to the solution. Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Nitro Group Reduction: Unmasking the Amino Moiety
The nitro group of this compound can be readily reduced to the corresponding aniline, 4-amino-2,6-difluorophenol. This transformation is of paramount importance in medicinal chemistry, as the resulting aminophenol is a key precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors.[4][5] The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions.
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol describes a general procedure for the reduction of the nitro group of this compound using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filter paper
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 g) in methanol or ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.
-
Hydrogenation: Place the vessel on a Parr shaker or other suitable hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-amino-2,6-difluorophenol.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.
Strategic Application in Kinase Inhibitor Synthesis: The Case of Regorafenib
The utility of the 2,6-difluoro-4-aminophenol scaffold, derived from the reduction of this compound, is powerfully illustrated in the synthesis of multi-kinase inhibitors. While the marketed drug Regorafenib is synthesized from the isomeric 4-amino-3-fluorophenol, the synthetic strategies employed are directly applicable to derivatives of this compound.[6][7] The synthesis of Regorafenib highlights the importance of the diaryl ether linkage and the strategic placement of fluorine atoms to modulate drug-target interactions and pharmacokinetic properties.[6][7]
The general synthetic approach involves the formation of a diaryl ether via nucleophilic aromatic substitution, followed by the construction of a urea linkage. The fluorine atoms on the phenolic ring play a crucial role in enhancing the binding affinity of the inhibitor to the kinase active site.
Caption: Retrosynthetic analysis of Regorafenib, highlighting the key role of the aminophenol building block.
Conclusion: A Versatile and Indispensable Building Block
This compound has firmly established itself as a versatile and indispensable building block in the medicinal chemist's toolbox. Its unique combination of a reactive phenolic hydroxyl group, a reducible nitro group, and fluorine atoms that activate the aromatic ring for nucleophilic aromatic substitution provides a powerful platform for the synthesis of complex and diverse molecular architectures. The strategic incorporation of the 2,6-difluorophenyl moiety can significantly enhance the pharmacological properties of drug candidates. This guide has provided a comprehensive overview of the key reactions of this compound, complete with detailed experimental protocols, to empower researchers to fully exploit the potential of this valuable synthetic intermediate in their drug discovery endeavors.
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-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry.
-
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The Double-Edged Sword: Unlocking the Therapeutic Potential and Navigating the Risks of Fluorinated Nitrophenols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and nitro groups into phenolic scaffolds represents a compelling, albeit complex, avenue in modern medicinal chemistry. Fluorinated nitrophenols, a class of small molecules resulting from this chemical marriage, are emerging as compounds of significant interest with a wide spectrum of potential biological activities. This guide provides a comprehensive technical overview of the current understanding of these molecules, delving into their therapeutic promise in oncology and infectious diseases, while also addressing the inherent toxicological challenges. We will explore the mechanistic rationale behind their activity, detail established and putative mechanisms of action, and provide field-proven experimental protocols for their synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of fluorinated nitrophenols while navigating their associated risks.
Introduction: The Chemical Rationale for Biological Activity
The unique physicochemical properties of fluorine and the nitro group underpin the diverse biological activities observed in fluorinated nitrophenols. Fluorine, the most electronegative element, can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This strategic substitution is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[3]
The nitro group, on the other hand, is a versatile functional group known to act as both a pharmacophore and a potential toxicophore.[4][5][6] Its electron-withdrawing nature can influence the electronic properties of the entire molecule, facilitating interactions with biological targets.[6] The nitro moiety is a key component in a range of therapeutics, including antimicrobial and anticancer agents, often exerting its effect through redox cycling and the generation of reactive nitrogen species.[5][6]
The combination of these two functionalities on a phenol ring creates a molecule with a unique electronic and steric profile, poised for interaction with a variety of biological macromolecules. This guide will explore the current landscape of research into these fascinating compounds.
Potential Therapeutic Applications
While research specifically focused on a broad range of fluorinated nitrophenols is still emerging, existing data on related compounds and a few specific examples point towards significant potential in several therapeutic areas.
Anticancer Activity: A Focus on Kinase Inhibition
A promising area of investigation for fluorinated nitrophenols is their potential as anticancer agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
One notable example is 2-fluoro-4-nitrophenol , which has been reported to possess potent antitumor activity as a selective inhibitor of the protein kinase Raf (a downstream effector of RAS), and consequently, the Akt signaling pathway. This pathway is central to cell proliferation, survival, and angiogenesis, and its inhibition is a key strategy in cancer therapy. While this information originates from a commercial source and awaits broader academic validation, it provides a strong rationale for investigating other fluorinated nitrophenols as kinase inhibitors.
The broader family of fluorinated compounds has a well-established track record in oncology. For instance, fluorinated heterocycles and other fluorinated molecules have demonstrated significant anticancer and antiviral activities.[1][2][7][8] The introduction of fluorine can enhance the binding affinity of a molecule to the ATP-binding pocket of kinases, leading to potent inhibition.[9]
The anticancer activity of fluorinated nitrophenols is likely rooted in their ability to inhibit key signaling kinases. The following diagram illustrates a potential mechanism of action for a generic fluorinated nitrophenol targeting the Raf/MEK/ERK pathway.
Caption: Putative mechanism of anticancer activity of fluorinated nitrophenols via inhibition of the RAF kinase.
Antimicrobial Activity: A Dual-Action Approach
The combination of a nitro group and fluorine within a phenolic structure suggests a strong potential for antimicrobial activity. The nitro group itself is a known pharmacophore in several antimicrobial drugs.[5][6] Its mechanism often involves enzymatic reduction within the microbial cell to produce cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.[6]
Fluorination can further enhance this antimicrobial potential. Studies on fluorinated β-nitrostyrenes, structurally related to fluorinated nitrophenols, have shown that fluorine substitution can significantly boost antibacterial activity. The introduction of fluorine can increase the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.
The antimicrobial action of fluorinated nitrophenols is likely a multi-pronged attack on microbial cells.
Caption: Hypothesized antimicrobial mechanism of fluorinated nitrophenols.
Navigating the Toxicological Landscape
The very features that impart biological activity to fluorinated nitrophenols also present toxicological challenges. The nitro group can be reduced in mammalian cells, similar to microbial cells, leading to the formation of reactive intermediates that can cause cellular damage.[6] Toxicological studies on nitrophenols, in general, have indicated the potential for blood disorders, such as methemoglobinemia, as well as skin and eye irritation.[9][10][11][12]
Therefore, a thorough toxicological evaluation is paramount in the development of any therapeutic agent based on this scaffold. Key considerations include:
-
Cytotoxicity: Assessing the impact on healthy mammalian cells versus target cancer cells or microbes.
-
Genotoxicity: Evaluating the potential for DNA damage.
-
In vivo toxicity: Determining the acute and chronic effects in animal models.
Experimental Protocols for Evaluation
A robust and systematic approach to the synthesis and biological evaluation of fluorinated nitrophenols is essential for advancing our understanding of this class of compounds.
Synthesis of Fluorinated Nitrophenols
The synthesis of fluorinated nitrophenols can be achieved through various established organic chemistry methodologies. A general workflow is outlined below.
Caption: General workflow for the synthesis of fluorinated nitrophenols.
Step-by-Step Methodology (Illustrative Example):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve the starting fluorophenol in a suitable solvent (e.g., glacial acetic acid).
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture over ice water to quench the reaction and precipitate the product.
-
Purification: Collect the crude product by filtration and purify it using column chromatography on silica gel with an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the final fluorinated nitrophenol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Biological Assays
A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.
MTT Assay for Cell Viability:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorinated nitrophenol compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
To investigate the potential mechanism of anticancer activity, kinase inhibition assays are crucial.
In Vitro Kinase Inhibition Assay (e.g., for Raf Kinase):
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., B-Raf), a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add varying concentrations of the fluorinated nitrophenol to the wells.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the IC50 value for kinase inhibition.
The antimicrobial activity of fluorinated nitrophenols can be assessed using standard methods.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Compound Preparation: Prepare a serial dilution of the fluorinated nitrophenol compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Future Directions and Conclusion
The field of fluorinated nitrophenols holds considerable promise for the development of novel therapeutic agents. However, to fully realize this potential, several key areas require further investigation:
-
Systematic SAR Studies: Synthesis and biological evaluation of a wider range of fluorinated nitrophenol isomers are needed to establish clear structure-activity relationships.
-
In-depth Mechanistic Elucidation: Detailed studies are required to identify the specific molecular targets and pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 2,6-Difluoro-4-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. For substituted phenols, such as 2,6-difluoro-4-nitrophenol, predicting pKa is essential for understanding its behavior in physiological environments. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the pKa of this compound. We will explore the foundational principles of substituent effects on phenol acidity and detail a robust, field-proven computational workflow. This guide emphasizes the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the application of advanced solvation models, ensuring a self-validating and accurate protocol.
Introduction: The Significance of pKa in Drug Development
In the landscape of pharmaceutical sciences, the pKa value of a compound is a cornerstone of its developability profile. It dictates the extent of ionization at a given pH, which in turn governs crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a molecule like this compound, which may serve as a synthetic intermediate or a pharmacophore, an accurate understanding of its pKa is paramount.[1] Theoretical pKa calculations offer a rapid and cost-effective alternative to experimental measurements, enabling high-throughput screening of virtual compounds and providing deep mechanistic insights into the factors governing acidity.[2]
The Molecular Architecture of this compound: An Analysis of Substituent Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring can significantly modulate this stability through inductive and resonance effects.[3][4]
-
Electron-Withdrawing Groups (EWGs): Both the nitro (-NO2) group and the fluorine (-F) atoms are potent EWGs.
-
The nitro group at the para position exerts a strong -I (inductive) and -M (mesomeric or resonance) effect. It powerfully delocalizes the negative charge of the phenoxide ion through resonance, thereby increasing its stability and enhancing the acidity of the parent phenol.[4][5]
-
The fluorine atoms at the ortho positions primarily exert a strong -I effect due to their high electronegativity. This effect withdraws electron density from the ring, further stabilizing the phenoxide anion.[3]
-
The cumulative effect of these three electron-withdrawing substituents is a significant increase in the acidity of this compound compared to unsubstituted phenol (experimental pKa ≈ 9.95).[6]
Theoretical Framework for pKa Calculation
The theoretical determination of pKa is rooted in the calculation of the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution.[7]
HA(aq) ⇌ A⁻(aq) + H⁺(aq)
The pKa is then derived from the following relationship:
pKa = ΔG°(aq) / (2.303 * RT)
Where R is the ideal gas constant and T is the temperature in Kelvin.
The Direct Approach
The "direct approach" is a commonly employed method that calculates the Gibbs free energies of the acid (HA) and its conjugate base (A⁻) directly in the solvated phase.[8][9] This method avoids the complexities of thermodynamic cycles which require separate gas-phase and solvation energy calculations.[10]
Quantum Chemical Methods: The Power of DFT
Density Functional Theory (DFT) has emerged as a powerful and efficient tool for calculating the electronic structure and energies of molecules. The choice of the functional and basis set is critical for achieving high accuracy.
-
Functionals: Hybrid functionals, such as B3LYP and CAM-B3LYP, have demonstrated considerable success in predicting molecular properties.[11][12] CAM-B3LYP, a range-separated hybrid functional, has shown particular reliability for pKa calculations of phenols, especially those with electron-withdrawing groups like -CN and -NO2.[8][13]
-
Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are widely used and provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing anions and hydrogen bonding interactions.[11][14]
Modeling the Solvent: The Role of Solvation Models
Accurately modeling the aqueous environment is arguably the most critical aspect of pKa calculation.
-
Implicit Solvation Models: These models, such as the Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium.[15] The SMD model has been shown to be particularly effective for pKa calculations.[16]
-
Explicit Solvation Models: For enhanced accuracy, one or more explicit water molecules can be included in the calculation to model the specific hydrogen bonding interactions between the solute and the solvent.[8][17] Studies have shown that including two explicit water molecules in conjunction with an implicit model can significantly improve the accuracy of phenol pKa predictions.[8][18]
A Self-Validating Computational Protocol
The following step-by-step protocol outlines a robust and validated workflow for the theoretical pKa calculation of this compound.
Step 1: Molecular Structure Preparation
-
Construct the 3D structures of both this compound (the acid, HA) and its conjugate base, 2,6-difluoro-4-nitrophenoxide (the anion, A⁻).
-
Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.
Step 2: High-Level Geometry Optimization and Frequency Calculation
-
For both HA and A⁻, perform a geometry optimization and frequency calculation in a simulated aqueous environment using the chosen DFT functional and basis set (e.g., CAM-B3LYP/6-311+G(d,p)) with an implicit solvation model (e.g., SMD).
-
The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
Step 3: Calculation of Gibbs Free Energies
-
From the output of the frequency calculations, extract the total Gibbs free energy in solution (G_sol) for both the acid (G_sol(HA)) and the anion (G_sol(A⁻)).
Step 4: pKa Calculation
-
Calculate the Gibbs free energy change of the deprotonation reaction in solution: ΔG_sol = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)
-
The Gibbs free energy of the solvated proton (G_sol(H⁺)) is a known, albeit debated, value. A commonly used and validated value is -273.14 kcal/mol.[19]
-
Finally, calculate the pKa using the formula: pKa = ΔG_sol / (RT * ln(10))
At 298.15 K, this simplifies to: pKa = ΔG_sol (in kcal/mol) / 1.364
Data Presentation and Visualization
Table of Computational Parameters
| Parameter | Recommended Choice | Rationale |
| Computational Method | Density Functional Theory (DFT) | Balances accuracy and computational cost effectively for molecular systems. |
| Functional | CAM-B3LYP | Proven reliability for pKa calculations of phenols, including those with challenging substituents.[8][13] |
| Basis Set | 6-311+G(d,p) | Provides a robust description of electronic structure, especially for anions and hydrogen bonding.[11][14] |
| Solvation Model | SMD (Solvation Model based on Density) | A widely used and accurate implicit solvation model.[16] |
| Explicit Waters | 2 | Including two explicit water molecules can improve the accuracy of the calculation.[18] |
| Proton Free Energy | -273.14 kcal/mol | A well-established value for the Gibbs free energy of a solvated proton.[19] |
Computational Workflow Diagram
Caption: A streamlined workflow for the theoretical pKa calculation.
Chemical Deprotonation Diagram
Caption: The deprotonation equilibrium of this compound.
Conclusion
The theoretical calculation of pKa is an indispensable tool in modern drug discovery and chemical research. By leveraging the power of DFT in conjunction with appropriate solvation models, it is possible to obtain highly accurate pKa predictions for complex molecules like this compound. The protocol detailed in this guide provides a robust, scientifically grounded, and self-validating framework for researchers to confidently predict this critical molecular property. The insights gained from such calculations can guide molecular design and optimization, ultimately accelerating the drug development pipeline.
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An In-depth Technical Guide to the Discovery and History of 2,6-Difluoro-4-nitrophenol
This guide provides a comprehensive technical overview of 2,6-Difluoro-4-nitrophenol, a pivotal intermediate in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and applications, grounding all claims in verifiable scientific literature.
Introduction: The Strategic Importance of Fluorinated Phenols
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased membrane permeability, and altered electronic characteristics, make fluorinated compounds highly sought after.[1] Among these, this compound (CAS No. 658-07-1) has emerged as a particularly valuable building block.[1][2] Its structure, featuring a phenol ring activated by a nitro group and flanked by two sterically directing fluorine atoms, offers a unique combination of reactivity and selectivity for advanced chemical synthesis.[1] This guide will explore the discovery and evolution of our understanding and application of this versatile compound.
Historical Context and Discovery
While a definitive singular "discovery" paper for this compound is not readily apparent in a survey of historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and study of fluorinated aromatic compounds gained significant momentum in the mid-20th century, driven by the need for novel materials and pharmaceuticals.
The logical precursor, 2,6-difluorophenol, is synthesized through methods such as the dealkylation of 2,6-difluoroanisole or the diazotization of 2,6-difluoroaniline followed by hydrolysis. The subsequent nitration to produce this compound is a classic example of electrophilic aromatic substitution, a reaction class extensively studied and refined throughout the 20th century. Early patents and chemical literature from the latter half of the century describe the nitration of various substituted phenols, laying the groundwork for the synthesis of compounds like this compound. While a specific first synthesis is not pinpointed in the available literature, its utility as a synthetic intermediate is evident in numerous patents and research articles in the fields of medicinal and materials chemistry.
Physicochemical and Spectroscopic Profile
This compound is a light yellow crystalline solid with a molecular formula of C₆H₃F₂NO₃ and a molecular weight of approximately 175.09 g/mol .[1] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 658-07-1 | [1][2] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |
| Molecular Weight | 175.09 g/mol | [1] |
| Melting Point | 99.7-100.7 °C | [1] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.619 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a multiplet around 7.95 ppm (in CDCl₃), corresponding to the two aromatic protons.[3] The symmetry of the molecule results in the chemical equivalence of these two protons.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct signals for the four unique carbon environments in the aromatic ring and the carbon atoms bonded to fluorine.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (175.09 g/mol ).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) functional groups.
Synthesis of this compound: A Mechanistic Perspective
The most common and direct route to this compound is the electrophilic nitration of 2,6-difluorophenol.[1] This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
The Chemistry of Regioselectivity
The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
In the case of 2,6-difluorophenol, the two ortho positions relative to the hydroxyl group are occupied by fluorine atoms. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position para to the hydroxyl group. The strong activating effect of the hydroxyl group at the para position, combined with the steric hindrance at the ortho positions, leads to the highly regioselective formation of this compound.
Caption: Regioselectivity in the nitration of 2,6-difluorophenol.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2,6-Difluorophenol
-
Acetic acid (glacial)
-
60% Nitric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2.00 g of 2,6-difluorophenol in 20 mL of glacial acetic acid.
-
Slowly add 1.20 mL of 60% nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 3:1 and moving to 2:1) to afford this compound as a light yellow solid.[3]
Expected Yield: Approximately 51%.[3]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules.[1]
-
Pharmaceutical Intermediates: The compound is extensively used in the synthesis of novel drug candidates.[1] The fluorine atoms can enhance the metabolic stability and bioavailability of a drug molecule, while the nitro and phenol groups provide reactive handles for further chemical transformations. For example, the nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or other functional groups common in pharmaceuticals. A patent for novel HPK1 inhibitors describes a reaction where this compound is a starting material.
-
Specialty Chemicals and Materials: Beyond pharmaceuticals, this compound is a precursor for specialty chemicals, including those used in the electronics industry.[1] The unique electronic properties conferred by the fluorine and nitro substituents make it a candidate for the synthesis of materials for applications such as organic light-emitting diodes (OLEDs).[1]
Safety and Handling
This compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[4] It is also an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound stands as a testament to the strategic importance of fluorination in modern chemistry. Its synthesis, governed by the principles of electrophilic aromatic substitution, provides a reliable route to a highly versatile building block. The unique combination of functional groups and the presence of fluorine atoms make this compound an invaluable intermediate for the development of novel pharmaceuticals and advanced materials. As research in these fields continues to advance, the demand for and applications of this compound are poised to grow.
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Methodological & Application
Application Notes & Protocols: Leveraging 2,6-Difluoro-4-nitrophenol in Nucleophilic Aromatic Substitution (SNAr) Reactions
Introduction: The Strategic Value of 2,6-Difluoro-4-nitrophenol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's properties. This compound (DFNP) has emerged as a pivotal building block for this purpose.[1] Its chemical architecture is primed for Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing carbon-heteroatom bonds on aromatic rings.[2][3][4]
The true utility of DFNP lies in its trifunctional nature. The nitro group acts as a potent activating engine for the SNAr reaction. The two fluorine atoms serve as excellent, and often selectively displaceable, leaving groups. Finally, the phenolic hydroxyl provides a handle for subsequent transformations or can modulate the electronic properties of the ring. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical considerations for successfully employing this compound in SNAr chemistry, with a focus on applications relevant to drug discovery.
Compound Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 658-07-1 | [5][6][7] |
| Molecular Formula | C₆H₃F₂NO₃ | [5][6] |
| Molecular Weight | 175.09 g/mol | [1][6][7] |
| Appearance | Light yellow crystalline solid | [1][7] |
| Melting Point | 99.7-100.7 °C | [1][7] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][7] |
| pKa | 4.28 ± 0.44 (Predicted) | [7] |
Safety & Handling: this compound is classified as an irritant.[8] As with many nitrophenolic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
The SNAr Reaction: A Mechanistic Deep Dive
The SNAr reaction is a two-step addition-elimination process.[3][4][11] The unique substitution pattern of this compound makes it an exceptionally reactive substrate.
Pillar 1: Ring Activation by the Nitro Group The cornerstone of SNAr is the presence of a strong electron-withdrawing group (EWG) on the aromatic ring. The nitro group (-NO₂) in DFNP is one of the most powerful EWGs. Its position para to the fluorine leaving groups is critical. During the first step of the mechanism, the nucleophile attacks the carbon bearing a fluorine atom. This breaks the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][12] The para-nitro group is perfectly positioned to delocalize the negative charge onto its oxygen atoms, providing a particularly stable resonance structure that significantly lowers the activation energy of this rate-determining step.[11][13]
Pillar 2: The Fluorine Advantage as a Leaving Group Contrary to substitution reactions in aliphatic chemistry (SN1/SN2), the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.[4] This is because the first step—nucleophilic attack—is rate-limiting. Fluorine's intense electronegativity makes the carbon atom it's attached to highly electrophilic and thus extremely susceptible to nucleophilic attack.[12]
Pillar 3: The Role of the Phenolic Hydroxyl Group The acidic phenolic proton (pKa ≈ 4.28) presents a unique challenge and opportunity.[7] In the presence of a base, it can be deprotonated to form a phenoxide. This phenoxide is a strong electron-donating group, which would deactivate the ring and shut down the SNAr reaction. Therefore, for reactions involving external nucleophiles, the choice of base is critical. A mild, non-nucleophilic base is often used simply to scavenge the hydrogen fluoride (HF) byproduct without significantly deprotonating the phenol.
Below is a diagram illustrating the general mechanism for an SNAr reaction on this compound with a generic amine nucleophile (R₂NH).
Caption: General SNAr mechanism on this compound.
Experimental Protocols & Methodologies
The following protocols provide a robust starting point for performing SNAr reactions on DFNP. Optimization may be required based on the specific nucleophile used.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Primary/Secondary Amines
This protocol is suitable for the synthesis of N-substituted 2-fluoro-4-nitrophenols.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent & Base Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (10 mL per mmol of DFNP).[14][15][16] Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or an organic base like N,N-Diisopropylethylamine (DIPEA, 1.5 eq).[17]
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol generates the corresponding aryl thioether. The high nucleophilicity of the thiolate anion facilitates this reaction.[18]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the desired thiol (1.1 eq) and a polar aprotic solvent (e.g., DMF or THF).
-
Thiolate Generation: Cool the mixture to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise or potassium carbonate (K₂CO₃, 2.0 eq).[2][19] Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent in vacuo. Purify the residue by flash chromatography.
Protocol 3: Reaction with Alcohols/Phenols (O-Arylation)
This reaction requires a strong base to generate the nucleophilic alkoxide or phenoxide.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.
-
Alkoxide Generation: Add a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at 0 °C.[2][3] Stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 60-100 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Table 2: General Reaction Condition Guidelines
| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Temperature Range (°C) | Notes |
| Amines | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | DMF, DMSO, NMP, MeCN | 25 - 80 | Base acts primarily as an HF scavenger. |
| Thiols | K₂CO₃, NaH, NaOH | DMF, THF | 0 - 50 | Base is required to generate the more reactive thiolate. |
| Alcohols/Phenols | NaH, K-OtBu, NaHMDS | DMF, THF, Dioxane | 60 - 120 | Strong, non-nucleophilic base is essential to form the alkoxide/phenoxide. |
Application Protocol: Synthesis of 4-Amino-2,6-difluorophenol
One of the most valuable transformations of the SNAr products of DFNP, or DFNP itself, is the reduction of the nitro group to an amine. The resulting 4-amino-2,6-difluorophenol is a key intermediate in the synthesis of numerous kinase inhibitors and other pharmaceuticals.[20][21][22]
Reaction Scheme: this compound → 4-Amino-2,6-difluorophenol
-
Catalyst Preparation: In a suitable hydrogenation vessel, add 5% or 10% Palladium on activated carbon (Pd/C) catalyst (approx. 5 wt% relative to the starting material).[23]
-
Reaction Setup: Add this compound (1.0 eq) followed by a solvent such as methanol or ethanol (20 mL per gram of nitrophenol).[23]
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.3-0.4 MPa or 45-60 psi).[23]
-
Reaction: Stir the mixture vigorously at a controlled temperature, typically between 60-70 °C, for 3-5 hours or until hydrogen uptake ceases.[23]
-
Monitoring: Progress can be monitored by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2,6-difluorophenol, which can be further purified by recrystallization or column chromatography if necessary. Yields are typically high (89-95%).[23]
Troubleshooting and Key Considerations
-
Di-substitution: If both fluorine atoms are substituted, it is usually due to an excess of the nucleophile (>1.5 eq) and/or prolonged reaction times at elevated temperatures. To favor mono-substitution, use a slight excess (1.05-1.1 eq) of the nucleophile and monitor the reaction closely.
-
Low Reactivity: If the reaction is sluggish, ensure the solvent is anhydrous, especially when using strong bases like NaH. Increasing the temperature or switching to a more polar solvent like DMSO can increase the reaction rate.[15]
-
Unwanted Reaction at Phenol: If using a strong base with a nucleophile, there is a risk of deprotonating the phenol, which deactivates the ring. If this is suspected, consider protecting the phenol as an ether (e.g., benzyl or methyl ether) before the SNAr reaction, followed by a deprotection step.
-
Base Selection: The choice of base is critical. For amine and thiol nucleophiles, an inorganic base like K₂CO₃ is often sufficient. For less reactive nucleophiles or O-arylation, a stronger base is necessary. The base must be compatible with the solvent and other functional groups in the molecule.[17][24]
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of complex aromatic compounds via Nucleophilic Aromatic Substitution. The interplay between the powerful nitro activating group and the highly electrophilic carbon-fluorine bonds provides a reliable platform for introducing the valuable difluorophenol moiety. By understanding the underlying mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently generate a diverse array of substituted phenols for applications ranging from drug discovery to materials science.
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Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
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Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
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Application Notes and Protocols for the Nitration of 2,6-Difluorophenol
Abstract
This comprehensive technical guide provides a detailed experimental protocol for the regioselective nitration of 2,6-difluorophenol to synthesize 2,6-difluoro-4-nitrophenol. This document is intended for an audience of researchers, scientists, and drug development professionals. It offers an in-depth exploration of the underlying reaction mechanism, a step-by-step synthesis protocol, and a thorough discussion of analytical methods for product validation. Safety considerations integral to the handling of nitrating agents are also detailed. The objective is to furnish a self-validating experimental framework that ensures both reproducibility and a high degree of product purity.
Introduction: The Significance of this compound
This compound (CAS No. 658-07-1) is a valuable fluorinated aromatic intermediate with significant applications in pharmaceutical and materials science research.[1] The strategic placement of two fluorine atoms flanking a hydroxyl group, combined with a nitro group at the para position, imparts unique chemical reactivity to the molecule. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel drug candidates where the incorporation of fluorine can enhance metabolic stability and cell membrane permeability.[1] Furthermore, its derivatives are explored in the creation of specialty chemicals and advanced electronic materials.[1]
This application note provides a robust and reliable method for the synthesis of this compound, starting from the readily available 2,6-difluorophenol.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The nitration of 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the phenol.
Generation of the Nitronium Ion
In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion. When a milder acidic medium like acetic acid is used with nitric acid, the equilibrium concentration of the nitronium ion is lower, but sufficient for the nitration of activated aromatic rings.
Regioselectivity in the Nitration of 2,6-Difluorophenol
The directing effects of the substituents on the phenol ring govern the regiochemical outcome of the nitration. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. Conversely, the fluorine atoms (-F) are deactivating yet also ortho, para-directing. In this specific case, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it. The two fluorine atoms at the 2 and 6 positions sterically hinder the ortho positions, leading to the preferential substitution at the para position (position 4).
The following diagram illustrates the logical flow of the reaction mechanism:
Sources
Application Note: High-Purity Isolation of 2,6-Difluoro-4-nitrophenol via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1) using normal-phase column chromatography. As a critical building block in the synthesis of pharmaceuticals and advanced materials, achieving high purity of this intermediate is paramount.[1] This guide details a systematic approach, from mobile phase selection using Thin-Layer Chromatography (TLC) to efficient column packing, sample loading, and fraction analysis. The causality behind each step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Rationale
This compound is a versatile chemical intermediate characterized by its light yellow crystalline appearance.[1] Its molecular structure, featuring a phenolic ring strategically substituted with two fluorine atoms and a nitro group, imparts a unique reactivity profile essential for drug discovery and specialty chemical synthesis.[1] The typical synthesis, involving the nitration of 2,6-difluorophenol, can yield impurities such as unreacted starting material, regioisomers, or di-nitrated byproducts.[1][2]
The presence of these impurities can significantly hinder the efficiency and outcome of subsequent synthetic steps. Therefore, a robust purification method is essential. Column chromatography is an indispensable technique for isolating compounds from a mixture based on differential adsorption to a stationary phase.[3][4] This document outlines a validated protocol for purifying this compound to ≥98% purity, suitable for demanding research and development applications.
Principle of Chromatographic Separation
The purification strategy detailed herein employs normal-phase column chromatography. This technique leverages the polarity differences between the target compound and associated impurities.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase.[3] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar or moderately polar organic solvent mixture, referred to as the eluent, flows through the column.[5]
-
Mechanism of Separation: An equilibrium is established for each component between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[6] this compound, with its polar hydroxyl (-OH) and nitro (-NO₂) groups, will adsorb strongly to the silica gel. Less polar impurities will have a weaker affinity for the stationary phase and will be carried more quickly through the column by the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be selectively desorbed and eluted, achieving separation.[7]
Materials, Reagents, and Safety
Equipment and Consumables
| Item | Specification |
| Chromatography Column | Glass, 24/40 joint, Teflon stopcock |
| Stationary Phase | Silica Gel |
| Mesh Size: 230-400 (for flash chromatography) | |
| Mobile Phase Solvents | Hexane (HPLC Grade) |
| Ethyl Acetate (HPLC Grade) | |
| Sample Loading | Celite® 545 or additional Silica Gel |
| Analysis | TLC Plates (Silica gel 60 F₂₅₄) |
| UV Lamp (254 nm) | |
| Apparatus | Beakers, Erlenmeyer flasks, funnels |
| Fraction collection tubes or flasks | |
| Rotary Evaporator |
Safety Precautions
All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
-
Chemical Hazards: this compound and related nitrophenols are classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Prolonged exposure may cause organ damage.
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. Avoid open flames and sources of ignition. Ensure proper ventilation to prevent vapor accumulation.
-
Handling: Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[9]
Detailed Experimental Protocol
Step 1: Optimization of the Mobile Phase via TLC
The success of column chromatography is critically dependent on the choice of the eluent system.[6] Thin-Layer Chromatography (TLC) is an essential preliminary step to identify a solvent mixture that provides optimal separation.
-
Prepare TLC Chambers: Line TLC developing chambers with filter paper and add a small amount of pre-mixed Hexane:Ethyl Acetate solutions of varying polarity (e.g., 9:1, 8:2, 7:3 v/v). Allow the chambers to saturate for 10-15 minutes.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Analyze: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).
-
Selection Criteria: The ideal mobile phase will result in the target compound having a Retardation Factor (Rf) of approximately 0.25-0.35 . This Rf value typically ensures that the compound does not elute too quickly (co-eluting with impurities) or remain on the column indefinitely. A literature precedent suggests a gradient of hexane/ethyl acetate from 3:1 to 2:1 is an effective starting point.[2]
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf (Example) | Observation |
| 9:1 | 0.10 | Elution is too slow. |
| 8:2 | 0.30 | Good separation, suitable starting eluent. |
| 7:3 | 0.55 | Elution is too fast, poor separation from faster-moving impurities. |
Step 2: Column Preparation (Wet Packing Method)
The wet packing method is recommended as it minimizes the risk of air bubbles and cracks in the stationary phase, ensuring a homogeneous column bed for optimal separation.[5]
-
Column Setup: Securely clamp the chromatography column in a perfectly vertical position.
-
Plug: Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently push it into place.
-
Sand Layer: Add a ~1 cm layer of clean sand over the plug to create a flat base and prevent the silica from washing out.[10]
-
Prepare Slurry: In a beaker, create a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent determined by TLC (e.g., 8:2 Hexane:Ethyl Acetate).[11]
-
Pack the Column: With the stopcock open and an Erlenmeyer flask below to collect the solvent, quickly but carefully pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even packing and dislodge any trapped air bubbles.[3]
-
Equilibrate: Allow the silica to settle, ensuring a layer of solvent always remains above the silica bed to prevent it from drying out and cracking.[11] Once settled, add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[10] Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Application (Dry Loading Method)
Dry loading is superior for samples that are not highly soluble in the mobile phase or for achieving the highest possible resolution.
-
Adsorb Sample: Dissolve the crude this compound in a minimal volume of a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Add Adsorbent: Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.
-
Evaporate: Gently swirl the mixture and remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder containing the crude product adsorbed onto the silica.
-
Load Column: Carefully transfer this powder onto the top sand layer of the prepared column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Add Eluent: Gently add the initial mobile phase to the column, taking care not to disturb the top layer. Fill the column with the eluent.
-
Begin Elution: Open the stopcock to allow the eluent to flow through the column. If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. Maintain a consistent fraction volume (e.g., 10-20 mL per fraction).
-
Monitor Progress: Periodically analyze the collected fractions by TLC to track the elution of the components. Spot the crude mixture, the current fraction, and the previous fraction on a single TLC plate.
-
Gradient Elution (If Necessary): If the target compound elutes too slowly, the polarity of the mobile phase can be gradually increased (e.g., from 8:2 to 7:3 Hexane:Ethyl Acetate). This will increase the eluting power of the mobile phase, helping to move more polar compounds down the column.[7]
Step 5: Product Isolation and Analysis
-
Identify Pure Fractions: Using the TLC analysis from the previous step, identify all fractions that contain only the pure this compound (a single spot at the correct Rf).
-
Combine and Concentrate: Combine the identified pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the solvent using a rotary evaporator. The purified product will be obtained as a light yellow solid.[1][2]
-
Confirm Purity: Dry the solid under a vacuum. Determine the final yield and confirm its purity through analytical methods such as melting point analysis (expected: 99.7-100.7°C) and NMR spectroscopy.[1][12]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column overloaded with sample.- Column packed unevenly. | - Re-optimize mobile phase with TLC for an Rf of 0.25-0.35.- Reduce the amount of crude sample relative to silica gel.- Repack the column carefully, ensuring no air bubbles or cracks. |
| Cracked or Channeled Silica Bed | - The silica gel bed ran dry during packing or elution. | - Always keep the solvent level above the top of the silica bed.- Repack the column. |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Very Broad Elution Bands | - Sample was not loaded in a concentrated band.- Diffusion on the column due to very slow flow rate. | - Ensure sample is loaded using the dry method or dissolved in a minimal volume of eluent.- Increase the flow rate (apply gentle pressure for flash chromatography). |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By following the systematic approach of mobile phase optimization, proper column preparation, and careful fraction analysis, researchers can reliably obtain a high-purity product. The principles and techniques described are fundamental to synthetic chemistry and are broadly applicable to the purification of other moderately polar organic compounds, ensuring the integrity of starting materials for drug development and scientific research.
References
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Ningbo Inno Pharmchem Co., Ltd. The Versatility of this compound in Modern Chemical Synthesis. Available from: [Link]
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LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Available from: [Link]
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Chemdad Co., Ltd. This compound. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
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JoVE. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available from: [Link]
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Columbia University. Column chromatography. Available from: [Link]
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Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
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Chemistry LibreTexts. Column Chromatography. Available from: [Link]
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Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
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ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available from: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Compounds Using Column Chromatography. Available from: [Link]
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CDN. Nitration of Phenol and Purification by Column Chromatography. Available from: [Link]
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UKEssays. Synthesis and Purification of Nitrophenols. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Organic Syntheses. 2,6-dibromo-4-nitrophenol. Available from: [Link]
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Application Note: A Protocol for the Recrystallization of 2,6-Difluoro-4-nitrophenol to High Purity
**Abstract
This application note provides a detailed, field-proven protocol for the purification of 2,6-Difluoro-4-nitrophenol (CAS: 658-07-1) via recrystallization. The procedure is designed for researchers, chemists, and drug development professionals who require a high-purity starting material, a critical factor for reproducible downstream applications. We delve into the causality behind procedural choices, from solvent system selection to crystallization kinetics, ensuring a robust and validated methodology. The protocol addresses common challenges and incorporates safety guidelines for handling the specified reagents.
Introduction: The Imperative for Purity
This compound is a vital building block in modern organic synthesis, serving as a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] The strategic placement of its fluoro- and nitro- functional groups allows for a wide array of chemical transformations.[1] However, the purity of this starting material is paramount; trace impurities can lead to undesirable side reactions, reduced yields, and compromised final product integrity.
Recrystallization remains the most powerful and economical method for purifying solid organic compounds.[2] The technique is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[4][5]
This guide provides a comprehensive methodology for selecting an optimal solvent system and executing the recrystallization of this compound to achieve high purity, typically exceeding 99%.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 658-07-1 | [6][7] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][6] |
| Molecular Weight | 175.09 g/mol | [6][7] |
| Appearance | Light yellow crystalline solid | [1][6] |
| Melting Point | 99.7 - 100.7 °C | [1][6] |
| GHS Hazard | Acute Toxicity, Oral (Danger) | [7] |
The melting point is a critical indicator of purity. A sharp melting point range (≤ 1°C) that aligns with the literature value suggests a high degree of purity.
The Cornerstone: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should:
-
Dissolve the solute (this compound) completely at or near its boiling point.
-
Dissolve the solute sparingly or not at all at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
-
Be chemically inert, not reacting with the solute.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the polar nature of this compound (containing hydroxyl and nitro groups), polar solvents are logical candidates. For compounds of this nature, a mixed solvent system, often referred to as a solvent-pair, provides superior control over the crystallization process.[2] This system consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[2]
For this compound, an isopropanol-water system is highly effective.
-
Good Solvent: Isopropanol (or Ethanol) readily dissolves the compound.
-
Bad Solvent: Water, being highly polar, is miscible with isopropanol but has very low solubility for the target compound, making it an excellent anti-solvent.
The procedure involves dissolving the crude material in a minimal amount of hot isopropanol, followed by the careful addition of hot water until the solution becomes faintly turbid. This point of incipient cloudiness indicates that the solution is saturated. A few drops of hot isopropanol are then added to redissolve the precipitate, resulting in a perfectly saturated solution ready for slow cooling.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Part I: Dissolution of the Crude Solid
-
Preparation: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask. The narrow neck of an Erlenmeyer flask helps to minimize solvent evaporation and prevent contamination.[2][8] Add a magnetic stir bar.
-
Initial Solvent Addition: Add approximately 30 mL of isopropanol to the flask.
-
Heating: Place the flask on a stirrer hotplate in a well-ventilated fume hood. Heat the mixture to a gentle boil while stirring. The target compound should begin to dissolve.
-
Achieving Saturation (Good Solvent): Continue adding isopropanol in small (2-3 mL) portions to the boiling solution until all the solid material has just dissolved. Crucially, avoid adding a large excess of solvent , as this will significantly reduce the final yield.[5] Note the total volume of isopropanol used.
-
Preparation of Anti-Solvent: In a separate beaker, heat approximately 50 mL of deionized water to near boiling.
Part II: Inducing Saturation with the Anti-Solvent
-
Addition of Anti-Solvent: Slowly add the hot deionized water dropwise to the boiling isopropanol solution while maintaining vigorous stirring.
-
Identifying the Cloud Point: Continue adding hot water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated and the solute is beginning to precipitate.
-
Clarification: Add hot isopropanol dropwise (often only 1-2 mL is needed) back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
Part III: Crystallization and Cooling
-
Slow Cooling: Remove the flask from the hotplate, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is well underway, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
Note: If crystals do not form, try scratching the inner wall of the flask with a glass rod to create nucleation sites or add a tiny "seed" crystal of pure product, if available.[2][8]
Part IV: Collection and Drying of Crystals
-
Apparatus Setup: Assemble a Büchner funnel with a filter paper that fits snugly, connected to a clean filter flask under vacuum.[2]
-
Wetting the Filter: Wet the filter paper with a small amount of ice-cold isopropanol-water mixture (in a ratio similar to your final mother liquor) and apply vacuum to ensure a good seal.
-
Filtration: Swirl the flask containing the crystals to create a slurry and pour it into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: Break the vacuum. Wash the collected crystals with a small portion (2 x 10 mL) of ice-cold isopropanol-water mixture. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is critical to prevent the redissolving and loss of the purified product.[5][8] Re-apply the vacuum after each wash to draw the solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Final Drying: Transfer the crystal cake to a pre-weighed watch glass. Break up the cake gently and allow it to air-dry in a fume hood. For complete dryness, place the watch glass in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Part V: Purity Assessment
-
Yield Calculation: Weigh the final, dried product and calculate the percentage yield.
-
Melting Point Analysis: Determine the melting point of the purified crystals. A high-purity product should exhibit a sharp melting point range very close to the literature value of 99.7 - 100.7 °C.[2][6]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
| Parameter | Guideline Value | Rationale |
| Starting Material | 10.0 g (Crude) | Standard lab scale for protocol validation. |
| Isopropanol (Initial) | ~30-40 mL | Estimated volume per 10g; adjust to achieve dissolution. |
| Water (Anti-solvent) | ~15-25 mL | Volume needed to reach cloud point; depends on isopropanol volume. |
| Cooling Temperature | 0 - 5 °C | Maximizes crystal recovery from the mother liquor. |
| Wash Solvent Volume | 2 x 10 mL (Ice-cold) | Sufficient to remove impurities without significant product loss. |
| Expected Yield | 75 - 90% | Typical recovery range; losses are inherent to the process. |
| Expected Purity | > 99% | Confirmed by a sharp melting point (e.g., 100-101 °C). |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent system is higher than the melting point of the solute, or the solution is cooling too rapidly.[3] | Reheat the solution to dissolve the oil. Add a slightly larger amount of the "good" solvent (isopropanol) and allow the solution to cool much more slowly. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated.[5] | 1. Try scratching the inside of the flask with a glass rod.[8]2. Add a seed crystal.3. If still no crystals, gently boil off some of the solvent to re-concentrate the solution and cool again.[3] |
| Very Low Yield | Too much solvent was used initially; wash solvent was not cold enough or too much was used; premature crystallization during hot filtration (if performed). | Ensure minimum solvent is used for dissolution. Always use ice-cold solvent for washing and use it sparingly.[5] |
| Colored Impurities in Crystals | Impurities were co-precipitated. | A second recrystallization may be necessary. For persistent color, consider pre-treating the hot solution with a small amount of activated charcoal and performing a hot filtration before cooling. |
Safety Precautions
-
Chemical Hazard: this compound is classified as toxic if swallowed.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazard: Isopropanol is flammable. All heating should be performed on a hotplate, never with an open flame. Ensure all operations are conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Pressure Hazard: When performing vacuum filtration, ensure the filter flask is rated for vacuum use and is free from cracks or defects to prevent implosion.
References
- This compound Nine Chongqing Chemdad Co. (n.d.).
- Recrystallization-1.pdf. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- This compound | 658-07-1. (2025).
- Wiberg, K. B. (1960). Recrystallization. In Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Recrystallization1. (n.d.). Retrieved from California State University, Los Angeles, Department of Chemistry.
- Recrystallization. (n.d.).
- Production method of 3-fluoro-4-nitrophenol. (2012).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- 658-07-1(this compound) Product Description. (n.d.).
- Process for the purification of p-nitrophenol. (1976).
- This compound | C6H3F2NO3. (n.d.). PubChem.
- Purification of nitrophenols using complex-assisted crystallization. (2014). CrystEngComm, 16(32), 7439-7445.
- 658-07-1 | this compound. (n.d.).
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021). Membranes, 11(10), 759.
- The preparation method of 5-fluoro-2-nitrophenol. (n.d.).
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- The Versatility of this compound in Modern Chemical Synthesis. (n.d.).
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Application Note: A Validated Isocratic Reverse-Phase HPLC Method for the Quantification of 2,6-Difluoro-4-nitrophenol
Abstract
This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,6-Difluoro-4-nitrophenol (DFNP). DFNP is a critical intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification essential for process monitoring, quality control, and stability testing.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, containing a phosphoric acid modifier, and UV detection. The protocol has been thoroughly validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This document provides a complete, step-by-step protocol for implementation in research and quality control laboratories.
Introduction and Scientific Rationale
This compound (CAS No. 658-07-1) is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry.[1] Its structure, featuring a phenolic ring activated by a nitro group and flanked by two fluorine atoms, imparts unique reactivity for creating complex drug candidates.[1][4] The presence of fluorine can significantly enhance a molecule's metabolic stability and membrane permeability, a common strategy in drug design.[1] Consequently, ensuring the purity and concentration of this intermediate is paramount for controlling reaction stoichiometry, calculating yields, and guaranteeing the quality of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of pharmaceutical compounds due to its high resolution, accuracy, and sensitivity.[5][6] A reverse-phase method was selected for this application based on the moderate polarity of DFNP. The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of the analyte. The mobile phase, a polar mixture of acetonitrile and water, acts as the eluent.
The scientific integrity of this method is grounded in two key choices:
-
Isocratic Elution: For a single analyte quantification in a relatively clean matrix, an isocratic mobile phase (constant composition) offers simplicity, robustness, and superior reproducibility of retention times compared to gradient elution. This leads to more consistent results in a routine QC environment.
-
Acidic Mobile Phase Modifier: The phenolic hydroxyl group of DFNP has a predicted pKa around 4.28.[7] Operating the mobile phase at a pH well below this pKa (e.g., pH ~2.5 with phosphoric acid) ensures the analyte remains in its neutral, protonated form. This suppression of ionization prevents peak tailing and splitting, leading to a sharp, symmetrical peak shape essential for accurate integration and quantification.[8]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Reagents: Phosphoric Acid (H₃PO₄), 85% (ACS Grade)
-
Glassware: Class A volumetric flasks and pipettes
-
Filters: 0.45 µm PTFE syringe filters for sample and mobile phase filtration
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and optimized chromatographic parameters. These conditions were established to provide a suitable retention time and optimal peak shape for DFNP.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 290 nm |
| Run Time | 10 minutes |
-
Causality: A detection wavelength of 290 nm was selected based on the UV absorbance maxima of similar nitrophenol compounds, providing high sensitivity for the nitro-aromatic chromophore.[9][10] A column temperature of 30°C ensures stable retention times by mitigating fluctuations in ambient temperature.
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade Acetonitrile.
-
Measure 400 mL of HPLC-grade Water.
-
Carefully add 1.0 mL of 85% Phosphoric Acid to the water.
-
Combine the acetonitrile and acidified water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of mobile phase to dissolve the standard, using gentle sonication if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly. This solution should be stored at 2-8°C and protected from light.
Calibration Standards (10-150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase, as outlined in the table below.
| Target Conc. (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 10 | 0.1 | 10 |
| 25 | 0.25 | 10 |
| 50 | 0.5 | 10 |
| 100 | 1.0 | 10 |
| 150 | 1.5 | 10 |
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain approximately 10 mg of DFNP into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][11]
Caption: Workflow of the HPLC method validation process.
System Suitability
Before each validation run, a system suitability test (SST) was performed by injecting the 100 µg/mL standard solution five times. The acceptance criteria ensure the analytical system is performing adequately.[2]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| RSD of Peak Area | ≤ 2.0% | 0.45% |
| RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity was demonstrated by forced degradation studies. The analyte was exposed to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions. The resulting chromatograms showed that the degradation product peaks were well-resolved from the main DFNP peak, proving the method's ability to quantify the analyte without interference.[11]
Linearity and Range
Linearity was evaluated by analyzing the prepared calibration standards (10-150 µg/mL) in triplicate. The peak area was plotted against the concentration, and the relationship was assessed by linear regression.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 25431x + 1250 | - |
| Range | 10 - 150 µg/mL | Confirmed |
The high correlation coefficient confirms the excellent linear relationship between concentration and detector response across the specified range.[3]
Accuracy (Recovery)
Accuracy was determined by a spike-recovery study. A known amount of DFNP stock solution was added to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (100 µg/mL) | 100.8% | 0.6% | RSD ≤ 2.0% |
| 120% (120 µg/mL) | 101.2% | 0.5% |
The results demonstrate high accuracy, as the experimental values are very close to the true values.[3]
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]
-
Repeatability: Six separate preparations of the sample at 100% concentration (100 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The same experiment was repeated on a different day by a different analyst.
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability (Intra-day) | 0.75% | % RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.10% | % RSD ≤ 2.0% |
The low relative standard deviation (RSD) values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
The LOQ was further confirmed by analyzing standards at this concentration and demonstrating acceptable precision and accuracy.
Caption: Overall experimental workflow for DFNP quantification.
Conclusion
This application note presents a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound. The method has been developed with a clear scientific rationale and rigorously validated in accordance with ICH guidelines. The validation results confirm that the method is specific, linear, accurate, and precise for its intended use in quality control and research settings. This protocol provides drug development professionals with a trustworthy tool for monitoring a critical pharmaceutical intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600210, this compound. Retrieved from [Link]
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. Retrieved from [Link]
-
George, S. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]
-
Castillo, M., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. Retrieved from [Link]
- Patel, R. A., & Shah, C. N. (2016). Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 728-732.
-
International Journal of Creative Research Thoughts. (2021). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. Retrieved from [Link]
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- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Real-Time Monitoring of 2,6-Difluoro-4-nitrophenol Reactions Using ¹H and ¹⁹F NMR Spectroscopy
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the synthesis of complex organic molecules requires precise control and a deep understanding of reaction kinetics and mechanisms. 2,6-Difluoro-4-nitrophenol is a key building block, valued for its role in introducing fluorine atoms and a nitro group into target molecules, which can enhance metabolic stability and biological activity.[1] The ability to monitor reactions involving this versatile intermediate in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for in-situ reaction monitoring, providing both structural and quantitative information about the species in a reaction mixture without the need for sample isolation.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹⁹F NMR spectroscopy for the analysis of reaction mixtures containing this compound. We will delve into the principles of ¹H and ¹⁹F NMR, provide detailed protocols for sample preparation and data acquisition, and offer insights into spectral interpretation for effective reaction monitoring.
The Power of a Dual-Nuclei Approach: ¹H and ¹⁹F NMR
The strategic combination of ¹H and ¹⁹F NMR offers a synergistic approach to reaction analysis.
-
¹H NMR: As protons are ubiquitous in organic molecules, ¹H NMR provides a detailed map of the overall molecular structure. Changes in the proton environment during a reaction, such as the disappearance of reactant signals and the appearance of product signals, can be readily tracked to determine reaction progress and identify intermediates.[4]
-
¹⁹F NMR: The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, including 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity), and a wide chemical shift range that minimizes signal overlap.[5][6][7] Since fluorine is not naturally abundant in most biological systems and organic starting materials, ¹⁹F NMR offers a clean spectral window to selectively observe the fluorine-containing species in the reaction mixture.[5][8] This makes it an exceptionally powerful tool for tracking the fate of the fluorinated reactant and products.
Experimental Design and Rationale
A successful NMR reaction monitoring experiment hinges on careful planning and execution. The choices made in sample preparation and data acquisition parameters directly impact the quality and reliability of the results.
Protocol 1: NMR Sample Preparation for Reaction Monitoring
This protocol outlines the steps for preparing an NMR sample for in-situ reaction monitoring. The key is to create a homogeneous solution that allows for the acquisition of high-quality spectra.[9][10][11]
Materials:
-
This compound
-
Reactants and catalyst for the specific reaction
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal standard (optional, for quantitative analysis)
-
High-quality 5 mm NMR tubes
-
Micropipettes and vials
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves all reactants, intermediates, and products. The solvent should be chemically inert under the reaction conditions.
-
Analyte and Reactant Preparation: Accurately weigh the required amounts of this compound and other reactants. For quantitative analysis (qNMR), also weigh a suitable internal standard.[12][13] The internal standard should have a simple spectrum that does not overlap with the signals of interest.
-
Sample Dissolution: In a small vial, dissolve the weighed solids in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[10] Ensure complete dissolution; any solid particles can degrade spectral quality.[9]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, unscratched NMR tube. The sample height should be between 40-50 mm.[9]
-
Initiation of Reaction: The reaction can be initiated either before transferring the sample to the NMR tube (for slower reactions) or directly in the NMR tube by adding the final reactant or catalyst (for faster reactions). For temperature-sensitive reactions, the NMR probe can be pre-heated or pre-cooled to the desired reaction temperature.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Data Acquisition and Processing
The acquisition of time-resolved NMR data allows for the kinetic profiling of a reaction.
Protocol 2: Time-Resolved ¹H and ¹⁹F NMR Data Acquisition
This protocol describes the setup for acquiring a series of ¹H and ¹⁹F NMR spectra over the course of a reaction.
Instrumentation:
-
NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.
Procedure:
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio in a short amount of time. For reaction monitoring, minimizing the acquisition time for each spectrum is crucial to accurately capture the reaction kinetics.[2]
-
Set the relaxation delay (d1) to be at least 1-2 times the longest T₁ of the protons of interest for qualitative monitoring. For accurate quantification, a longer relaxation delay (5 times T₁) is recommended.[7]
-
-
¹⁹F NMR Acquisition Parameters:
-
Set the spectral width to encompass the expected range of fluorine chemical shifts. The chemical shift range for organofluorine compounds is broad.[6]
-
Proton decoupling is often employed in ¹⁹F NMR to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.[14] For quantitative experiments, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]
-
As with ¹H NMR, use an appropriate number of scans and relaxation delay.
-
-
Automated Acquisition: Utilize the spectrometer's software to set up an arrayed experiment that automatically acquires ¹H and ¹⁹F spectra at predefined time intervals throughout the reaction.[2]
-
Data Processing: After acquisition, the series of spectra should be processed uniformly (Fourier transformation, phase correction, and baseline correction).
Spectral Interpretation: A Case Study
Let's consider a hypothetical nucleophilic aromatic substitution (SNAᵣ) reaction where this compound is reacted with a generic nucleophile (Nu-H).
Reaction Scheme:
Expected Spectral Changes:
| Compound | ¹H NMR Signals | ¹⁹F NMR Signals |
| This compound | Aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms. The phenolic proton will be a broad singlet. | A single resonance, as the two fluorine atoms are chemically equivalent. |
| Product | The symmetry of the aromatic ring is broken. The aromatic protons will now show a more complex splitting pattern (e.g., doublets of doublets). The signal for the phenolic proton will likely shift. | The single fluorine resonance of the starting material will disappear, and a new fluorine signal will appear at a different chemical shift, reflecting its new chemical environment. |
| Intermediate (if any) | Transient signals may appear and then disappear as the reaction progresses. Their chemical shifts and multiplicities will provide clues to the structure of the intermediate. | A corresponding transient signal may also be observed in the ¹⁹F NMR spectrum. |
Quantitative Analysis:
By integrating the signals corresponding to the starting material and the product in both the ¹H and ¹⁹F spectra at each time point, the relative concentrations of these species can be determined. This allows for the calculation of reaction conversion and the determination of reaction kinetics.
Visualization of the Workflow
The following diagram illustrates the general workflow for NMR reaction monitoring.
Figure 1: General workflow for NMR-based reaction monitoring.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency of the data obtained from both ¹H and ¹⁹F NMR provides a cross-validation of the results. For instance, the rate of disappearance of the starting material's signal in the ¹H spectrum should correlate directly with the rate of disappearance of its signal in the ¹⁹F spectrum. Any significant discrepancy could indicate an experimental artifact or an unexpected reaction pathway that warrants further investigation. Furthermore, the use of an internal standard in quantitative studies allows for the verification of instrument stability and sample integrity over the course of the experiment.
Conclusion
The dual-nuclei approach of ¹H and ¹⁹F NMR spectroscopy offers a robust and information-rich platform for the real-time analysis of reactions involving this compound. By providing detailed structural and quantitative data, this technique empowers researchers to gain a deeper understanding of reaction mechanisms, optimize process parameters, and accelerate the development of novel chemical entities. The protocols and guidelines presented in this application note serve as a practical resource for implementing effective NMR-based reaction monitoring in the laboratory.
References
-
Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]
-
Macnaughtan, M. A., et al. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Advances, 11(34), 20959-20966. [Link]
-
Ashe, P. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 38(10). [Link]
-
University of California, Riverside. ¹⁹F NMR Reference Standards. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Gerig, J. T. (2003). Principles and Topical Applications of ¹⁹F NMR Spectrometry. In Modern Magnetic Resonance (pp. 1-8). Springer, Dordrecht. [Link]
-
Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10636-10643. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. [Link]
-
Scribd. 19f NMR Reference Standards 0. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound in Modern Chemical Synthesis. [Link]
-
Magritek. Reaction Monitoring. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12767. [Link]
-
Prosser, R. S. (2023). A beginner's guide to ¹⁹F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
PubChem. This compound. [Link]
-
Vervoort, J., et al. (1992). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2163-2170. [Link]
-
University of Leicester. ¹⁹Flourine NMR. [Link]
-
University of Ottawa NMR Facility Blog. (2008). ¹H with ¹⁹F Decoupling. [Link]
-
Foroozandeh, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3436-3444. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Bar-On, O., et al. (2008). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 195(1), 1-8. [Link]
-
University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
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The Strategic Utility of 2,6-Difluoro-4-nitrophenol in the Synthesis of Advanced Agrochemicals
Introduction: The Advantage of Fluorination in Agrochemical Design
The strategic incorporation of fluorine atoms into the molecular architecture of agrochemicals is a cornerstone of modern crop protection science. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—collectively impart enhanced efficacy, metabolic stability, and target-binding affinity to active ingredients.[1] 2,6-Difluoro-4-nitrophenol, a light yellow crystalline solid (CAS 658-07-1), stands out as a pivotal intermediate in this arena. Its trifunctional nature, possessing a reactive phenolic hydroxyl group, a nitro group amenable to reduction, and the influential ortho-difluoro substitution pattern, provides a versatile scaffold for the synthesis of a new generation of potent and selective agrochemicals. This application note provides a detailed exploration of its synthetic utility, focusing on the preparation of key downstream intermediates and their subsequent elaboration into herbicidal and fungicidal candidates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this intermediate is essential for its effective use in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 658-07-1 | [2] |
| Molecular Formula | C₆H₃F₂NO₃ | [2] |
| Molecular Weight | 175.09 g/mol | [2] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 99.7-100.7 °C | [2] |
| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [2] |
Core Synthetic Transformation: Reduction to 4-Amino-2,6-difluorophenol
The most critical and widely employed transformation of this compound in agrochemical synthesis is the selective reduction of the nitro group to an amine, yielding 4-Amino-2,6-difluorophenol. This reaction unlocks a key functional group for a multitude of subsequent coupling and derivatization reactions. The amino group's nucleophilicity, ortho to two fluorine atoms, can be finely tuned for various synthetic strategies.
Diagram: Synthetic Workflow from this compound
Caption: General workflow for the utilization of this compound.
Protocol 1: Scalable Synthesis of 4-Amino-2,6-difluorophenol
This protocol details a robust and high-yielding catalytic hydrogenation of this compound, suitable for laboratory and pilot-scale production.[3]
Materials:
-
This compound (175.1 g, 1.0 mol)
-
Methanol (1 L)
-
10% Palladium on activated carbon (Pd/C) (9.5 g, 5.4% water content)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
High-purity hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add this compound, methanol, and the 10% Pd/C catalyst.
-
Seal the vessel and purge the system thoroughly with nitrogen gas, followed by three cycles of pressurizing with high-purity hydrogen gas and venting to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 0.3-0.4 MPa (43.5-58.0 psi).
-
Commence vigorous stirring and heat the reaction mixture to a controlled temperature of 60-70 °C.
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 3-5 hours. If the pressure drops below 0.15 MPa, repressurize with hydrogen.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude 4-Amino-2,6-difluorophenol can be further purified by vacuum distillation or recrystallization if required.
Expected Results: This protocol typically affords 4-Amino-2,6-difluorophenol in high purity (≥95%) with yields often exceeding 90%.[3]
Application in the Synthesis of a Novel Herbicidal Candidate
The 4-Amino-2,6-difluorophenol intermediate is a valuable precursor for synthesizing herbicides that often feature an N-phenyl moiety. The difluorophenyl group can enhance the binding of the herbicide to its target enzyme, a common mode of action for many commercial herbicides that inhibit acetolactate synthase (ALS).[4][5]
Diagram: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
Caption: Proposed synthesis of a herbicidal candidate.
Protocol 2: Synthesis of a Herbicidal N-(2,6-difluoro-4-hydroxyphenyl) Triazolopyrimidine Sulfonamide
This protocol is a representative example of how 4-Amino-2,6-difluorophenol can be used to synthesize a potential ALS-inhibiting herbicide, analogous to the synthesis of related commercial compounds like Flumetsulam.[4]
Materials:
-
4-Amino-2,6-difluorophenol (1.45 g, 10 mmol)
-
5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (2.63 g, 10 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (50 mL)
-
Anhydrous pyridine (1.19 g, 15 mmol)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Amino-2,6-difluorophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, dissolve 5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled aminophenol solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final herbicidal compound.
Rationale for Component Selection:
-
Difluorophenyl Moiety: The 2,6-difluoro substitution on the phenyl ring is crucial for enhancing the herbicidal activity. These electron-withdrawing groups can influence the pKa of the sulfonamide nitrogen and improve the molecule's ability to bind to the active site of the target ALS enzyme.
-
Triazolopyrimidine Core: This heterocyclic system is a well-established pharmacophore for ALS-inhibiting herbicides, providing the necessary structural framework for potent biological activity.
Application in Fungicide Development
The 4-Amino-2,6-difluorophenol intermediate also holds potential in the synthesis of fungicides. The phenolic hydroxyl group can be derivatized to form ethers, which are common in many classes of fungicides. The difluorophenyl moiety can contribute to improved metabolic stability and fungitoxicity.
Protocol 3: O-Alkylation of 4-Amino-2,6-difluorophenol for Fungicidal Precursors
This protocol outlines a general procedure for the etherification of the phenolic hydroxyl group, a key step in creating precursors for various fungicides.
Materials:
-
4-Amino-2,6-difluorophenol (1.45 g, 10 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
-
Potassium carbonate (K₂CO₃) (2.07 g, 15 mmol)
-
Alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides) (11 mmol)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-Amino-2,6-difluorophenol and potassium carbonate in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired O-alkylated product.
This O-alkylated intermediate can then undergo further transformations, such as acylation or coupling reactions involving the amino group, to generate a diverse library of potential fungicidal compounds.
Conclusion
This compound is a strategically important intermediate for the agrochemical industry. Its value lies in its efficient conversion to 4-Amino-2,6-difluorophenol, a versatile building block that introduces the beneficial 2,6-difluorophenyl moiety into target molecules. This structural motif is known to enhance the biological activity and metabolic stability of herbicides and fungicides. The protocols provided herein offer robust and scalable methods for the key transformations of this compound, enabling researchers and process chemists to explore and develop novel, highly effective crop protection agents.
References
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID - European P - EPO. (2014-07-31).
- The Critical Role of 4-Amino-2,6-dichlorophenol in Modern Agrochemicals.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- The Versatility of this compound in Modern Chemical Synthesis.
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - - Googleapis.com. (2014-01-30).
- 4-Amino-2, 6-difluorophenol, HCl, min 96%, 1 gram.
- Synthesis and chemistry of agrochemicals V - University of Minnesota.
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- Application of 2,4-Difluorophenol in Agrochemical Synthesis: Detailed Applic
- KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl)
- Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis - Benchchem.
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- 126058-97-7|4-Amino-2,6-difluorophenol|BLD Pharm.
- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed. (2009-04-15).
- 4-Amino-2,6-difluorophenol synthesis - ChemicalBook.
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- Synthesis of 9,9-bis(4-hydroxyphenyl)
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- The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - NIH. (2017-05-04).
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The Strategic Utility of 2,6-Difluoro-4-nitrophenol in the Synthesis of Pharmaceutical Precursors
Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and physicochemical properties of drug candidates. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Among the array of fluorinated building blocks, 2,6-Difluoro-4-nitrophenol stands out as a particularly versatile intermediate. Its structure, featuring a phenolic hydroxyl group, a nitro group, and two fluorine atoms ortho to the hydroxyl group, presents a unique combination of reactive sites that can be selectively addressed to construct complex pharmaceutical precursors.[1] This guide provides an in-depth exploration of two key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers and scientists in drug development.
Application Note 1: Synthesis of 4-Amino-2,6-difluorophenol via Catalytic Hydrogenation
Mechanistic Overview & Rationale
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. The resulting 4-amino-2,6-difluorophenol is a valuable trifunctional intermediate, possessing nucleophilic amino and hydroxyl groups, as well as a fluorinated aromatic ring.[2] The catalytic hydrogenation of this compound is a clean and efficient method for this conversion. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the surface of a palladium catalyst. A stepwise reduction of the nitro group then occurs, ultimately yielding the desired aminophenol.[3][4] The choice of palladium on carbon (Pd/C) as the catalyst is driven by its high activity and selectivity for nitro group reduction under relatively mild conditions. Methanol is a common solvent for this reaction due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Experimental Workflow: Catalytic Hydrogenation
Caption: Key steps in the synthesis of diaryl ethers via SNAr.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired diaryl ether.
| Parameter | Value | Rationale |
| Substrate | This compound | Electron-deficient aromatic ring with good leaving groups. |
| Nucleophile | Substituted Phenol | Provides the second aryl ring for the ether linkage. |
| Base | K₂CO₃ or Cs₂CO₃ | Deprotonates the phenol to form the more nucleophilic phenoxide. |
| Solvent | DMF or DMSO | Polar aprotic solvent that solubilizes the reactants and facilitates SNAr. |
| Temperature | 80-100°C | Provides sufficient energy to overcome the activation barrier. |
Table 2: General Parameters for Diaryl Ether Synthesis via SNAr.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical precursors. The strategic positioning of its functional groups allows for selective transformations, such as the reduction of the nitro group to form a key amine intermediate, and nucleophilic aromatic substitution to construct diaryl ether linkages prevalent in kinase inhibitors. The protocols detailed in these application notes provide a robust foundation for researchers to leverage the unique reactivity of this compound in their drug discovery and development endeavors.
References
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
MDPI. (2022, June 24). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]
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MDPI. (2020, December 16). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (2019, October). Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. Retrieved from [Link]
-
Nanomaterial Fabrication Research Laboratory. (2019, May 3). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Reduction of 2,6-Difluoro-4-nitrophenol
Abstract
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are vital building blocks for pharmaceuticals and advanced materials. This guide provides a detailed technical overview and a field-proven protocol for the catalytic hydrogenation of 2,6-difluoro-4-nitrophenol to its corresponding aniline, 4-amino-2,6-difluorophenol. This transformation is particularly relevant in drug development, where fluorinated anilines serve as key intermediates. This document outlines the reaction mechanism, catalyst selection rationale, comprehensive safety procedures, a step-by-step experimental protocol, and methods for reaction monitoring and analysis. The information is tailored for researchers, chemists, and drug development professionals seeking a reliable and safe methodology for this synthesis.
Introduction and Scientific Rationale
The conversion of a nitro group to an amine is a six-electron reduction that is one of the most efficient and widely used transformations in synthetic organic chemistry.[1] The resulting product, 4-amino-2,6-difluorophenol, is a valuable intermediate in the pharmaceutical industry. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates highly sought after in medicinal chemistry.
Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency, clean conversion, and the ability to use molecular hydrogen as the reducing agent, which produces water as the only byproduct.[2] This process typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which facilitates the reaction under elevated hydrogen pressure and temperature.[3] Understanding the causality behind procedural steps—from reactor setup to catalyst handling—is paramount for ensuring a safe, reproducible, and high-yielding reaction.
Reaction Mechanism and Energetics
The catalytic reduction of a nitroarene is a complex surface-mediated process. While several pathways have been proposed, the most widely accepted is the direct hydrogenation route, which proceeds through a series of two-electron reduction intermediates.[1][4]
-
Adsorption: Both the nitroarene substrate and molecular hydrogen adsorb onto the surface of the metal catalyst (e.g., Palladium).
-
Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, generating active hydrogen species on the metal surface.[5][6]
-
Stepwise Reduction: The nitro group is sequentially reduced. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the target aniline.[1][4]
This reaction is highly exothermic, and efficient temperature control is a critical safety and process consideration to prevent runaway reactions.[7]
Caption: General mechanistic pathway for nitro group reduction.
Catalyst Selection and Rationale
The choice of catalyst is critical for a successful hydrogenation. While various metals like Platinum, Rhodium, and Nickel can be used, Palladium supported on activated carbon (Pd/C) is the most common and effective catalyst for the reduction of aromatic nitro groups.[7][8]
| Catalyst | Key Advantages & Considerations |
| Palladium on Carbon (Pd/C) | Primary Choice. Highly active and selective for nitro group reduction. Good functional group tolerance. Commercially available in various loadings (e.g., 5%, 10%). Can be pyrophoric and must be handled with care.[9][10] |
| Platinum on Carbon (Pt/C) | Effective, but can sometimes be too aggressive, leading to over-reduction of the aromatic ring under harsh conditions. |
| Raney Nickel (Raney® Ni) | A cost-effective alternative. However, it is highly pyrophoric and requires strict handling procedures. It may also be less selective for complex molecules.[7] |
For the synthesis of 4-amino-2,6-difluorophenol, 5% or 10% Pd/C is the recommended catalyst, demonstrating high yields and clean conversion under moderate conditions.[3] The catalyst is typically used as a slurry in the reaction solvent. It is crucial to handle the catalyst in a wet state, as dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[7][9]
Critical Safety Protocols
Hydrogenation reactions carry significant inherent risks, primarily due to the use of highly flammable hydrogen gas and pyrophoric catalysts.[9] Adherence to strict safety protocols is non-negotiable.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range (4-75% in air). All operations must be conducted in a well-ventilated fume hood or a designated, explosion-proof hydrogenation area.[10][11] Hydrogen detectors should be in place.[7]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it has absorbed hydrogen), can spontaneously ignite in air.[9][10]
-
NEVER add dry catalyst to a flammable solvent. Always wet the catalyst with water or the reaction solvent before adding it to the reactor.[7][10]
-
After the reaction, the catalyst must be filtered carefully. The filter cake should NEVER be allowed to dry in the open. It must be immediately quenched with water to deactivate it before disposal.[9]
-
-
Pressure Equipment: The reaction must be performed in a pressure-rated vessel (e.g., a Parr shaker or a stainless-steel autoclave) that is in good condition and equipped with a pressure gauge and a safety relief valve or rupture disc.[7][12]
-
Inert Atmosphere: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen, thereby preventing the formation of an explosive H₂/O₂ mixture.[7][10]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory. A face shield is strongly recommended when working with pressurized systems.[11]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for a laboratory-scale synthesis.[3]
Materials and Equipment
-
Starting Material: this compound
-
Catalyst: 5% Palladium on carbon (Pd/C), preferably with ~50% water content
-
Solvent: Methanol (MeOH), reagent grade
-
Gas: High-purity hydrogen (H₂), High-purity nitrogen (N₂)
-
Equipment:
-
Pressure-rated hydrogenation vessel (e.g., 500 mL Parr reactor) with mechanical stirring, heating mantle, temperature controller, and gas inlet/outlet valves.[12]
-
Glassware for workup
-
Büchner funnel and filter paper
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Reactor Setup and Leak Testing
-
Inspect the Reactor: Before use, ensure the reactor body, seals, and gauges are clean and free from damage.[12]
-
Charge Reagents:
-
To the clean, dry reactor vessel, add this compound (e.g., 35.0 g, 0.2 mol).
-
Carefully add the 5% Pd/C catalyst (e.g., 1.9 g). It is best practice to add the catalyst as a slurry in a small amount of the reaction solvent.
-
Add methanol (e.g., 200 mL).
-
-
Seal the Reactor: Securely close the reactor according to the manufacturer's instructions. Ensure all bolts are tightened gradually and in a diagonal pattern to create a proper seal.[12]
-
Leak Test: Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended reaction pressure (e.g., 0.5 MPa / 72.5 psi). Close the inlet valve and monitor the pressure for 30 minutes. A stable pressure reading confirms the system is leak-free.[12]
Hydrogenation Procedure
-
Inerting: After a successful leak test, vent the nitrogen pressure. Purge the system by pressurizing with nitrogen to ~0.3 MPa and then venting. Repeat this cycle at least three times to remove all residual oxygen.[7][12]
-
Introduce Hydrogen: Evacuate the nitrogen and introduce hydrogen gas, pressurizing the reactor to the target pressure of 0.3-0.4 MPa (44-58 psi) .[3]
-
Initiate Reaction: Begin vigorous stirring and heat the reactor to 60-70 °C .[3]
-
Monitor the Reaction: The reaction is exothermic and will consume hydrogen. The pressure will drop as the reaction proceeds.
-
Maintain the pressure by periodically re-pressurizing with hydrogen as needed.[3]
-
The reaction is typically complete in 3-5 hours, indicated by the cessation of hydrogen uptake.
-
-
Shutdown and Cooldown:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[12]
-
Close the main hydrogen cylinder valve.
-
Carefully vent the excess hydrogen from the reactor into the fume hood exhaust.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.[12]
-
Product Isolation and Workup
-
Catalyst Filtration (Critical Step):
-
Open the reactor in the fume hood.
-
Set up a Büchner funnel with a pad of Celite® over the filter paper. Pre-wet the Celite® pad with methanol. This is crucial to prevent the pyrophoric catalyst from igniting.
-
Filter the reaction mixture through the Celite® pad under suction to remove the Pd/C catalyst.
-
Wash the reactor and the filter cake with additional methanol to ensure complete transfer of the product.
-
IMMEDIATELY transfer the filter cake (Celite® and catalyst) into a beaker of water to quench and deactivate the catalyst.[9]
-
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Product Isolation: The resulting solid is the crude 4-amino-2,6-difluorophenol. The product can be further purified by recrystallization if necessary. A reported yield for this procedure is approximately 90%.[3]
Sources
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derivatization of the hydroxyl group of 2,6-Difluoro-4-nitrophenol
An Application Guide to the Strategic Derivatization of 2,6-Difluoro-4-nitrophenol's Hydroxyl Group
Introduction: The Strategic Value of this compound
This compound (CAS 658-07-1) is a pivotal molecular building block in modern synthetic chemistry, particularly within pharmaceutical and specialty materials development.[1][2] Its structure, a phenolic ring activated by a strong electron-withdrawing nitro group and flanked by two fluorine atoms, imparts a unique reactivity profile.[1] The derivatization of its phenolic hydroxyl group is a critical step in harnessing this molecule's potential, allowing for its incorporation into more complex structures.
The electron-withdrawing nature of the ortho-fluorine atoms and the para-nitro group significantly increases the acidity of the phenolic proton.[3] This enhanced acidity facilitates its deprotonation to form a potent phenoxide nucleophile, which is central to the derivatization strategies discussed herein. This guide provides detailed protocols and the underlying chemical rationale for key transformations of the hydroxyl moiety, including O-alkylation, O-acylation, and silylation, empowering researchers to effectively utilize this versatile intermediate.
Critical Safety & Handling Protocols
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound and many associated reagents are hazardous.
-
Primary Hazards : The starting material is classified as toxic if swallowed.[4] Many nitrophenols are harmful if inhaled or in contact with skin and can cause irritation.[5]
-
Required PPE : Always use a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling Reagents : Reagents such as acyl chlorides are corrosive and lachrymatory. Bases like triethylamine are flammable and corrosive. Alkyl halides can be toxic and volatile. Handle all chemicals with care, consulting the specific Safety Data Sheet (SDS) for each one.
Core Derivatization Strategy I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) displaces a leaving group from an alkyl halide.[6][7]
Causality of Experimental Design: Due to the heightened acidity of this compound, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to generate the nucleophilic phenoxide in situ. A polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), is selected to solvate the potassium cation while leaving the phenoxide anion highly reactive, thereby accelerating the SN2 reaction rate.[8] Primary alkyl halides are ideal electrophiles as they are highly susceptible to SN2 attack and less prone to competing elimination reactions.[6]
Experimental Protocol: Synthesis of 1-Ethoxy-2,6-difluoro-4-nitrobenzene
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 28.5 mmol, 1.0 equiv.) and finely pulverized anhydrous potassium carbonate (K₂CO₃) (5.9 g, 42.8 mmol, 1.5 equiv.).
-
Solvent and Reagent Addition : Add 40 mL of dry acetonitrile. Begin vigorous stirring to create a suspension. Using a syringe, add ethyl iodide (EtI) (3.4 mL, 42.8 mmol, 1.5 equiv.) to the mixture.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring : Track the consumption of the starting phenol using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The product ether will have a higher Rf value than the starting phenol.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Final Purification : If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-ethoxy-2,6-difluoro-4-nitrobenzene.
Core Derivatization Strategy II: O-Acylation for Ester Synthesis
O-acylation converts the phenolic hydroxyl group into an ester functionality. This is typically achieved by reacting the phenol with a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride.[9][10]
Causality of Experimental Design: The reaction of a phenol with an acyl chloride is a rapid and generally high-yielding transformation.[11] The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively dissolves both the starting materials and reagents.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-nitrophenyl benzoate
-
Reaction Setup : Dissolve this compound (5.0 g, 28.5 mmol, 1.0 equiv.) in 50 mL of dry dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath (0°C).
-
Base Addition : Add triethylamine (Et₃N) (4.8 mL, 34.2 mmol, 1.2 equiv.) to the stirred solution.
-
Reagent Addition : Dissolve benzoyl chloride (3.6 mL, 31.4 mmol, 1.1 equiv.) in 10 mL of dry DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring : Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The product ester will be significantly less polar (higher Rf) than the starting phenol.
-
Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 30 mL) to remove any unreacted benzoyl chloride, and finally with brine (30 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Core Derivatization Strategy III: Silylation for Hydroxyl Protection
Silylation is a common and highly effective method for protecting hydroxyl groups.[12] Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents but can be readily cleaved when desired. This orthogonality makes them invaluable in multi-step synthesis.
Causality of Experimental Design: Hexamethyldisilazane (HMDS) is a mild, efficient, and cost-effective silylating agent for phenols.[13] While the reaction can be slow on its own, it can be significantly accelerated by a catalyst. A solid-supported catalyst like NaHSO₄ on silica gel (NaHSO₄/SiO₂) provides a large surface area and acidic sites to activate the HMDS, enabling the reaction to proceed rapidly at room temperature, often under solvent-free conditions.[12][13] This method offers the advantages of high yield, simple execution, and an easy workup involving simple filtration to remove the reusable catalyst.[12]
Experimental Protocol: Synthesis of Trimethyl((2,6-difluoro-4-nitrophenyl)oxy)silane
-
Catalyst Preparation : If not commercially available, prepare NaHSO₄/SiO₂ by mixing silica gel with a solution of NaHSO₄, followed by evaporation of the solvent and drying.
-
Reaction Setup : In a small vial or test tube, combine this compound (1.0 g, 5.7 mmol, 1.0 equiv.) and NaHSO₄/SiO₂ (0.2 g).
-
Reagent Addition : To this solid mixture, add hexamethyldisilazane (HMDS) (0.6 mL, 5.7 mmol, 1.0 equiv.) via syringe.
-
Reaction Execution : Stir the resulting slurry vigorously at room temperature. The reaction is typically complete within 15-30 minutes.
-
Monitoring : Monitor by TLC or GC analysis. The silylated product will be much more nonpolar than the starting phenol.
-
Workup : Upon completion, add 5 mL of a nonpolar solvent like hexanes or dichloromethane. Stir for a minute, then filter the mixture through a small plug of celite or a cotton filter to remove the solid catalyst.
-
Purification : Wash the filter cake with another 5 mL of the solvent. Combine the filtrates and concentrate under reduced pressure. The resulting trimethylsilyl (TMS) ether is often of sufficient purity for subsequent steps without further purification.
Advanced Strategy: The Mitsunobu Reaction
For substrates that are sensitive to basic or acidic conditions, the Mitsunobu reaction offers a powerful alternative for C-O bond formation under nominally neutral conditions.[14][15] It facilitates the conversion of an alcohol into an ester, ether, or other functional groups by coupling with a suitable nucleophile (a pronucleophile).[15] The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16]
Causality of Experimental Design: The reaction mechanism involves the in-situ activation of the hydroxyl group by the PPh₃/DIAD system, converting it into a good leaving group (an oxyphosphonium salt).[16][17] This activated intermediate is then displaced by the pronucleophile (e.g., a carboxylic acid for esterification or another alcohol/phenol for etherification) in an SN2 fashion.[17] Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively dissolves all reaction components. The reaction is typically initiated at 0°C to control the initial exothermic activation step.
General Protocol: Mitsunobu Esterification
-
Reaction Setup : In a dry, inert-atmosphere (N₂ or Argon) flask, dissolve this compound (1.0 equiv.), the desired carboxylic acid (e.g., benzoic acid, 1.1 equiv.), and triphenylphosphine (PPh₃) (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Reagent Addition : Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution. An orange color may develop and then fade.
-
Reaction Execution : After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring : Monitor the reaction by TLC.
-
Workup & Purification : Concentrate the reaction mixture in vacuo. The main challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved via flash column chromatography on silica gel.
Comparative Summary of Derivatization Methods
| Method | Reaction Type | Key Reagents | Typical Conditions | Advantages | Limitations |
| Williamson Ether Synthesis | SN2 O-Alkylation | Alkyl Halide, Base (K₂CO₃) | Reflux in MeCN or DMF | Robust, scalable, uses common reagents.[6][18] | Requires heating; limited to primary alkyl halides to avoid elimination.[6] |
| O-Acylation | Nucleophilic Acyl Sub. | Acyl Chloride, Base (Et₃N) | 0°C to RT in DCM | Fast, high-yielding, versatile for many esters.[11] | Generates corrosive HCl byproduct; base must be removed during workup. |
| Silylation | Hydroxyl Protection | HMDS, Catalyst (NaHSO₄/SiO₂) | Room Temp, Solvent-free | Very fast, mild conditions, simple filtration workup, high purity.[12][13] | Silyl ethers are labile to acid and fluoride ions. |
| Mitsunobu Reaction | Redox Condensation | PPh₃, DIAD/DEAD, Pronucleophile | 0°C to RT in THF | Mild, neutral conditions, broad scope.[14][15] | Stoichiometric byproducts (phosphine oxide, hydrazine) require chromatographic separation. |
References
-
Khalili, M. S., et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 175-180. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Pharmaffiliates. [Link]
-
Khan, A. T., & Mondal, E. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1787-1791. [Link]
-
Khalili, M. S., et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate. [Link]
-
Khan, A. T., & Mondal, E. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1787-1791. [Link]
-
Brumby, A. M., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(11), 1369. [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. University of Colorado Boulder Department of Chemistry. [Link]
- Zambon Group S.P.A. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. U.S.
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
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Organic-Chemistry.org. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Rao, H. S. P., & Sivakumar, S. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. LinkedIn. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4919. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Professor Dave Explains. (2024, January 10). Mitsunobu Reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. [Link]
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Tetrahedron. (n.d.). This compound. Tetrahedron. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]
-
Barron, L., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-20. [Link]
-
Prakash, G. K. S., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(4), 1294-1298. [Link]
-
ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. ResearchGate. [Link]
-
Ren, N., et al. (2023). Synthesis of Fluoro 3(2H)-Furanones via a TFA-Catalyzed Dehydrofluorinative Cyclization of 2,2-Difluoro-3-hydroxy-1,4-diketones. Organic Letters, 25(38), 7062-7067. [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications, 56(60), 8415-8418. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-di-tert-4-nitrophenol using macroporous strong acid ion exchange resins as catalyst. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Center for Biotechnology Information. [Link]
-
Naeimi, H., et al. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(4), 415-421. [Link]
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reaction of 2,6-Difluoro-4-nitrophenol with amines
Application Note & Protocol
Topic: Strategic Synthesis of N-Substituted Aminophenol Scaffolds via Reaction of 2,6-Difluoro-4-nitrophenol with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Highly Activated Phenolic Core
In the landscape of modern medicinal chemistry and chemical biology, this compound (CAS 658-07-1) has emerged as a pivotal building block for complex molecular synthesis.[1] Its chemical architecture, featuring a phenolic ring activated by two ortho-fluorine atoms and a para-nitro group, creates a highly electron-deficient system. This electronic profile renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), providing a reliable and regioselective pathway for the introduction of various nucleophiles.
This application note provides a detailed technical guide on the reaction of this compound with primary and secondary amines. We will explore the underlying reaction mechanism, present validated experimental protocols for synthesis and monitoring, and discuss the broad applicability of the resulting products as key intermediates in drug discovery and bioconjugation. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction fidelity and successful product formation.
Chemical Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction between this compound and an amine proceeds via a well-established SNAr mechanism. The causality behind this efficient transformation is rooted in the electronic properties of the substrate.
-
Activation: The potent electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atoms (-F) significantly lowers the electron density of the aromatic ring. This activation makes the ring an excellent electrophile, susceptible to attack by nucleophiles like amines.
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the amine's nitrogen atom attacks one of the fluorine-bearing carbons (C2 or C6). This step is typically the rate-determining step in similar aminolysis reactions.[2][3]
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.
-
Rearomatization and Leaving Group Expulsion: The aromatic system is restored through the expulsion of a fluoride ion (F⁻), which is a competent leaving group in this context. The resulting product is an N-substituted 2-fluoro-4-nitrophenol derivative. The liberated fluoride ion is typically scavenged by a non-nucleophilic base added to the reaction mixture to form a stable salt and prevent side reactions.
Experimental Protocols
The following protocols provide a robust framework for the synthesis, monitoring, and purification of N-substituted 2-fluoro-4-nitrophenol derivatives.
Materials and Equipment
-
Reagents: this compound (>97% purity), primary or secondary amine of choice, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (anhydrous), ethyl acetate, hexane, magnesium sulfate (anhydrous), deionized water, and saturated brine solution.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, nitrogen inlet, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), separatory funnel, rotary evaporator, and glass column for chromatography.
General Protocol for Synthesis
This procedure describes a general method for the reaction on a 1.0 mmol scale.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (175 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the charged intermediate, thereby facilitating the reaction.
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 equivalents) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (209 µL, 1.5 mmol, 1.5 equivalents). The base is essential to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the products.
-
Reaction Conditions: Stir the mixture at 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The consumption of the starting material and the appearance of a new, typically more polar, product spot can be visualized under a UV lamp. Reaction completion is indicated by the disappearance of the limiting reagent (this compound).
Work-up and Purification Protocol
-
Quenching: Once the reaction is complete, cool the flask to room temperature and pour the mixture into 50 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and saturated brine solution (1 x 25 mL). This washing sequence removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-substituted 2-fluoro-4-nitrophenol derivative.
Data and Expected Outcomes
The reactivity in this SNAr reaction is highly dependent on the amine's nucleophilicity and steric hindrance. The table below summarizes expected outcomes for various amine classes.
| Amine Substrate | Amine Type | Expected Reactivity | Typical Temp. (°C) | Typical Time (h) | Expected Yield (%) |
| Benzylamine | Primary, Aliphatic | High | 60 | 2-4 | >90 |
| Morpholine | Secondary, Cyclic | High | 60 | 1-3 | >95 |
| Aniline | Primary, Aromatic | Moderate | 80-100 | 8-12 | 60-75 |
| Di-isopropylamine | Secondary, Sterically Hindered | Low | 100-120 | 24-48 | <40 |
Note: Data are representative and may vary based on specific reaction conditions.
Applications in Drug Development & Bioconjugation
The synthetic utility of the N-substituted 2-fluoro-4-nitrophenol products is extensive, serving as a versatile scaffold for further chemical elaboration.
Downstream Functionalization
The nitro group on the product is a synthetic handle that can be readily reduced to a primary amine using various established methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂).[4][5][6] This transformation opens up a vast chemical space, allowing for subsequent reactions like amide bond formation, sulfonylation, or diazotization, which are cornerstones of pharmaceutical synthesis.[7][8]
Bioconjugation Strategies
The core chemistry described can be adapted for bioconjugation, a set of techniques used to link molecules for therapeutic or diagnostic purposes.[9][10] For instance, the this compound moiety could be incorporated into a small molecule or probe. This activated system can then react with nucleophilic residues on a protein's surface, such as the ε-amino group of lysine, to form a stable covalent bond. This approach is particularly valuable in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[9][11]
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Application Note & Protocol: Pilot Plant Scale-Up Synthesis of 2,6-Difluoro-4-nitrophenol
Introduction: The Strategic Importance of 2,6-Difluoro-4-nitrophenol
This compound (CAS No. 658-07-1) is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1] Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro group, and two fluorine atoms, makes it a highly sought-after building block in the pharmaceutical and specialty chemical industries.[1][2] The fluorine atoms, in particular, can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a key component in modern medicinal chemistry.[1][2]
The synthesis of this compound is typically achieved through the electrophilic nitration of 2,6-difluorophenol.[1][3] While this reaction is straightforward on a laboratory scale, its transition to a pilot plant setting presents significant challenges. Nitration reactions are notoriously exothermic and can pose a risk of thermal runaway if not meticulously controlled.[4][5][6][7] This guide provides a comprehensive, field-proven protocol for the safe and efficient scale-up synthesis of this compound, addressing the critical aspects of process safety, reaction control, and product quality.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from nitric acid. The electron-donating hydroxyl group of 2,6-difluorophenol activates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the para position. The two fluorine atoms, being ortho, para-directing but deactivating, further influence the regioselectivity of the reaction.
Caption: Electrophilic Aromatic Substitution Mechanism.
Pilot Plant Scale-Up: Critical Considerations
Transitioning from a laboratory bench to a pilot plant requires a shift in perspective, with an intensified focus on safety, heat management, and process robustness.[4][8]
-
Heat Management: The nitration of 2,6-difluorophenol is a highly exothermic process.[5][6][7] In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system, such as a jacketed reactor with a chilled glycol/water mixture, is imperative to maintain the reaction temperature within a narrow, safe range and prevent thermal runaway.
-
Mass Transfer and Mixing: Homogeneous mixing is crucial for consistent reaction kinetics and to avoid localized "hot spots." The pilot plant reactor must be equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) to ensure efficient mixing of the reactants.
-
Material of Construction: Nitric acid is highly corrosive.[9][10] Therefore, the reactor and associated equipment should be constructed from corrosion-resistant materials, such as glass-lined steel or stainless steel.[11][12]
-
Controlled Reagent Addition: The slow, controlled addition of the nitrating agent is paramount to managing the reaction exotherm. A calibrated dosing pump or a pressure-equalizing dropping funnel should be used for this purpose.
Detailed Pilot Plant Protocol
This protocol is designed for a target production scale of approximately 1-2 kg of this compound.
Part A: Raw Materials and Equipment
| Material | Grade | Purity | Notes |
| 2,6-Difluorophenol | Reagent | >98% | Starting material |
| Nitric Acid (60%) | ACS Grade | 60% aqueous solution | Nitrating agent |
| Acetic Acid | Glacial | >99.7% | Solvent |
| Ethyl Acetate | ACS Grade | >99.5% | Extraction solvent |
| Anhydrous Magnesium Sulfate | Reagent | Drying agent | |
| Deionized Water | For work-up | ||
| Ice | For cooling |
Equipment:
-
50 L glass-lined or stainless steel jacketed reactor equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel.[11][12]
-
Chiller unit for reactor jacket cooling.
-
Condenser.
-
Receiving vessels for work-up.
-
Liquid-liquid extraction setup.
-
Rotary evaporator with a vacuum pump.
-
Vacuum oven for drying.
Part B: Reaction Setup and Execution
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Cooling System: Start the chiller and circulate the coolant through the reactor jacket to pre-cool the vessel to 0-5 °C.
-
Charging the Reactor: Charge the reactor with 2,6-difluorophenol (2.00 kg) and glacial acetic acid (20 L).
-
Initial Mixing: Start the agitator at a moderate speed to dissolve the 2,6-difluorophenol.
-
Controlled Addition of Nitric Acid: Once the starting material is fully dissolved and the internal temperature is stable at 0-5 °C, begin the dropwise addition of 60% nitric acid (1.20 L) via the dropping funnel.[3] Maintain a slow addition rate to ensure the internal temperature does not exceed 10 °C. This step is critical for safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.[3]
Part C: In-Process Monitoring
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[13]
Part D: Work-up and Isolation
-
Quenching: Prepare a separate vessel with a mixture of ice and water (50 kg). Slowly pour the reaction mixture into the ice-water with vigorous stirring to quench the reaction.
-
Extraction: Transfer the quenched mixture to a liquid-liquid extractor and extract with ethyl acetate (3 x 15 L).[3]
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with saturated brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[3]
Part E: Purification and Drying
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography for higher purity.[3]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Parameters and Data
| Parameter | Value |
| Molar Ratio (2,6-Difluorophenol : Nitric Acid) | 1 : 1.2 |
| Reaction Temperature | 0-10 °C (during addition), Room Temperature (post-addition) |
| Reaction Time | ~1 hour post-addition |
| Expected Yield | 50-60% |
| Appearance of Final Product | Light yellow crystalline solid[1] |
Safety and Hazard Management
Nitration reactions demand stringent safety protocols.[4][9]
-
Chemical Hazards:
-
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9]
-
Emergency Procedures: An emergency eyewash and shower station must be readily accessible.[9] Spill containment kits for acids and organic solvents should be available. A clear emergency response plan for thermal runaway, including a quenching protocol, must be established.[7]
Caption: Safety Workflow for Handling Hazardous Materials.
Quality Control and Analytical Methods
The final product must be rigorously tested to ensure it meets the required quality standards.
| Test | Specification | Method |
| Appearance | Light yellow crystalline solid | Visual |
| Purity | ≥97% | HPLC |
| Identity | Conforms to the structure | ¹H NMR, LC-MS |
| Melting Point | 99.7-100.7 °C | Melting Point Apparatus |
| Residual Solvents | To be determined | GC |
-
¹H NMR: Confirms the chemical structure of the product.[3]
-
HPLC/LC-MS: Determines the purity of the compound and identifies any impurities.[13][14]
-
Melting Point: A sharp melting point range indicates high purity.[1]
Overall Pilot Plant Workflow
Caption: Pilot Plant Production Workflow.
References
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Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2022). MDPI. Retrieved from [Link]
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-
Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
-
Risk Assessment of Nitration Process Using HAZOP and Fault Tree. (2024). STM Journals. Retrieved from [Link]
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Application Notes and Protocols: Monitoring the Synthesis of 2,6-Difluoro-4-nitrophenol by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring
The synthesis of 2,6-difluoro-4-nitrophenol is a cornerstone reaction in the production of valuable intermediates for the pharmaceutical and specialty chemical industries.[1][2] Typically synthesized via the electrophilic nitration of 2,6-difluorophenol, the reaction's efficiency and purity of the final product are paramount.[1][3] Uncontrolled reaction conditions can lead to the formation of unwanted isomers or byproducts, complicating purification and reducing overall yield.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for monitoring the progress of this synthesis in real-time.[4][5] By providing a qualitative snapshot of the reaction mixture, TLC allows researchers to determine the optimal reaction time, identify the presence of starting material and product, and detect potential impurities.[6][7] This application note provides a detailed protocol for the effective use of TLC to monitor the synthesis of this compound, ensuring a higher probability of a successful and efficient reaction.
Principles of TLC in the Context of this compound Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluent or solvent system).[5][8] The key to successful separation lies in the polarity differences between the compounds in the reaction mixture.
-
Stationary Phase: Silica gel is a polar stationary phase.[9]
-
Mobile Phase: A solvent or mixture of solvents of varying polarity.[10]
-
Separation Mechanism: In this synthesis, the product, this compound, is more polar than the starting material, 2,6-difluorophenol, due to the addition of the nitro group. Consequently, the product will have a stronger affinity for the polar silica gel and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material.[11][12]
The Rf value is a critical parameter for identifying compounds and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values of spots from the reaction mixture to those of the pure starting material and (if available) a pure product standard, one can effectively monitor the reaction's progress.[13]
Experimental Protocol: Step-by-Step Guide
This protocol outlines the necessary steps for preparing and analyzing TLC plates to monitor the synthesis of this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended. The F₂₅₄ indicator allows for visualization under UV light.[8]
-
Mobile Phase Solvents: n-Hexane, ethyl acetate, dichloromethane, and methanol.[5][10]
-
Sample Preparation:
-
Starting Material (SM) Standard: A solution of 2,6-difluorophenol (approx. 1 mg/mL) in ethyl acetate.
-
Reaction Mixture (RM): Aliquots taken from the reaction at different time points.
-
-
TLC Development Chamber: A glass chamber with a lid.
-
Spotting: Capillary tubes or micropipettes.[8]
-
Visualization:
Workflow Diagram
Caption: Workflow for Monitoring Synthesis by TLC.
Detailed Methodology
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (a spot of SM and RM in the same lane).[7]
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the prepared starting material solution onto the "SM" lane.
-
Carefully withdraw a small aliquot from the ongoing reaction and spot it onto the "RM" lane.
-
For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the SM spot.
-
Ensure the spots are small and concentrated for optimal separation.[8]
-
-
Development:
-
Prepare the TLC development chamber by adding the chosen eluent to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even development.[8]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.
-
Close the chamber and allow the solvent front to ascend the plate.
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp at 254 nm. The aromatic rings of the compounds will appear as dark spots against the fluorescent background.[14][15] Circle the spots with a pencil.
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic compounds will appear as brown or yellow-brown spots.[15][16]
-
Chemical Staining (Optional): For more specific visualization of the nitro group, a solution of stannous chloride followed by diazotization and coupling with a suitable agent like β-naphthol can be used, which typically produces colored spots.[17]
-
Calculate the Rf values for all visible spots.
-
Interpretation of Results
The key to monitoring the reaction is observing the changes in the TLC plate over time.
-
t = 0 (Start of reaction): You should see a prominent spot in the "SM" lane and a corresponding spot in the "RM" and "co-spot" lanes at the same Rf value.
-
During the reaction: As the reaction proceeds, the spot corresponding to the starting material in the "RM" lane will decrease in intensity, and a new, more polar spot (lower Rf value) corresponding to the this compound product will appear and intensify.
-
Reaction completion: The reaction is considered complete when the spot for the starting material is no longer visible in the "RM" lane, and the product spot is prominent.
Example TLC Plate Interpretation:
Caption: Example TLC plate during the reaction.
Optimization of TLC Conditions
The choice of eluent is crucial for good separation.[10] A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10]
| Solvent System (v/v) | Polarity | Expected Outcome |
| 9:1 Hexane:Ethyl Acetate | Low | Spots will have low Rf values, good for initial trials. |
| 7:3 Hexane:Ethyl Acetate | Medium | Often provides good separation for this class of compounds. |
| 1:1 Hexane:Ethyl Acetate | High | Spots may have high Rf values, potentially too close to the solvent front. |
| 95:5 Dichloromethane:Methanol | Medium-High | An alternative for more polar compounds or if tailing occurs.[18] |
Troubleshooting:
-
Spots remain at the baseline: The eluent is not polar enough; increase the proportion of the more polar solvent.[10]
-
Spots run with the solvent front: The eluent is too polar; decrease the proportion of the more polar solvent.[10]
-
Streaking of spots: The sample may be too concentrated, or the compound is strongly acidic/basic. Adding a small amount of acetic acid to the eluent can sometimes resolve streaking for acidic compounds like phenols.[18]
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and low cost allow for real-time analysis of the reaction progress, enabling researchers to optimize reaction times, maximize product yield, and ensure the purity of the final product. By following the detailed protocols and understanding the principles outlined in these application notes, scientists can confidently and effectively utilize TLC in their synthetic workflows.
References
- The Versatility of this compound in Modern Chemical Synthesis. (URL: )
- This compound | 658-07-1 - ChemicalBook. (URL: )
- Application Notes and Protocols for TLC Visualization of Nitro Compounds - Benchchem. (URL: )
-
Synthesis and Purification of Nitrophenols | UKEssays.com. (URL: [Link])
- How does the concentration of solvent effect the Rf value of ortho Nitro phenol and para Nitro phenol in thin layer chrom
-
Nitration of Aromatic Esters Thin-layer | Chegg.com. (URL: [Link])
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (URL: [Link])
-
Thin Layer Chromatography - Chemistry LibreTexts. (URL: [Link])
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (URL: [Link])
- Application Notes and Protocols: Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chrom
-
O-Nitrophenol vs. P-Nitrophenol: Polarity and Rf Values | PDF - Scribd. (URL: [Link])
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (URL: [Link])
- Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid - Benchchem. (URL: )
- TLC Visualiz
- Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. (URL: )
-
Determining a solvent system - Chemistry Teaching Labs - University of York. (URL: [Link])
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])
-
2.3B: Uses of TLC - Chemistry LibreTexts. (URL: [Link])
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (URL: [Link])
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- 6. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
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- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
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- 11. ukessays.com [ukessays.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Leveraging 2,6-Difluoro-4-nitrophenol in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The Strategic Advantage of 2,6-Difluoro-4-nitrophenol
In the landscape of modern medicinal and materials chemistry, this compound (CAS No. 658-07-1) has emerged as a powerhouse building block for the synthesis of complex heterocyclic compounds.[1] Its unique molecular architecture, featuring a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two strategically positioned fluorine atoms, provides a trifecta of reactivity that can be precisely controlled and exploited.[1] The nitro group, situated para to the hydroxyl, profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the ortho-fluorine atoms excellent leaving groups.[1][2] This inherent reactivity allows for the sequential and regioselective introduction of various nucleophiles, paving the way for the construction of diverse heterocyclic cores. Furthermore, the nitro and hydroxyl moieties serve as versatile functional handles for subsequent transformations, including reduction and cyclization, solidifying the compound's status as an indispensable tool in synthetic pipelines.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on detailed protocols for the synthesis of high-value heterocyclic systems like benzoxazoles and phenazines. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.
| Compound Property | Value |
| CAS Number | 658-07-1[1] |
| Molecular Formula | C₆H₃F₂NO₃[1] |
| Molecular Weight | 175.09 g/mol [1] |
| Appearance | Light yellow crystalline solid[1] |
| Melting Point | 99.7-100.7 °C[1] |
| Boiling Point | 254.5 ± 40.0 °C[1] |
Core Reactivity and Synthetic Pathways
The synthetic versatility of this compound stems from three primary reaction pathways, which can be employed individually or in sequence to achieve molecular complexity.
Caption: Experimental workflow for the two-step benzoxazole synthesis.
Detailed Step-by-Step Methodology
Objective: To synthesize 7-fluoro-5-nitro-2-phenyl-benzoxazole as an example.
Part A: Synthesis of 2-Amino-6-fluoro-4-nitrophenol
-
Reagents & Materials:
-
This compound (1.75 g, 10.0 mmol)
-
Ammonia solution (28-30% in H₂O, excess)
-
Ethanol (50 mL)
-
Sealed pressure vessel or heavy-walled sealed tube
-
Stir bar
-
-
Procedure:
-
To a 100 mL pressure vessel, add this compound (1.75 g, 10.0 mmol) and ethanol (50 mL).
-
Cool the mixture in an ice bath and slowly add an excess of concentrated ammonia solution (e.g., 15 mL).
-
Seal the vessel tightly. Causality: A sealed vessel is required to maintain the concentration of the volatile ammonia reagent and to allow the reaction to be heated safely above the boiling point of the solvent, accelerating the SNAr reaction.
-
Heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.
-
Cool the vessel to room temperature and then to 0 °C before carefully opening.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluoro-4-nitrophenol.
-
Part B: Reductive Cyclization to form the Benzoxazole
-
Reagents & Materials:
-
2-Amino-6-fluoro-4-nitrophenol (from Part A, 1.72 g, 10.0 mmol)
-
Benzaldehyde (1.17 g, 1.1 mL, 11.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)
-
Ethanol (100 mL)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
-
Procedure:
-
Combine 2-amino-6-fluoro-4-nitrophenol (1.72 g, 10.0 mmol) and tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in ethanol (100 mL). Causality: SnCl₂ serves a dual purpose. It first reduces the nitro group to an amine, forming a diamine intermediate. It also acts as a Lewis acid, which can help catalyze the subsequent condensation and cyclization.
-
Stir the mixture at room temperature for 30 minutes. The solution should change color as the nitro group is reduced.
-
Add benzaldehyde (1.1 mL, 11.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice water (200 mL) and ethyl acetate (150 mL).
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the final benzoxazole product.
-
Protocol 2: Synthesis of Phenazines via Wohl-Aue Condensation
Phenazines are redox-active heterocyclic compounds with significant applications as antibiotics and in materials science. [3][4][5]The Wohl-Aue reaction provides a classic and effective method for their synthesis, involving the base-promoted condensation of a nitroarene with an aniline. [3]this compound is an excellent substrate for this reaction, with its activated ring system facilitating high yields.
Detailed Step-by-Step Methodology
Objective: To synthesize 1,3-difluoro-phenazin-2-ol.
-
Reagents & Materials:
-
This compound (1.75 g, 10.0 mmol)
-
Aniline (0.93 g, 0.91 mL, 10.0 mmol)
-
Potassium hydroxide (KOH) (1.12 g, 20.0 mmol)
-
Toluene (50 mL)
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.75 g, 10.0 mmol), aniline (0.91 mL, 10.0 mmol), and powdered potassium hydroxide (1.12 g, 20.0 mmol).
-
Add toluene (50 mL) and attach a reflux condenser, preferably with a Dean-Stark trap. Causality: The reaction is a condensation that produces water. Using a strong base like KOH is essential to promote the reaction. Toluene is a suitable high-boiling solvent, and the Dean-Stark trap helps to remove water from the reaction azeotropically, driving the equilibrium towards the product. [3] * Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The reaction mixture will typically turn a deep color (red, brown, or purple).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully add water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with 1M HCl to remove any unreacted aniline, then with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a suitable solvent system like dichloromethane/methanol) to yield the pure 1,3-difluorophenazin-2-ol.
-
Safety and Handling
-
This compound is a toxic and irritant compound. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving strong bases (KOH) or acids (HCl) should be handled with care.
-
Pressurized reactions should only be performed by trained personnel using appropriate safety shields and equipment.
References
- The Versatility of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. (2017). Chemical Reviews.
- Heterocyclic Compounds. (n.d.).
- Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. (2019). Molecules.
- Synthetic routes for phenazines: an overview. (2020). Polycyclic Aromatic Compounds.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- 2,3-Difluoro-6-nitrophenol. (n.d.).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank.
- This compound | 658-07-1. (n.d.). ChemicalBook.
- Phenazine – Knowledge and References. (n.d.). Taylor & Francis.
- Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). Der Pharmacia Lettre.
- The Biosynthesis of Phenazines. (2013). ResearchGate.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). Molecules.
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (n.d.). ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition.
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- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-nitrophenol
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1). This pivotal intermediate is essential for professionals in pharmaceutical development and specialty chemical manufacturing, valued for its role as a versatile building block in complex synthetic pathways.[1] Its structure allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just procedural steps, but also the underlying chemical principles to empower researchers to optimize their synthetic outcomes.
Section 1: Synthesis Overview & Baseline Protocol
The most common and direct route to this compound is the electrophilic nitration of 2,6-difluorophenol. The hydroxyl group is a powerful activating and ortho, para-directing group, while the fluorine atoms are deactivating via induction but also ortho, para-directing through resonance. The confluence of these electronic effects strongly favors the substitution of the nitro group at the C4 position, which is para to the hydroxyl group and sterically accessible.
Below is a general workflow for this synthesis.
Sources
minimizing byproduct formation in the nitration of 2,6-difluorophenol
Technical Support Center: Nitration of 2,6-Difluorophenol
Welcome to the technical support center for the synthesis of 2,6-difluoro-4-nitrophenol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the nitration of 2,6-difluorophenol. Our goal is to provide practical, field-tested solutions and the scientific rationale behind them to help you minimize byproduct formation and maximize the yield and purity of your target compound.
The nitration of 2,6-difluorophenol is a critical step in the synthesis of various pharmaceutical intermediates and specialty chemicals.[1][2] While the directing effects of the hydroxyl and fluoro groups synergistically favor the desired para-substitution, the reaction is not without its challenges. The high activation of the phenolic ring makes it susceptible to oxidation and over-nitration, which are the primary sources of byproduct formation and yield loss.[3][4] This guide provides a series of frequently asked questions and troubleshooting protocols to navigate these issues effectively.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a significant amount of tar-like material. What is happening and how can I fix it?
A1: This is a classic sign of oxidative degradation of the phenol starting material or product. Phenols are highly electron-rich and can be easily oxidized by nitric acid, especially under harsh conditions, leading to polymerization and the formation of complex, insoluble byproducts.[5][6]
Causality & Solution:
-
Aggressive Nitrating Conditions: A mixture of concentrated nitric and sulfuric acid is a potent oxidizing agent. The reaction is also highly exothermic, and temperature spikes can dramatically accelerate oxidative side reactions.[7][8]
-
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain a low reaction temperature, typically between 0-5 °C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise and very slowly to ensure the internal temperature does not exceed 10 °C.[4]
-
Milder Nitrating Agent: Consider replacing the traditional mixed acid system. A solution of nitric acid in a solvent like acetic acid or the use of metal nitrates can be less oxidizing.[9][10]
-
Reverse Addition: Instead of adding the nitrating agent to the phenol, consider adding the phenol solution slowly to the nitrating mixture. This ensures that the phenol is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of the oxidant.
-
Q2: I'm observing the formation of dinitrated byproducts in my analysis. How can I improve the selectivity for mono-nitration?
A2: The formation of dinitrated species occurs because the initial product, this compound, is still sufficiently activated to undergo a second nitration. Controlling this requires careful management of stoichiometry and reaction conditions.
Causality & Solution:
-
Excess Nitrating Agent: Using a significant excess of the nitrating agent will inevitably drive the reaction towards multiple nitrations.
-
Prolonged Reaction Time/Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature provides the energy and time for the slower, second nitration to occur.[4]
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a slight excess, but not more than 1.1-1.2 equivalents, of the nitrating agent. This ensures complete consumption of the starting material while minimizing the availability of the nitronium ion for a second substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of later-eluting dinitrated spots.
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor the second nitration, which requires a collision between the nitrating agent and the already-formed mono-nitro product.
-
Q3: The overall yield of my desired product, this compound, is consistently low despite consuming all the starting material. What are the likely causes?
A3: Low isolated yield, even with full conversion of the starting material, typically points to two culprits: the formation of soluble, non-tarry byproducts or mechanical losses during the work-up and purification stages.
Causality & Solution:
-
Byproduct Formation: As discussed in Q1 and Q2, oxidation and over-nitration are the primary chemical reasons for yield loss.
-
Work-up Issues: The product, this compound, has some water solubility, especially if residual base is present, forming the phenolate salt. Improper extraction can lead to significant product loss in the aqueous phase.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: First, address the issues of oxidation and over-nitration as detailed above. A cleaner reaction is the foundation of a high yield.
-
Efficient Extraction: During work-up, ensure the aqueous layer is acidic (pH ~1-2) before extraction to keep the product in its neutral, less water-soluble form. Use an appropriate organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x) to ensure complete recovery.[9]
-
Purification Method: Recrystallization can sometimes be inefficient if the crude product is highly impure. Purification via silica gel column chromatography is often more effective for removing closely related byproducts and achieving high purity, which can then be followed by a final recrystallization if needed.[9]
-
Visualized Experimental Workflow & Troubleshooting
The following diagrams illustrate a standard workflow for the nitration of 2,6-difluorophenol and a logical troubleshooting tree to address common issues.
Caption: A typical experimental workflow for the nitration of 2,6-difluorophenol.
Caption: A troubleshooting decision tree for common nitration issues.
Recommended Protocol: Selective para-Nitration
This protocol is adapted from established procedures and is optimized for selectivity and yield.[9] It utilizes nitric acid in acetic acid, a milder system than traditional mixed acid.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,6-Difluorophenol | 130.09 | 2.00 g | 15.37 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | - |
| 60% Nitric Acid | 63.01 | 1.20 mL | ~18.4 mmol | ~1.2 |
| Ice Water | - | ~200 mL | - | - |
| Ethyl Acetate | 88.11 | ~150 mL | - | - |
| Saturated Saline | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenol (2.00 g) in glacial acetic acid (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature equilibrates to between 0 and 5 °C.
-
Addition of Nitrating Agent: Slowly add 60% nitric acid (1.20 mL) dropwise to the cold solution over a period of 15-20 minutes. Use a syringe or dropping funnel. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared.
-
Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of stirred ice water. A light yellow solid may precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with saturated saline solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting yellow solid residue should be purified by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 3:1 and moving to 2:1) to isolate the pure this compound. A yield of approximately 50-60% can be expected.[9]
Mechanism Overview: Regioselectivity
The high regioselectivity for para-substitution is a result of the combined electronic and steric effects of the substituents on the phenol ring.
Caption: Simplified mechanism and directing effects in the nitration of 2,6-difluorophenol.
References
- The Versatility of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 658-07-1. (n.d.). ChemicalBook.
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. (2005). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. (2005). ResearchGate. Retrieved from [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace. Retrieved from [Link]
-
Regioselective nitration of aromatic substrates in zeolite cages. (1998). Indian Academy of Sciences. Retrieved from [Link]
-
Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. (2015). ResearchGate. Retrieved from [Link]
-
Regioselective Nitration of Phenols by NaNO3 in Microemulsion. (2010). Taylor & Francis Online. Retrieved from [Link]
-
Scheme 23. Nitration of phenols by nitric acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Meta‐selective nitration of phenol using ruthenium catalyst and copper nitrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on Nitration of Phenol over Solid Acid Catalyst. (2018). Crimson Publishers. Retrieved from [Link]
-
Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001). Molecules. Retrieved from [Link]
-
Nitration of phenol compound 1a with different nitrate salts and solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Results: Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Colorado. Retrieved from [Link]
-
Why is mononitration of phenol carried out at low temperatures? (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
2,6-Difluorophenol | C6H4F2O. (n.d.). PubChem. Retrieved from [Link]
-
Explaining the nitration of benzene. (n.d.). Chemguide. Retrieved from [Link]
- Controlling temperature of nitration reactions. (1938). Google Patents.
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025). Processes. Retrieved from [Link]
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separation of 2,6-Difluoro-4-nitrophenol from ortho and dinitro isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of 2,6-difluoro-4-nitrophenol. The presence of structurally similar ortho and dinitro isomers presents a significant purification challenge. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to streamline your separation workflows.
Section 1: Understanding the Separation Challenge
Before diving into specific protocols, it's crucial to understand the physicochemical properties of the target compound and its primary isomeric impurities. The synthesis of this compound via nitration of 2,6-difluorophenol can lead to the formation of various isomers that complicate purification.[1][2]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] A[Start: Crude Reaction Mixture] --> B{Key Isomers}; B --> C[this compound(Target Compound)]; B --> D[Ortho Isomers(e.g., 2,6-Difluoro-3-nitrophenol)]; B --> E[Dinitro Isomers(e.g., 2,6-Difluoro-4,X-dinitrophenol)];
} idot Caption: Key compounds in a typical reaction mixture.
Section 2: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful analytical and preparative technique for isomer separation.[3][4] The choice of stationary phase and mobile phase conditions is critical for achieving baseline resolution.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is the best starting point for developing an HPLC method for this separation?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point. A C18 column is a robust initial choice, but for challenging isomer separations, specialized phases can offer superior selectivity.[3]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl[3] | C18 separates based on hydrophobicity. Phenyl phases can provide alternative selectivity through π-π interactions with the aromatic rings of the nitrophenols.[3] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Acetic Acid | The organic modifier (acetonitrile) controls retention time. The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks. |
| Elution | Isocratic or Gradient | Start with an isocratic elution (e.g., 40-60% acetonitrile). A gradient may be necessary to resolve closely eluting isomers. |
| Detection | UV at ~270 nm or Diode Array Detector (DAD) | Nitrophenols have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity.[3] |
Q2: I'm seeing significant peak tailing for my phenolic compounds. What's causing this and how can I fix it?
A2: Peak tailing in the analysis of phenolic compounds is a common issue, often caused by secondary interactions between the acidic phenol group and residual silanol groups on the silica-based stationary phase.[5][6]
dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style=filled, fontcolor="#202124"]; A[Peak Tailing] --> B{Potential Causes}; B --> C[Secondary Silanol Interactions]; B --> D[Mobile Phase pH close to Analyte pKa]; B --> E[Column Overload]; B --> F[Extra-column Dead Volume];
} idot Caption: Troubleshooting workflow for HPLC peak tailing.
Troubleshooting Guide: HPLC Separation
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Suboptimal mobile phase composition. | Systematically vary the acetonitrile/water ratio. Consider switching to methanol as the organic modifier for different selectivity. |
| Incorrect stationary phase. | If a C18 column fails, try a phenyl-hexyl or a fluorinated phase column, which can offer unique interactions with fluorinated analytes.[3] | |
| Drifting Retention Times | Unstable column temperature. | Use a column oven to maintain a constant temperature (e.g., 30 °C).[7] |
| Inadequately buffered mobile phase. | Ensure consistent pH by using a buffer (e.g., acetate or phosphate) if operating near the pKa of the analytes.[8] | |
| Split Peaks | Sample solvent incompatible with mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[8][9] |
| Column inlet frit is partially blocked. | Disconnect the column, reverse it, and flush with a strong solvent to waste. If the problem persists, replace the column.[6][9] |
Section 3: Purification by Crystallization
Fractional crystallization is a cost-effective and scalable technique for purifying solid compounds based on differences in their solubility.[10][11]
Frequently Asked Questions (FAQs) - Crystallization
Q1: How do I select an appropriate solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Recommended Screening Solvents:
-
Aqueous Ethanol/Methanol: Varying the water/alcohol ratio can fine-tune the solubility.
-
Toluene: A non-polar aromatic solvent.
-
Glacial Acetic Acid/Water: Often used in the synthesis workup and can be effective for purification.[12]
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of the crude mixture into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube.
-
Observe solubility at room temperature.
-
Gently heat the tubes with sparingly soluble material and observe if the solid dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Q2: My crystallization yields a product that is still impure. What can I do?
A2: Impure crystals can result from several factors. The cooling rate might be too fast, trapping impurities within the crystal lattice. Also, if the isomers have very similar structures and solubilities, they may co-crystallize.[13][14]
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot solution to cool to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of more ordered, purer crystals.
-
Multiple Recrystallizations: A single crystallization may not be sufficient. A second or third recrystallization of the obtained solid can significantly enhance purity.
-
Use a Different Solvent System: Co-crystallization behavior can be solvent-dependent. A different solvent may alter the relative solubilities enough to allow for effective separation.[15]
Section 4: Purification by Acid-Base Extraction
Liquid-liquid extraction is a powerful technique that exploits the acidic nature of nitrophenols to separate them from neutral impurities.[16][17] By carefully controlling the pH of the aqueous phase, it's possible to selectively ionize and extract the phenolic compounds.
Frequently Asked Questions (FAQs) - Extraction
Q1: How can I use acid-base extraction to separate the nitrophenol isomers from non-acidic byproducts?
A1: The phenolic protons of nitrophenols are acidic and will be deprotonated by a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form water-soluble phenolate salts.[18][19] Neutral organic impurities will remain in the organic phase.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];
} idot Caption: Workflow for acid-base extraction of nitrophenols.
Q2: Can acid-base extraction separate the different nitrophenol isomers from each other?
A2: This is more challenging and depends on significant differences in the pKa values of the isomers. The electron-withdrawing nitro group and fluorine atoms influence the acidity of the phenolic proton.[20] While complete separation is difficult, some enrichment is possible. A carefully controlled extraction with a weak base like sodium bicarbonate (which will preferentially deprotonate more acidic phenols) might allow for some fractionation. However, this is often less effective than chromatography for separating isomers.
References
- Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds - Benchchem. (n.d.).
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- 4-Nitrophenol - Wikipedia. (n.d.).
- This compound | 658-07-1 - ChemicalBook. (2025).
- Fractional Crystallization. (n.d.).
- 4-Nitrophenol (C6H5NO3) properties. (n.d.).
- Fractional Crystallization Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
- The Versatility of this compound in Modern Chemical Synthesis. (n.d.).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022).
- 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. (n.d.).
- Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie. (n.d.).
- Ortho-Nitrophenol is less soluble in water than p - and m - YouTube. (2023).
- 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021).
- HPLC Troubleshooting Guide. (n.d.).
- Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. (n.d.).
- Liquid–liquid extraction - Wikipedia. (n.d.).
- Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF - ResearchGate. (2025).
- Fractional crystallization - Chemistry LibreTexts. (2019).
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
- A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation - Benchchem. (n.d.).
- 2,4-DIFLUORO-6-NITROPHENOL synthesis - ChemicalBook. (n.d.).
- This compound | C6H3F2NO3 | CID 600210 - PubChem. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- 2,5-DIFLUORO-4-NITROPHENOL CAS#: 120103-18-6 - ChemicalBook. (n.d.).
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.).
- This compound Nine Chongqing Chemdad Co. (n.d.).
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - FAO AGRIS. (n.d.).
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. (n.d.).
- 2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.).
- 658-07-1 | this compound - ChemScene. (n.d.).
- Synthesis routes of 2,4-Difluoro-6-nitrophenol - Benchchem. (n.d.).
- 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem. (n.d.).
- CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents. (n.d.).
- The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. (n.d.).
- Separation of diisopropylnaphthalene isomers - PubMed. (2009).
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Technical Support Center: Troubleshooting Low Conversion in 2,6-Difluoro-4-nitrophenol Synthesis
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing low reaction conversion. By understanding the underlying chemical principles and implementing the robust protocols detailed herein, you can optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceuticals and specialty chemicals.[1] The most common and direct route involves the electrophilic aromatic substitution of 2,6-difluorophenol using a suitable nitrating agent. The reaction leverages the directing effects of the hydroxyl and fluoro substituents on the aromatic ring. The hydroxyl group is a potent activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. Due to the significant steric hindrance from the two ortho-fluorine atoms, the incoming electrophile (the nitronium ion, NO₂⁺) is strongly directed to the para position.[2]
However, achieving high conversion in this reaction can be challenging due to several factors, including the deactivating effect of the fluorine atoms, the potential for side reactions, and the sensitivity of the reaction to various parameters. This guide provides a structured approach to troubleshooting low conversion, presented in a question-and-answer format.
Troubleshooting Guide: Low Conversion
Question 1: My reaction has stalled, and I have a significant amount of unreacted 2,6-difluorophenol. What are the likely causes and how can I fix this?
Low conversion with a high recovery of starting material is a common issue and can often be traced back to several key factors related to the reaction conditions and reagents.
Potential Cause 1: Inadequate Nitrating Agent Activity
The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its generation and stability are paramount for driving the reaction to completion.[3]
-
Explanation: A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[4] If the concentration of either acid is too low, or if the acids have absorbed atmospheric moisture, the concentration of the nitronium ion will be insufficient to achieve complete conversion.
-
Solution:
-
Use fresh, high-purity acids: Ensure that both nitric acid and sulfuric acid are of high concentration (e.g., >95% for sulfuric acid and >65% for nitric acid) and have been stored properly to prevent water absorption.
-
Optimize the acid ratio: A common ratio is a 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid. You may need to empirically determine the optimal ratio for your specific setup.
-
Consider alternative nitrating agents: For more controlled nitration, reagents like nitronium tetrafluoroborate (NO₂BF₄) can be used, as they provide a direct source of the nitronium ion.[5]
-
Potential Cause 2: Suboptimal Reaction Temperature
Nitration reactions are highly exothermic. While cooling is necessary to control the reaction, excessively low temperatures can significantly slow down the reaction rate.
-
Explanation: Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the kinetic energy of the reactants may be insufficient to cross this barrier, leading to a stalled reaction.
-
Solution:
-
Controlled temperature ramping: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to a slightly higher temperature (e.g., room temperature) and monitor the progress by TLC or GC-MS.
-
Maintain consistent temperature: Use a reliable cooling bath (e.g., an ice-water bath or a cryocooler) to maintain a consistent temperature throughout the reaction.
-
Potential Cause 3: Insufficient Reaction Time
The deactivating effect of the two fluorine atoms on the aromatic ring can make the nitration of 2,6-difluorophenol slower than that of phenol itself.
-
Explanation: The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.
-
Solution:
-
Monitor the reaction over time: Do not assume a standard reaction time. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product.
-
Extend the reaction time: If the reaction appears to be proceeding cleanly but is slow, extending the reaction time may be all that is needed to drive it to completion.
-
FAQs: Synthesis of this compound
Question 2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. What are these byproducts and how can I avoid them?
The formation of byproducts is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.
Potential Byproduct 1: Dinitrated Products
-
Explanation: Although the nitro group is a deactivating group, under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitration can occur to form dinitrophenols.[6]
-
Avoidance Strategies:
-
Stoichiometric control of the nitrating agent: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent, but avoid a large excess.
-
Strict temperature control: Maintain a low reaction temperature to disfavor the more energy-intensive second nitration.
-
Potential Byproduct 2: Oxidative Degradation Products
-
Explanation: Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of colored, tarry byproducts.[7]
-
Avoidance Strategies:
-
Low reaction temperature: This is the most critical factor in preventing oxidative degradation.
-
Controlled addition of the nitrating agent: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and to avoid localized "hot spots."
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
| Reagent/Parameter | Quantity/Condition | Notes |
| 2,6-Difluorophenol | 1.0 eq | Ensure high purity. |
| Concentrated Sulfuric Acid (98%) | 2.0 eq | Add slowly to the reaction vessel. |
| Concentrated Nitric Acid (65%) | 1.1 eq | Add dropwise to the cooled sulfuric acid. |
| Reaction Temperature | 0-5 °C during addition, then allow to warm to room temperature | Monitor the exotherm carefully. |
| Reaction Time | 1-4 hours | Monitor by TLC. |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
In a separate flask, dissolve 2,6-difluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cool the 2,6-difluorophenol solution to 0 °C and slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[8]
-
Collect the solid product by filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9]
Protocol 2: Analytical Monitoring of the Reaction
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate). The starting material and product should have different Rf values.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful tool for monitoring the reaction progress and identifying byproducts.[10][11]
-
Aliquots of the reaction mixture can be quenched, extracted, and analyzed.
-
The mass spectra of 2,6-difluorophenol (m/z = 130) and this compound (m/z = 175) are distinct.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying impurities.[12][13]
-
¹H NMR (CDCl₃): The product, this compound, will show a characteristic signal for the aromatic protons.
-
¹⁹F NMR (CDCl₃): This technique is particularly useful for fluorinated compounds and will provide a clear signal for the fluorine atoms in the product.[14][15]
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Experimental Workflow Diagram
Caption: A streamlined experimental workflow for the synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]
- Leuenberger, C., Czuczwa, J., & Giger, W. (1988). Nitrophenols in Rain: Gas-Phase and Particulate-Phase. In Atmospheric Environment (Vol. 22, Issue 8, pp. 1467–1474).
-
Corning Incorporated. (n.d.). Nitration of phenol in flow. Retrieved from [Link]
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OC-Praktikum. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
- BenchChem. (2025).
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Hajipour, A. R., & Ruoho, A. E. (2005). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Journal of the Iranian Chemical Society, 2(2), 137-141.
- Hashemi, M. M., & Beni, Y. A. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chemical Society of Pakistan, 23(4), 232-234.
- Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16476–16483.
- Kim, K., & Kim, Y. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 14(1), 1-4.
- Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Olah, G. A., Kuhn, S. J., & Mlinko, A. (1956). Aromatic Substitution. II. Nitration of Aromatics with Nitronium Tetrafluoroborate. Journal of the Chemical Society, 4257-4258.
- Ridd, J. H. (1961). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(8), 248-253.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. BenchChem.
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Lee, B. D., et al. (2000). Process for nitration of aromatic compounds using a non-acid type nitration process. U.S.
- Boersma, M. G., et al. (2001). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 67(5), 1989-1995.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
- Behrman, E. J. (2006). The Elbs and Boyland-Sims Peroxydisulfate Oxidations. Beilstein Journal of Organic Chemistry, 2, 22.
-
Spectroscopy Online. (2021, October 1). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]
- BenchChem. (2025).
- Wang, Y., et al. (2021).
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Smith, K., & Musson, A. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
-
LibreTexts Chemistry. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
- Zhang, Y., et al. (2018). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. Journal of Flow Chemistry, 8(3-4), 131-137.
- Bayer AG. (1993). Process for the preparation of 2,3-difluoro-6-nitrophenol.
- Coombes, R. G., et al. (1973). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1637-1644.
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]
-
ChemIQSoc. (2021). Preparation of 4-nitrophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Clark, J. (2022). Explaining the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
- Wen, Z., et al. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Reaction Chemistry & Engineering, 7(1), 118-126.
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Technical Support Center: Optimizing Reaction Conditions for the Nitration of Fluorinated Phenols
Welcome to the technical support center dedicated to the nuanced art and science of nitrating fluorinated phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter this critical transformation in their work. Nitrated fluorinated phenols are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis is often plagued by challenges ranging from low yields to poor regioselectivity, stemming from the complex interplay of electronic effects within the substrate.
This document moves beyond simple protocols to provide a framework for rational optimization and troubleshooting. We will delve into the mechanistic principles governing the reaction and offer field-proven solutions to common experimental hurdles.
Core Principles: Understanding the Reaction Mechanism
A fundamental grasp of the reaction mechanism is essential for effective troubleshooting. The nitration of fluorinated phenols proceeds via an electrophilic aromatic substitution (EAS) pathway.
Q: What is the underlying mechanism for the nitration of fluorinated phenols?
A: The reaction involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[2] The nitronium ion is typically generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid, which facilitates the loss of a water molecule from HNO₃.[3]
The key to optimizing this reaction lies in understanding the directing effects of the two substituents on the ring: the hydroxyl (-OH) group and the fluorine (-F) atom.
-
Hydroxyl (-OH) Group: This is a powerful activating group. Through resonance, a lone pair of electrons from the oxygen atom is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions.[4][5] This makes the phenol ring much more reactive towards electrophiles than benzene itself.[6]
-
Fluorine (-F) Atom: Fluorine presents a more complex scenario. It is highly electronegative, withdrawing electron density from the ring through induction, which deactivates the ring towards electrophilic attack.[7] However, like the hydroxyl group, it possesses lone pairs that can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions.[7][8] For fluorine, the inductive deactivation effect generally outweighs the resonance activation, yet the resonance effect is still strong enough to dictate the position of substitution.[9]
The ultimate regiochemical outcome—where the nitro group ends up—is a delicate balance between the powerful activating and directing effect of the -OH group and the deactivating but also ortho, para-directing influence of the -F atom, further complicated by steric hindrance.[10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
preventing decomposition of 2,6-Difluoro-4-nitrophenol during storage
Welcome to the technical support center for 2,6-Difluoro-4-nitrophenol (CAS 658-07-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the long-term stability and integrity of your samples.
Introduction: The Challenge of Stability
This compound is a valuable building block in modern chemical synthesis, prized for its unique reactivity profile conferred by the electron-withdrawing nitro group and the ortho-positioned fluorine atoms. However, these same features can render the molecule susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive framework for preventing decomposition, troubleshooting common issues, and verifying the purity of your material.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Observable Change in Physical Appearance
Question: My this compound, which was initially a light-yellow crystalline solid, has developed a darker yellow or brownish color over time. What could be the cause, and is the material still usable?
Answer:
A color change is a primary indicator of chemical decomposition. For nitrophenolic compounds, this is often due to the formation of nitrophenolate ions or other chromophoric degradation products. The primary culprits are exposure to light, elevated temperatures, or contaminants.
Causality Explained:
-
Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate decomposition reactions.[1][2]
-
Thermal Decomposition: While this compound is relatively stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation. Thermal stress can lead to various reactions, including polymerization or rearrangement.[3]
-
Basic Contamination: The phenolic proton of this compound is acidic. Exposure to basic contaminants (e.g., residual base from synthesis, or storage in containers with basic surfaces) can lead to the formation of the 4-nitrophenolate ion, which is typically more intensely colored.
Recommended Actions:
-
Isolate the Affected Batch: Immediately quarantine the discolored material to prevent its use in critical experiments.
-
Verify Purity: Perform a purity analysis using a stability-indicating method, such as the High-Performance Liquid Chromatography (HPLC) protocol detailed in Part 3 of this guide.
-
Assess Usability: If the purity is still within the acceptable range for your application (e.g., >98%), the material may be usable, but with caution. For highly sensitive applications, it is recommended to use a fresh, pure batch.
-
Review Storage Practices: Refer to the storage recommendations in Part 2 to ensure your current practices are optimal.
Issue 2: Inconsistent Experimental Results
Question: I am observing variability in my reaction yields and purity profiles when using different batches or older stock of this compound. Could this be related to its degradation?
Answer:
Yes, inconsistent experimental outcomes are a common consequence of using a reagent that has undergone partial decomposition. Even a small percentage of degradation can introduce impurities that may interfere with your reaction.
Causality Explained:
-
Lower Molar Equivalency: If the compound has degraded, the actual molar amount of this compound will be lower than calculated based on the weighed mass, leading to incorrect stoichiometry in your reactions.
-
Interference from Degradants: Decomposition products can act as catalysts, inhibitors, or competing substrates in your reaction, leading to unexpected side products and reduced yields. For instance, if the nitro group is reduced to an amino group, this new compound will have a completely different reactivity profile.
Recommended Actions:
-
Establish a Purity Baseline: Always verify the purity of a new batch of this compound upon receipt using the HPLC protocol in Part 3. This will serve as your baseline for future comparisons.
-
Implement a Re-qualification Schedule: For long-term storage, it is advisable to re-test the purity of the material periodically (e.g., every 6-12 months).
-
Standardize Handling Procedures: Ensure that all lab personnel are following the same procedures for handling the compound, such as minimizing its time out of the recommended storage conditions and using clean, inert spatulas and weighing vessels.
Part 2: Frequently Asked Questions (FAQs) & Best Practices for Storage
This section provides answers to common questions regarding the optimal storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: To maximize the shelf-life of solid this compound, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protect from light (Amber vial) | Prevents photodegradation.[1][2] |
| Container | Tightly sealed, glass vial | Prevents exposure to moisture and atmospheric contaminants. |
Q2: Can I store solutions of this compound?
A2: While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental workflows. If you must store solutions, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent such as acetonitrile or dichloromethane. Avoid methanol for long-term storage as it can contain water and may be more reactive.
-
Storage Conditions: Store solutions at -20°C in a tightly sealed vial, protected from light.
-
Short-Term Use: Prepare only the amount of solution needed for your immediate experiments. For daily use, solutions can be kept at 2-8°C but should be used within a few days.
Q3: What materials are incompatible with this compound?
A3: Avoid storing this compound with the following:
-
Strong Bases: Can cause deprotonation and potential salt formation or further reactions.
-
Strong Oxidizing Agents: The phenol ring can be susceptible to oxidation.[4]
-
Strong Reducing Agents: The nitro group is readily reduced.
-
Reactive Metals: Such as sodium, potassium, or aluminum.
Logical Relationship for Storage Decisions
Caption: Decision logic for proper storage to prevent degradation.
Part 3: Experimental Protocols
This section provides a detailed methodology for assessing the purity of this compound.
Protocol 1: Stability-Indicating HPLC Method
This protocol is designed to separate the parent compound from potential degradation products, thus providing a clear indication of its stability.[5][6]
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound sample
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 270 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area Percent method).
-
Experimental Workflow Diagram
Caption: HPLC workflow for purity analysis.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce decomposition.[1][3][7]
Objective: To generate potential degradation products of this compound for analytical method validation.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
After each stress condition, analyze the sample using the HPLC method described in Protocol 1 to observe the formation of new peaks, which represent degradation products.
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-13. Available at: [Link]
-
An, J., et al. (2022). Forced Degradation – A Review. Journal of Analytical & Pharmaceutical Research, 11(6), 1-11. Available at: [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Evolve. (2021). Evolve's guide to storing lab chemicals safely. Available at: [Link]
-
LCGC International. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]
-
University of St Andrews. (2012). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
ResearchGate. (2006). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]
-
UNC Environmental, Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ijrpp.com [ijrpp.com]
- 4. nj.gov [nj.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
issues with the stability of 2,6-Difluoro-4-nitrophenol in basic solutions
An Application Scientist's Guide to Handling and Stability in Basic Solutions
Welcome to the technical support guide for 2,6-Difluoro-4-nitrophenol (CAS 658-07-1). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges related to its stability, particularly in basic environments, providing not just troubleshooting steps but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound I should be aware of?
A1: Understanding the basic properties of this compound is the first step to successful experimentation. It is a light yellow crystalline solid with a molecular weight of approximately 175.09 g/mol .[1][2] Its key characteristic is its acidity. The phenolic proton is significantly acidic due to the electron-withdrawing effects of the two fluorine atoms and, most importantly, the nitro group. This results in a predicted pKa value of around 4.28, making it a stronger acid than phenol itself.[3][4]
| Property | Value | Source |
| CAS Number | 658-07-1 | [2] |
| Molecular Formula | C6H3F2NO3 | [1] |
| Molecular Weight | 175.09 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1][3] |
| Predicted pKa | 4.28 ± 0.44 | [3][4] |
| Melting Point | 99.7-100.7 °C | [1][4] |
| Recommended Storage | Room temperature, inert atmosphere | [3][4] |
Q2: I added a base to my solution of this compound and it immediately turned bright yellow. Is this a sign of degradation?
A2: Not necessarily. This initial color change is an expected and reversible acid-base phenomenon. Due to its acidic nature (pKa ≈ 4.28), this compound is readily deprotonated by even mild bases to form the 2,6-difluoro-4-nitrophenolate anion.
This phenolate anion is highly conjugated, and the negative charge is delocalized across the aromatic ring and onto the nitro group. This extended conjugation system alters the molecule's chromophore, causing a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance into the visible spectrum, which the human eye perceives as a yellow color.[5][6] This is the same principle by which its simpler analog, 4-nitrophenol, is used as a pH indicator.[5]
Key takeaway: The yellow color indicates the formation of the phenolate, which is the reactive species in many subsequent reactions. However, its prolonged existence in a solution containing nucleophiles is what leads to irreversible degradation.
Q3: My reaction is giving low yields and multiple side products when I use this compound with a base. What is the chemical mechanism behind this instability?
A3: The core issue with the stability of this compound in basic solutions is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[7][8] This is the primary pathway for irreversible degradation.
The architecture of the molecule is perfectly primed for this reaction:
-
Activation: The aromatic ring is "electron-poor." This is a prerequisite for attack by a nucleophile. The potent electron-withdrawing nitro group, positioned para to both fluorine atoms, strongly pulls electron density from the ring by both inductive and resonance effects.[7][8]
-
Leaving Groups: The fluorine atoms serve as excellent leaving groups for the SNAr mechanism. In this specific reaction class, the reactivity order is F > Cl > Br > I.[8][9] This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom. The high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate complex.[9]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[10] The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[9]
Q4: What are the common nucleophiles in my reaction that could be attacking the molecule?
A4: Any nucleophilic species present in your basic solution can act as the aggressor in an SNAr reaction. Common culprits include:
-
Hydroxide ions (OH⁻): If you are using inorganic bases like NaOH, KOH, or LiOH, the hydroxide ion itself can attack the ring, leading to the formation of 2-fluoro-6-hydroxy-4-nitrophenol, which can potentially be further substituted.
-
Alkoxides (RO⁻): When using bases like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), the corresponding alkoxide is a potent nucleophile that will readily displace the fluorine atoms.
-
Amines (RNH₂, R₂NH): If your reaction involves an amine, it can act as the nucleophile, displacing fluorine to form an aniline derivative. This is a common and intended synthetic route, but if not controlled, it can lead to di-substitution.
-
Water (H₂O): While a weaker nucleophile, water can contribute to hydrolysis, especially at elevated temperatures over long reaction times.
-
Other Reagents: Any other nucleophilic starting material or additive in your reaction mixture is a potential reactant.
Q5: How can I design my experiment to minimize the unwanted degradation of this compound?
A5: Controlling the SNAr side reactions is key to achieving high yields and purity. The strategy revolves around managing the reaction conditions to favor your desired transformation over the degradation pathway.
Here is a summary of actionable strategies:
| Strategy | Rationale & Actionable Advice |
| Temperature Control | SNAr reactions are temperature-dependent. Action: Run your reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation. Start at 0 °C or room temperature before attempting to heat. |
| Base Selection & Stoichiometry | The type and amount of base are critical. Action: • Use the minimum number of equivalents of base required. • If the base is not your intended nucleophile, consider using a weaker inorganic base (e.g., K₂CO₃) or a bulky, non-nucleophilic organic base (e.g., DBU, DIPEA). • Add the base slowly or portion-wise to avoid high local concentrations. |
| Reaction Time | The longer the activated phenolate is exposed to nucleophiles, the more likely side reactions are to occur. Action: Monitor your reaction progress diligently using an appropriate technique (e.g., TLC, LC-MS, GC). Work up the reaction as soon as your starting material is consumed or the product is maximized. |
| Solvent Choice | Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to accelerate SNAr reactions. Action: While often necessary for solubility, be aware that these solvents will also accelerate degradation. If your reaction allows, testing a less polar solvent like THF could be beneficial. |
| Inert Atmosphere | While the primary instability is SNAr, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidative side reactions of the electron-rich phenolate. Action: Degas your solvent and run the reaction under a positive pressure of an inert gas. |
Q6: What are the official recommendations for storing and handling this compound?
A6: Proper storage and handling are essential to maintain the integrity of the reagent before it even enters the reaction flask.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere.[3][4] It should be kept in a cool, dry place away from incompatible materials such as strong bases, acids, and oxidizing agents.[11]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[11][12] Avoid creating dust.[11] In case of spills, sweep up the material and place it into a suitable container for disposal in accordance with local regulations.[11]
By understanding the inherent reactivity of this compound and carefully controlling the experimental parameters, you can successfully leverage this valuable building block while minimizing degradation and maximizing reaction outcomes.
References
-
The Versatility of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
This compound | C6H3F2NO3 | CID 600210 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
Ensuring Quality: Why Purity Matters for 2,6-Dichloro-4-nitrophenol Buyers. (n.d.). Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96% - Cole-Parmer. (n.d.). Retrieved January 11, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved January 11, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 11, 2026, from [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). Retrieved January 11, 2026, from [Link]
-
This compound Nine Chongqing Chemdad Co. (n.d.). Retrieved January 11, 2026, from [Link]
-
Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008, April 30). Retrieved January 11, 2026, from [Link]
-
4-Nitrophenol - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? (2020, October 4). Retrieved January 11, 2026, from [Link]
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
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- 11. fishersci.com [fishersci.com]
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how to remove residual nitric acid from 2,6-Difluoro-4-nitrophenol product
Answering the user's request.## Technical Support Center: Purification of 2,6-Difluoro-4-nitrophenol
Welcome to the technical support center for synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound, a critical intermediate in modern chemical synthesis.[1] The nitration of 2,6-difluorophenol is a common synthetic route, but it often results in a crude product contaminated with residual nitric acid.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you effectively remove this impurity and achieve a high-purity final product.
Troubleshooting Guide: From Diagnosis to Resolution
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q1: My isolated this compound product is highly acidic. What is the most likely cause?
The primary cause of acidity in your crude product is the presence of residual acids from the nitration reaction. The synthesis of this compound typically involves the reaction of 2,6-difluorophenol with nitric acid, often in the presence of a co-solvent like acetic acid.[2] After the reaction, excess nitric acid and the acidic solvent can remain trapped in the crystalline product, leading to a low pH when the product is dissolved.
Q2: How can I definitively confirm the presence of residual nitric acid in my product?
While a simple pH test of an aqueous suspension of your product can indicate acidity, more specific tests are recommended for confirmation.
-
Qualitative Chemical Tests: Simple wet chemistry can provide a strong indication of nitrate ion presence.
-
Diphenylamine Test: A solution of diphenylamine in sulfuric acid will produce a distinct blue color in the presence of nitrate ions.[3]
-
Brown Ring Test: This classic test involves carefully adding concentrated sulfuric acid to a solution of your sample and ferrous sulfate. The formation of a brown ring at the interface confirms the presence of nitrate ions.[4]
-
-
Instrumental Analysis: For unambiguous identification, especially of the undissociated acid, spectroscopic methods are superior.
Q3: What is the most effective and common method for removing residual nitric acid?
The standard and most effective method is a liquid-liquid extraction , specifically an aqueous basic wash .[6][7] This technique involves dissolving the crude organic product in a water-immiscible organic solvent and washing it with a basic aqueous solution in a separatory funnel. The principle is a simple acid-base neutralization: the residual nitric acid (a strong acid) reacts with the mild base in the aqueous solution to form a water-soluble salt, which is then partitioned into the aqueous layer and removed.
Caption: Acid-base neutralization during a basic wash.
Q4: Which basic solution is best for washing, and what are the key considerations?
The choice of base is critical. A mild base is strongly preferred to avoid deprotonating the phenolic hydroxyl group of your product, which would convert it into a water-soluble phenolate salt and lead to product loss.
| Basic Solution | Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Saturated | Mild base, minimizes product loss. CO₂ evolution provides a visual cue that acid is being neutralized.[6] | Can cause significant pressure buildup in the separatory funnel. |
| Sodium Carbonate (Na₂CO₃) | Dilute (~5-10%) | Stronger base than NaHCO₃, effective for larger amounts of acid. | Higher risk of deprotonating the phenol compared to bicarbonate. |
| Sodium Hydroxide (NaOH) | Dilute (~1-5%) | Very effective at neutralizing strong acids. | Not Recommended. High risk of deprotonating the phenol, causing significant product loss to the aqueous layer. |
Recommendation: A saturated solution of sodium bicarbonate (NaHCO₃) is the most prudent and widely used choice for this application.[8][9]
Q5: Can you provide a detailed, step-by-step protocol for the purification workflow?
Certainly. This protocol outlines the entire process from the initial wash to the final purified product.
Experimental Protocol: Purification of this compound
-
Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in an Erlenmeyer flask. A typical volume is 25-100 mL of solvent for 0.5-5 g of crude product.[2][7]
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
First Basic Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel, approximately one-third to one-half the volume of the organic layer.
-
Mixing and Venting (CRITICAL): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved carbon dioxide (CO₂) gas.[6] Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until gas evolution ceases upon shaking. This indicates that all the residual acid has been neutralized.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Repeat Wash (Optional): Perform a second wash with fresh NaHCO₃ solution to ensure complete acid removal.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This step helps to remove the bulk of the dissolved water from the organic solvent.[8][10]
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until some of the agent remains free-flowing.[7]
-
Filtration & Solvent Removal: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the purified, acid-free crude product.
-
Final Purification (Recrystallization/Chromatography):
-
Recrystallization: This is the most common final purification step. For this compound, a mixed solvent system such as hexane/ethyl acetate is often effective.[2] Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.
-
Column Chromatography: For the highest purity, the residue can be purified by silica gel column chromatography, again using an eluent system like hexane/ethyl acetate.[2]
-
Caption: Overall purification workflow for this compound.
Frequently Asked Questions (FAQs)
-
Q: Why is the complete removal of nitric acid so important?
-
A: Residual acid can compromise the stability of the compound, affect its measured physical properties (e.g., melting point), and interfere with subsequent reactions. For pharmaceutical applications, purity is paramount, and acidic residues can be detrimental to the efficacy and safety profile of a drug candidate.[1]
-
-
Q: My product is a solid. How do I perform a liquid-liquid wash?
-
A: You must first dissolve your crude solid product in a suitable organic solvent that is immiscible with water, such as ethyl acetate, as described in the protocol above. The purification is performed on this solution.
-
-
Q: I used sodium hydroxide for the wash and my product disappeared. What happened?
-
A: You inadvertently deprotonated the phenolic hydroxyl group. Phenols are acidic (pKa ≈ 10), and a strong base like NaOH will convert the this compound into its corresponding sodium phenolate salt. This salt is ionic and highly soluble in the aqueous layer, leading to a significant loss of your product from the organic layer. This is why a mild base like sodium bicarbonate is recommended.
-
-
Q: After the basic wash, my organic layer looks cloudy. What should I do?
References
-
Washing to remove acid impurities. (2014). YouTube. Available at: [Link]
-
The Versatility of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Process for the purification of para-nitrophenol. (1976). Google Patents (US3954892A).
- Process for the purification of p-nitrophenol. (1976). Google Patents (US3933929A).
-
Extraction and Washing Guide. MIT OpenCourseWare. Available at: [Link]
-
Extractions vs Washes. University of York Chemistry Teaching Labs. Available at: [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006). NOP. Available at: [Link]
-
Common Extraction Washes. (2024). Chemistry LibreTexts. Available at: [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]
-
Purification of nitrophenols using complex-assisted crystallization. (2013). CrystEngComm, 15(43), 8758-8764. Available at: [Link]
-
Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. (1969). Journal of Chemical Education, 46(10), 689. Available at: [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses. Available at: [Link]
-
Direct Determination of the Concentration of Nitric Acid Using Spatially Offset Raman Spectroscopy. Agilent Technologies. Available at: [Link]
-
What is the best way to test the presence of Nitric acid (HNO3) in solution? (2013). ResearchGate. Available at: [Link]
-
How Can You Test For Nitric Acid? (2025). YouTube. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 658-07-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. hpst.cz [hpst.cz]
- 6. youtube.com [youtube.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
Technical Support Center: Purification of Halogenated Nitrophenols
Welcome to the technical support center for the purification of halogenated nitrophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying this class of compounds. Halogenated nitrophenols are vital intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] However, their intrinsic properties—acidity, polarity, potential for isomerism, and thermal sensitivity—can make achieving high purity a significant bottleneck.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding before tackling specific experimental issues.
Q1: What makes the purification of halogenated nitrophenols inherently challenging?
The purification challenges stem from a combination of their chemical properties:
-
Acidity: The phenolic proton is acidic, with the pKa influenced by the electron-withdrawing nitro and halogen groups. This acidity can lead to strong interactions with polar stationary phases like silica gel, causing peak tailing in chromatography, or require pH control during extractions to ensure the compound is in its neutral, more organic-soluble form.[4]
-
Polarity and Solubility: The presence of a hydroxyl, a nitro group, and one or more halogens creates a complex polarity profile. This can lead to tricky solubility behavior, making solvent selection for crystallization and chromatography non-trivial. The nitro group, in particular, is hydrophobic, which can result in low aqueous solubility.[5]
-
Isomerism: Synthesis often yields ortho, meta, and para isomers, which can have very similar polarities, making their separation difficult.[6][7] For instance, o-nitrophenol can form an intramolecular hydrogen bond, reducing its polarity relative to the p-nitrophenol isomer, a principle often exploited for separation.[6][8]
-
Impurities: Syntheses can produce di- and tri-nitrated byproducts or leave residual starting materials and halogen-containing impurities (e.g., nitrohalobenzenes), which may have similar chromatographic behavior to the desired product.[1][6]
Q2: What are the most common impurities I should anticipate?
Common impurities include:
-
Isomers: Positional isomers (ortho, para) of the target compound are very common.[6]
-
Over-nitrated Products: Di- or tri-nitrophenols can form if nitration conditions are not carefully controlled.[6]
-
Starting Materials: Unreacted phenol or halogenated phenol.
-
Residual Synthesis Reagents: Inorganic salts and acids from the reaction workup.[1]
-
Halogen-Containing Impurities: Such as the parent nitrohalobenzene from which the nitrophenol may have been synthesized.[1]
Q3: Which primary purification technique—crystallization, chromatography, or extraction—should I choose?
The choice depends on your scale, required purity, and the nature of the impurities.
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | High-purity final product, large scale (>10g) | Cost-effective, scalable, can yield very high purity material.[9] | Requires significant solubility difference between the product and impurities; potential for yield loss in mother liquor.[10] |
| Column Chromatography | Separating isomers and closely related impurities, small to medium scale (mg to ~10g) | High resolving power, versatile for various impurity profiles.[8][11] | Can be time-consuming and solvent-intensive; potential for product degradation on stationary phase. |
| Liquid-Liquid Extraction | Removing highly polar or non-polar impurities, initial cleanup | Fast, simple, good for removing inorganic salts or major pH-dependent impurities.[4][12] | Low resolution for similar compounds; can lead to emulsions; requires pH control.[4] |
A typical workflow involves an initial cleanup by extraction, followed by primary purification via column chromatography, and a final polishing step by recrystallization to achieve high purity for drug development applications.[13]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Crystallization Issues
Q: My halogenated nitrophenol is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or is supersaturated at a temperature above the compound's melting point in that solvent.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Q: My recrystallized product has poor purity. How can I improve it?
A: This indicates that impurities are co-crystallizing (being incorporated into the crystal lattice) or are being trapped on the surface of the crystals.
Solutions:
-
Optimize the Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[9][10] Screen a variety of solvents with different polarities.
-
Slow Down Cooling: Rapid cooling traps impurities. Allow the solution to cool to room temperature slowly, then move it to an ice bath.[10]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any mother liquor containing impurities from the crystal surfaces.[10] Using cold solvent is critical to avoid dissolving your product.[10]
-
Consider Complex-Assisted Crystallization: For stubborn isomer impurities, a complexing agent can be added to the solution. This agent selectively binds to the impurity, keeping it in the solution while the desired product crystallizes out. This has been shown to enhance purity by over 80% for nitrophenol isomers without reducing yield.[7][14]
Chromatography Issues
Q: My halogenated nitrophenol isomers are co-eluting or have very poor separation on a silica gel column. How can I improve resolution?
A: Poor resolution is due to insufficient differential partitioning between the stationary and mobile phases. Halogenated nitrophenol isomers often have very similar polarities, making this a common issue.[6]
Solutions:
-
Reduce Mobile Phase Polarity: Start with a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the interaction of all compounds with the silica, exaggerating small polarity differences and improving separation.
-
Use a Different Solvent System: The "selectivity" of the separation can be altered by changing the nature of the solvents. Try a dichloromethane/hexane system, which has different interactions compared to ethyl acetate/hexane.[6]
-
Add an Acid Modifier: The acidic phenol can interact strongly and inconsistently with the silica surface, leading to band broadening. Adding a small amount (0.1-0.5%) of acetic or formic acid to the mobile phase can suppress this interaction by protonating the silica surface, leading to sharper peaks and better resolution.
-
Decrease the Column Load: Overloading the column is a common cause of poor separation. For difficult separations, reduce the amount of crude material loaded to 1-2% of the silica gel mass.
-
Consider Reversed-Phase Chromatography: If normal-phase (silica) fails, reversed-phase LC (using a C18 stationary phase) can provide an orthogonal separation mechanism based more on hydrophobicity than polarity, often successfully separating isomers.[13]
Q: I'm seeing significant peak tailing for my compound on HPLC/Flash Chromatography. What is the cause and solution?
A: Peak tailing is typically caused by a secondary, strong interaction between your analyte and the stationary phase. For acidic halogenated nitrophenols, this is almost always an acid-base interaction with the silica gel.
Caption: The cause and solution for peak tailing in the chromatography of phenols.
Section 3: Standard Operating Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol is for determining the purity of a synthesized halogenated nitrophenol and identifying the presence of isomers or other impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in methanol or acetonitrile. Dilute to ~50 µg/mL with the mobile phase.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: Monitor at multiple wavelengths. A good starting point is 254 nm and the λmax of your specific nitrophenol (often >300 nm).[3]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Equilibrate at 10% B
-
-
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. The use of a DAD allows for peak purity assessment by comparing spectra across a single peak.[15]
Protocol 2: High-Purity Recrystallization
This protocol outlines a systematic approach to achieving high purity via crystallization.
-
Solvent Selection:
-
Place ~20 mg of your crude material into several test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, toluene, heptane) dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the compound.[9]
-
Allow the promising solutions to cool slowly. The best solvent will yield abundant crystals.
-
-
Dissolution:
-
Decolorization (Optional): If the solution is highly colored from polymeric impurities, add a very small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Rapid cooling will trap impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the melting point and assess purity by HPLC (Protocol 1). A sharp melting point close to the literature value is an indicator of high purity.
Section 4: References
-
U.S. Environmental Protection Agency. (1986a). Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
UK Essays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Gattermann, L. (1946). Practical Manual of Organic Chemistry. As cited in US Patent 3,933,929.
-
US Patent 20080045756A1. (2008). Process for preparation of a nitrophenol. Google Patents. Retrieved from
-
Funnell, N. P., et al. (2012). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 14(1), 273-277. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization | Request PDF. Retrieved from [Link]
-
Al-Ani, F. H., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(11), 321. Retrieved from [Link]
-
Serban, C. E., et al. (2011). Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Arabian Journal of Chemistry, 4(2), 161-165. Retrieved from [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wang, Y., et al. (2017). Studies On Reactive Extraction Of Nitrophenol From Solution. International Journal of Advanced Research, 5(9), 1143-1154. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Nitrophenols Using Ultrahigh Pressure Liquid Chromatography and a New Manual Shaking-Enhanced, Ultrasound-Assisted Emulsification Microextraction Method Based on Solidification of a Floating Organic Droplet | Request PDF. Retrieved from [Link]
-
Wang, Y., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Molecules, 28(14), 5541. Retrieved from [Link]
-
Singh, S., et al. (2022). Studies on the Removal of Phenol and Nitrophenols from Water by Activated Carbon Developed from Demineralized Kraft Lignin. Applied Sciences, 12(3), 1642. Retrieved from [Link]
-
Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729.
-
Wang, Y., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Water, 15(23), 4087. Retrieved from [Link]
-
Kümmerer, K., et al. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Sustainability, 14(19), 12399. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0626366B1 - Process for the preparation of nitrophenols. Retrieved from
-
University of Delhi. (n.d.). B.Sc. (H) Chemistry Syllabus. Retrieved from [Link]
-
University of Delhi. (2015). B.Sc. (Hons.) Chemistry Syllabus. Retrieved from [Link]
Sources
- 1. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 2. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 4. arabjchem.org [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. ukessays.com [ukessays.com]
- 7. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. globethesis.com [globethesis.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
side reactions of 2,6-difluorophenol under nitrating conditions
Technical Support Center: Nitration of 2,6-Difluorophenol
Welcome to the technical support guide for the nitration of 2,6-difluorophenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The synthesis of 2,6-difluoro-4-nitrophenol is a critical step in the development of various pharmaceutical and agrochemical compounds, but it is not without its challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, minimize side product formation, and maximize the yield and purity of your desired product.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of 2,6-difluorophenol. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction has a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A low yield is one of the most common issues and can stem from several factors, primarily incomplete reaction, product degradation, or inefficient isolation.
-
Causality & Explanation:
-
Inadequate Nitrating Agent Strength: The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[2][3] If the reaction conditions (e.g., using dilute nitric acid without a strong acid catalyst like H₂SO₄) do not generate a sufficient concentration of NO₂⁺, the reaction will be slow and incomplete.
-
Suboptimal Temperature Control: Nitration is a highly exothermic reaction. If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature rises uncontrollably, it can lead to aggressive side reactions, including oxidation and polymerization, which consume your starting material and desired product.[4]
-
Poor Workup and Isolation: The product, this compound, has moderate polarity. Using an inappropriate extraction solvent or an inefficient purification method like recrystallization without prior chromatographic separation can lead to significant product loss.
-
-
Troubleshooting & Solutions:
-
Choice of Nitrating System: Ensure you are using a potent nitrating system. A mixture of nitric acid (HNO₃) in a strong acid like sulfuric acid (H₂SO₄) is standard for generating the necessary nitronium ion.[3] For substrates sensitive to strong oxidation, milder conditions such as nitric acid in acetic acid can be effective.[5]
-
Strict Temperature Management: Maintain a low reaction temperature, typically between -10°C and 0°C, especially during the dropwise addition of the nitrating agent.[6] Use an ice-salt bath or a cryocooler for precise control.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This prevents premature quenching of the reaction and ensures it has gone to completion.
-
Optimized Workup: After quenching the reaction in ice water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5][6] Subsequent purification by silica gel column chromatography is often necessary to separate the desired product from isomers and byproducts.[5]
-
Q2: My TLC analysis shows multiple spots, and the crude product is a mixture. What are the common side products?
The formation of multiple products is indicative of a lack of selectivity and the occurrence of parallel side reactions.
-
Causality & Explanation:
-
Oxidation: Phenols are highly susceptible to oxidation, especially under strong nitrating conditions.[7][8] The presence of nitric acid, a potent oxidizing agent, can lead to the formation of colored quinone-type byproducts, which often appear as dark, tarry substances.[7][8]
-
Polynitration: While the two fluorine atoms and the hydroxyl group strongly direct nitration to the para-position (C4), the resulting this compound is still an activated aromatic ring.[4][9] Under harsh conditions (excess nitrating agent, high temperature), a second nitration can occur, leading to dinitro-substituted phenols.
-
Nitrosation: Under certain conditions, particularly when using nitrous acid impurities in nitric acid, nitrosation can occur, leading to nitrosophenol byproducts. These can subsequently be oxidized to nitrophenols.[7]
-
-
Troubleshooting & Solutions:
-
Milder Conditions: To minimize oxidation, use the minimum effective concentration of nitric acid and maintain low temperatures. Adding the phenol solution to the cold acid mixture (inverse addition) can sometimes help control the exotherm.
-
Stoichiometric Control: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.2 equivalents) to reduce the risk of polynitration.[4] Add the agent slowly and monitor the reaction progress closely by TLC.
-
Purification Strategy: A well-executed column chromatography is essential for separating the desired para-isomer from more polar dinitrated products and less polar byproducts.[5]
-
Q3: The reaction mixture turned dark brown or black. What is happening and is the reaction salvageable?
A dark, tarry appearance is a clear sign of significant decomposition, primarily through oxidative pathways.
-
Causality & Explanation: This is almost always due to uncontrolled oxidation of the phenol ring.[4][8] Phenols are electron-rich and easily oxidized to form complex, high-molecular-weight polymeric materials, especially at elevated temperatures or in the presence of excess oxidant.[7] The formation of these tars consumes both the starting material and the product, drastically reducing the yield.
-
Troubleshooting & Solutions:
-
Prevention is Key: It is extremely difficult to salvage a product from a tarry mixture. The most effective approach is to prevent its formation in the first place.
-
Maintain Low Temperature: This is the most critical parameter. Ensure your cooling bath is efficient and monitor the internal reaction temperature with a thermometer.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and slow down the rate of decomposition reactions.[4]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side reactions.
-
-
Salvage Attempt: If tar formation is minor, you may be able to isolate some product. After quenching, filter the mixture to remove any solid tar before extraction. The subsequent purification will likely require extensive column chromatography, and the expected yield will be low.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemistry and strategy of the nitration process.
Q4: What is the mechanistic basis for the regioselectivity, and why is the 4-nitro isomer the major product?
-
Answer: The regioselectivity is governed by the principles of electrophilic aromatic substitution on a substituted benzene ring.[10]
-
Directing Effects: The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group. It donates electron density into the aromatic ring via resonance, stabilizing the carbocation intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions.[9]
-
Steric Hindrance: The two fluorine atoms are located at the ortho-positions (C2 and C6) relative to the hydroxyl group. These atoms create significant steric hindrance, physically blocking the incoming electrophile (NO₂⁺) from attacking the ortho-positions.
-
Combined Effect: The combination of the ortho, para-directing nature of the hydroxyl group and the steric hindrance from the ortho-fluorine atoms strongly favors the electrophilic attack at the sterically accessible and electronically enriched para-position (C4).
-
Q5: Which nitrating agent and solvent system is optimal for this reaction?
-
Answer: The optimal system balances reactivity with the minimization of side reactions. There is no single "best" system, as the ideal choice depends on the scale and sensitivity of the substrate.
| Nitrating System | Solvent | Temperature | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | None (H₂SO₄ is solvent) | 0 to 5 °C | Highly effective, generates high concentration of NO₂⁺, fast reaction.[3] | Strongly oxidizing, high risk of tar formation if not controlled.[4] |
| HNO₃ / Acetic Acid | Acetic Acid | 0 °C to RT | Milder conditions, less oxidation compared to H₂SO₄.[5] | Slower reaction rate, may require longer reaction times. |
| NaNO₃ / H₂SO₄ | Dichloromethane | 0 to 10 °C | Good for generating NO₂⁺ in situ, can offer good control.[9] | Heterogeneous reaction can sometimes be slow or require vigorous stirring. |
Recommendation: For laboratory-scale synthesis, a system of 60-70% nitric acid in acetic acid at 0°C is often a good starting point, as it provides a good balance of reactivity and control, leading to reasonable yields (e.g., ~51%) with manageable side product formation.[5]
Section 3: Visualizing the Process and Mechanism
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common issues during the experiment.
Caption: A troubleshooting decision tree for the nitration of 2,6-difluorophenol.
Reaction Mechanism
This diagram illustrates the key steps in the electrophilic aromatic substitution mechanism leading to the desired product.
Caption: Mechanism of electrophilic nitration on 2,6-difluorophenol.
Section 4: Recommended Experimental Protocol
This protocol is designed to be a self-validating system for the controlled nitration of 2,6-difluorophenol, adapted from established procedures.[5]
Materials:
-
2,6-Difluorophenol
-
Glacial Acetic Acid
-
60% Nitric Acid
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluorophenol (1.0 eq) in glacial acetic acid (10 mL per gram of phenol).
-
Cooling: Cool the solution to 0°C using an ice-water bath. It is crucial to monitor the internal temperature.
-
Nitrating Agent Addition: Slowly add 60% nitric acid (1.1 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Monitoring (Validation Step): Check the reaction progress by TLC (eluent: 3:1 Hexane/EtOAc). The starting material should be consumed, and a major new spot corresponding to the product should be visible.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL, to neutralize residual acid), and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient eluent system (e.g., starting with 4:1 Hexane/EtOAc) to isolate the pure this compound, which should be a light yellow solid.[5]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be in the range of 99-101°C.[1][11]
References
-
Moodie, R. B., & Schofield, K. (Year). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Available at: [Link]
-
The Versatility of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitration of Phenols | Electrophilic Aromatic Substitution. (2022). Khan Academy. Available at: [Link]
-
Phenol reaction with nitration mixture. (2024). Chemistry Stack Exchange. Available at: [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. (n.d.). SciSpace. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. Available at: [Link]
-
This compound Information. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 658-07-1 [chemicalbook.com]
- 6. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
impact of temperature on the regioselectivity of difluorophenol nitration
Technical Support Center: Regioselectivity in Difluorophenol Nitration
Introduction: The Critical Role of Temperature in Aromatic Nitration
Welcome to the technical support center for the regioselective nitration of difluorophenols. As researchers and drug development professionals, you understand that the precise placement of a nitro group on an aromatic ring is a pivotal step in the synthesis of countless pharmaceutical and agrochemical compounds. For substituted phenols, particularly difluorophenols, the interplay of activating (-OH) and deactivating (-F) groups presents a unique challenge. The regiochemical outcome is not static; it is exquisitely sensitive to reaction conditions, with temperature being the most powerful and often overlooked control element.
This guide moves beyond simple protocols to explain the underlying principles of kinetic versus thermodynamic control that govern the regioselectivity of these reactions. By understanding why temperature shifts the isomeric ratio, you can troubleshoot unexpected results, optimize your reaction for a specific isomer, and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" and why is it important in difluorophenol nitration? A: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. In the nitration of a difluorophenol, the incoming nitro group (-NO₂) can theoretically add to several different carbons on the aromatic ring. Controlling this selectivity is crucial because different constitutional isomers (compounds with the same formula but different connectivity) can have vastly different biological activities, pharmacokinetic properties, or downstream reactivity. Achieving high regioselectivity simplifies purification, increases the yield of the desired product, and is essential for an efficient synthetic campaign.
Q2: What are the primary directing effects I should consider for difluorophenols? A: You must consider the combined electronic and steric effects of all substituents:
-
Hydroxyl (-OH) Group: This is a powerful activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. This is due to a strong electron-donating resonance effect that stabilizes the carbocation intermediate (the Wheland intermediate).
-
Fluorine (-F) Atoms: Fluorine is an interesting case. It is an electron-withdrawing group inductively (-I effect), which deactivates the ring overall, making the reaction slower than with phenol itself. However, like other halogens, it has lone pairs that can be donated through resonance (+M effect), making it an ortho-, para-director.
-
The Outcome: The final position of nitration is a competition between these effects. The strongly activating -OH group typically dominates the directing effect, but the deactivating nature of the fluorine atoms and steric hindrance play a significant role in determining the final product ratio.
Q3: How does temperature fundamentally alter the product ratio? A: Temperature dictates whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At low temperatures (e.g., 0 °C or below), reactions are typically irreversible. The major product formed is the one that forms the fastest—the one with the lowest activation energy (Ea). This is called the kinetic product .
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction has enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. Under these conditions, the major product will be the most stable one, regardless of how fast it forms. This is the thermodynamic product .
In many nitrations, the ortho and para isomers have different stabilities and different activation energies for their formation, allowing temperature to be used as a tool to select one over the other.
Troubleshooting Guide: Common Experimental Issues
Problem 1: "My reaction yielded the wrong constitutional isomer as the major product. How can I favor the desired isomer?"
This is the most common issue and directly relates to a mismatch between the desired product (e.g., thermodynamic) and the reaction conditions (e.g., kinetic).
Causality Analysis: You are likely operating under the wrong control regime. The isomer that forms fastest (kinetic) is not always the most stable (thermodynamic). For example, ortho-substitution can be sterically hindered, leading to a less stable product that may nonetheless form faster due to the proximity of the directing group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incorrect isomer formation.
Problem 2: "I'm observing a low yield and significant formation of dark, tarry byproducts."
Causality Analysis: Phenolic rings are highly activated and susceptible to oxidation by nitric acid, especially under concentrated conditions or at elevated temperatures. This oxidative decomposition leads to the formation of polymeric tars and a corresponding loss of desired product.
Solutions:
-
Lower the Temperature: This is the first and most critical step. Perform the reaction at 0-5 °C or even lower to reduce the rate of oxidative side reactions.
-
Control the Addition Rate: Add the nitrating agent (e.g., nitric acid) dropwise to the solution of the difluorophenol. This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the exothermic heat of reaction.
-
Use a Milder Nitrating Agent/Conditions: For highly activated systems, a mixture of concentrated H₂SO₄/HNO₃ may be too harsh. Consider using more dilute nitric acid or alternative nitrating agents that generate the nitronium ion more slowly.
-
Protecting Groups: In some cases, protecting the highly activating hydroxyl group as an ester or ether can moderate its reactivity, prevent oxidation, and be removed after nitration.
Problem 3: "My reaction is producing di-nitrated products, even when using only one equivalent of nitrating agent."
Causality Analysis: The initial mononitrated difluorophenol product is often still activated enough to undergo a second nitration. This is especially true if there are local "hot spots" in the reaction mixture where the concentration of the nitrating agent is high.
Solutions:
-
Reverse Addition: Add the difluorophenol solution slowly to the nitrating mixture. This ensures that the phenol is always the limiting reagent and never exposed to a large excess of nitrating agent.
-
Improve Stirring: Ensure vigorous and efficient stirring to prevent localized high concentrations of reagents and to maintain a uniform temperature throughout the reaction vessel.
-
Lower the Temperature: As with oxidation, lowering the temperature will decrease the rate of the second nitration reaction more significantly than the first, improving selectivity for the mono-nitrated product.
Mechanistic Insights: Visualizing Temperature's Impact
The choice between the kinetic and thermodynamic product is determined by the relative heights of the activation energy barriers (Ea) and the relative stabilities of the final products (ΔG).
Caption: Energy profile for a reaction with kinetic and thermodynamic products.
Interpretation:
-
Low Temperature: The reaction mixture has insufficient energy to easily overcome the higher barrier to the thermodynamic product. The path of least resistance is via TS_kinetic , leading to the Kinetic Product .
-
High Temperature: Sufficient energy is available to overcome both barriers. The reaction becomes reversible, and the system settles into the lowest energy state, which is the more stable Thermodynamic Product .
Data Presentation: Regioselectivity in Difluorophenol Nitration
The following table summarizes the expected major products for the nitration of common difluorophenol isomers based on the interplay of directing effects. Temperature can be used to influence the ratio of these products.
| Substrate | Activating/Directing Effects | Expected Major Product (Kinetic Control - Low Temp) | Expected Major Product (Thermodynamic Control - High Temp) | Key Considerations |
| 2,4-Difluorophenol | -OH at C1 is a strong o,p-director. -F at C2/C4 are weak o,p-directors. | 2,4-Difluoro-6-nitrophenol (Ortho to -OH, least hindered ortho position) | May favor 2,4-Difluoro-5-nitrophenol if it is sterically less constrained and more stable, though the 6-nitro is often dominant. | The C6 position is strongly activated by the -OH group, making it the likely kinetic product. |
| 2,6-Difluorophenol | -OH at C1 is a strong o,p-director. -F at C2/C6 are weak o,p-directors. | 2,6-Difluoro-4-nitrophenol | This compound | The ortho positions (C2, C6) are severely sterically hindered by the fluorine atoms, strongly favoring substitution at the para position (C4) under most conditions. |
| 3,5-Difluorophenol | -OH at C1 is a strong o,p-director. -F at C3/C5 are weak o,p-directors. | 3,5-Difluoro-2-nitrophenol (Ortho to -OH) | 3,5-Difluoro-4-nitrophenol (Para to -OH, potentially more stable) | The C2, C4, and C6 positions are all activated. The C2/C6 positions are electronically favored for kinetic control. The C4 position, being para, is often the more stable thermodynamic product. |
Experimental Protocols
Safety Notice: The nitration of phenols is a highly exothermic reaction. Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
Protocol 1: Kinetic Control - Selective Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol is designed to favor the kinetically controlled product by using low temperatures.
Materials:
-
2,4-Difluorophenol (1.30 g, 10.0 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Concentrated Sulfuric Acid (98%, 1.5 mL)
-
Concentrated Nitric Acid (70%, 0.68 mL, ~10.5 mmol)
-
Ice-salt bath
-
Crushed ice and water for quenching
Procedure:
-
Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-difluorophenol (1.30 g) in dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Nitration: Add the concentrated nitric acid (0.68 mL) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice (100 g) and water (100 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product, primarily 2,4-difluoro-6-nitrophenol, can be further purified by column chromatography or recrystallization.
Protocol 2: Attempting Thermodynamic Control
This protocol uses a higher temperature to try and favor the formation of the more stable isomer. Note: This may also increase the formation of byproducts.
Procedure:
-
Follow steps 1 and 3 from Protocol 1.
-
Temperature Adjustment: Instead of cooling, allow the reaction mixture to stir at room temperature (20-25 °C). For slightly elevated temperatures, use a water bath set to 35-40 °C.
-
Nitration: Add the concentrated nitric acid (0.68 mL) dropwise over 20-30 minutes, allowing for a slight exotherm but maintaining the temperature below 40 °C.
-
Reaction Monitoring: Stir the mixture at the chosen temperature for 1-2 hours, or until TLC indicates the reaction has reached a stable product ratio.
-
Work-up and Analysis: Follow steps 6-9 from Protocol 1. Carefully analyze the product mixture by ¹H NMR or GC-MS to determine the isomeric ratio and compare it to the result from Protocol 1.
References
-
1 (Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing)
-
2 (Unacademy)
-
3 (BenchChem)
-
4 (Khan Academy)
-
5 (Master Organic Chemistry)
-
6 (Chemistry LibreTexts)
-
7 (Jack Westin)
-
8 (Chemistry LibreTexts)
-
9 (The Catalyst)
-
10 (Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing)
-
11 (BenchChem)
-
12 (Wikipedia)
-
13 (Environmental Chemistry Letters)
-
14 (BenchChem)
-
15 (Google Patents)
-
16 (Google Patents)
-
17 (BenchChem)
-
18 (Lumen Learning)
-
19 (Google Patents)
-
20 (IJRAR.org)
-
21 (YouTube)
-
22 (ResearchGate)
-
23 (Patsnap)
-
24 (Pakistan Academy of Sciences)
-
25 (ePrints Soton)
-
26 (Chemistry LibreTexts)
-
27 (BenchChem)
-
(Journal of Applied Chemical Researches)
-
28 (PubChem)
Sources
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thecatalyst.org [thecatalyst.org]
- 10. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
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- 15. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 16. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 19. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 20. ijrar.org [ijrar.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 24. paspk.org [paspk.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,6-Difluoro-4-nitrophenol: A Technical Support Guide on Solvent Effects
For researchers, scientists, and professionals in drug development, the synthesis of 2,6-Difluoro-4-nitrophenol is a critical step in the development of various pharmaceutical and agrochemical compounds. The choice of solvent in the nitration of 2,6-difluorophenol is a pivotal parameter that significantly influences not only the reaction's yield but also the purity of the final product. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on the causal relationships between solvent selection and experimental outcomes.
Troubleshooting Guide: Addressing Common Issues in the Synthesis of this compound
This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis.
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a disappointingly low yield of the desired product. What are the likely causes and how can I improve it?
A: A low yield in the nitration of 2,6-difluorophenol can be attributed to several factors, many of which are directly or indirectly related to the solvent system.
Possible Causes & Solutions:
-
Incomplete Reaction: The electron-withdrawing nature of the two fluorine atoms on the phenol ring can deactivate it towards electrophilic aromatic substitution, leading to an incomplete reaction.
-
Solution: Consider extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2,6-difluorophenol.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the reaction intermediates and influencing the reaction rate.
-
Solution: While acetic acid is a commonly used solvent, providing a reported yield of around 51%[1], other solvents might offer better results. For instance, in the synthesis of the similar isomer 2,4-difluoro-6-nitrophenol, dichloromethane was used as the solvent, achieving a significantly higher yield of 83%[2]. This suggests that exploring less polar, aprotic solvents could be beneficial. A patent for a similar compound, 2-bromo-4-fluoro-6-nitrophenol, reported a yield of 89% using chloroform as the solvent[3].
-
-
Loss of Product During Workup and Purification: The product can be lost during aqueous workup if it has some solubility in water, or during recrystallization if an inappropriate solvent is chosen.
-
Solution: Ensure the aqueous phase is sufficiently acidic during workup to keep the phenolic product in its less soluble protonated form. For purification, carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Improper Temperature Control: Nitration reactions are exothermic. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of byproducts and degradation of the desired product.
-
Solution: Maintain the reaction temperature within the optimal range as specified in the protocol, typically at or below room temperature, often using an ice bath for cooling.
-
Issue 2: Poor Purity and Formation of Byproducts
Q: My final product is impure, showing multiple spots on TLC. What are the common byproducts and how can I minimize their formation?
A: The formation of byproducts is a common challenge in nitration reactions. The choice of solvent can significantly impact the regioselectivity and the extent of side reactions.
Possible Causes & Solutions:
-
Formation of Isomeric Byproducts: While the two ortho-fluorine atoms strongly direct the incoming nitro group to the para position, the formation of other isomers is possible, though generally in smaller amounts.
-
Dinitration and Polynitration: The use of harsh reaction conditions or an excess of the nitrating agent can lead to the introduction of more than one nitro group on the aromatic ring.
-
Solution: Use a stoichiometric amount or a slight excess of the nitrating agent. Ensure slow, dropwise addition of the nitrating agent to the solution of 2,6-difluorophenol to maintain control over the reaction and prevent localized high concentrations of the nitrating species. Maintaining a low reaction temperature is also crucial.
-
-
Oxidation and Formation of Tarry Byproducts: Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions, leading to the formation of colored, tarry substances that are difficult to remove.
-
Solution: The use of a milder nitrating agent can be beneficial. Additionally, ensuring the reaction is carried out at a controlled low temperature and for the minimum time necessary for completion can help minimize oxidation. The choice of solvent can also play a role; a solvent that allows for a lower reaction temperature to be effective would be advantageous.
-
Data Presentation: Solvent Effects on Yield
The following table summarizes reported yields for the nitration of fluorinated phenols in different solvents. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions.
| Solvent | Substrate | Product | Reported Yield (%) | Reference |
| Acetic Acid | 2,6-Difluorophenol | This compound | 51 | [1] |
| Dichloromethane | 2,4-Difluorophenol | 2,4-Difluoro-6-nitrophenol | 83 | [2] |
| Chloroform | 2-Bromo-4-fluorophenol | 2-Bromo-4-fluoro-6-nitrophenol | 89 | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the solvent in the nitration of 2,6-difluorophenol?
A1: The solvent in an electrophilic aromatic nitration reaction serves several key functions. Firstly, it acts as a medium to dissolve the reactants, allowing for a homogeneous reaction mixture. Secondly, the polarity of the solvent can influence the rate of reaction and the stability of the intermediates, such as the sigma complex (Wheland intermediate). A more polar solvent can better stabilize the charged intermediate, potentially accelerating the reaction. However, the solvent can also interact with the nitrating agent, affecting its reactivity. The choice of an appropriate solvent is therefore a balance of these factors to achieve optimal yield and purity.
Q2: Why is acetic acid a commonly used solvent for this reaction?
A2: Acetic acid is a polar protic solvent that can effectively dissolve both 2,6-difluorophenol and the nitrating agent. It is also relatively inert to the reaction conditions. Its ability to act as a proton source can also play a role in the reaction mechanism. However, as the data suggests, it may not always provide the highest yields compared to other solvent systems[1].
Q3: What are the advantages and disadvantages of using dichloromethane as a solvent?
A3: Dichloromethane is a polar aprotic solvent. Its advantages include its relatively low boiling point, which makes it easy to remove after the reaction, and its ability to dissolve a wide range of organic compounds. As suggested by the high yield in the synthesis of a similar isomer, it may promote better yields in the nitration of fluorinated phenols[2]. A potential disadvantage is its environmental and health concerns, requiring careful handling and disposal.
Q4: How can I effectively purify the final product, this compound?
A4: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: A mixture of hexane and ethyl acetate (e.g., in a 3:1 or 2:1 ratio) has been reported to be an effective eluent for purifying the product on a silica gel column[1].
-
Recrystallization: This is a highly effective method for obtaining a high-purity crystalline product. The key is to find a suitable solvent or solvent system in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Experiment with different solvents to find the optimal one for your specific product.
Experimental Protocols
Protocol 1: Nitration of 2,6-Difluorophenol in Acetic Acid[1]
-
Dissolve 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 60% nitric acid (1.20 ml) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated saline solution and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate eluent.
Protocol 2: Nitration of 2,4-Difluorophenol in Dichloromethane (for comparative insight)[2]
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol).
-
Add concentrated sulfuric acid (96%, 0.65 mL) dropwise to the mixture.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture onto water (50 mL).
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.
-
Filter through a short pad of silica gel and evaporate the solvent.
Visualizations
Experimental Workflow: Nitration of 2,6-Difluorophenol
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
UBC Chemistry. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. Retrieved from [Link]
-
Ràfols, C., et al. (2017). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 22(11), 1856. Retrieved from [Link]
-
Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 59(2), 31-42. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2,6-Difluoro-4-nitrophenol
Welcome to the technical support center dedicated to the synthesis of 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1). This pivotal intermediate is essential for the development of novel pharmaceuticals and specialty chemicals, largely due to the unique reactivity conferred by its fluorine and nitro functional groups.[1][2] The nitration of 2,6-difluorophenol is the most common synthetic route, but achieving high yield and regioselectivity without significant byproduct formation presents a considerable challenge.
This guide provides an in-depth analysis of catalyst selection, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for the nitration of 2,6-difluorophenol?
A1: Catalyst selection is paramount for several reasons. The phenol ring is highly activated towards electrophilic aromatic substitution, which can easily lead to over-nitration (dinitration) or oxidation, resulting in the formation of tar-like byproducts.[3] Furthermore, the directing effects of the hydroxyl and fluoro groups must be carefully managed to ensure selective nitration at the C4 (para) position. An appropriate catalyst system generates the electrophile (the nitronium ion, NO₂⁺) at a controlled rate and operates under conditions that favor the desired product while minimizing side reactions.
Q2: What is the most common catalytic system for this reaction?
A2: The traditional and most widely used method is the "mixed acid" system, consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.[6][7]
Q3: Are there "greener" or milder alternatives to the mixed acid method?
A3: Yes, due to the corrosive and hazardous nature of mixed acid and the potential for unwanted side reactions, several milder and more selective systems have been developed. These include:
-
Dilute Nitric Acid: For highly activated rings like phenols, nitration can sometimes be achieved with dilute nitric acid alone, which reduces the risk of oxidation and over-nitration.[5][8][9]
-
Phase-Transfer Catalysts (PTC): Catalysts like Tetrabutylammonium Bromide (TBAB) can be used in a two-phase system (e.g., an organic solvent and aqueous nitric acid).[10] The PTC helps transfer the nitrating species into the organic phase, allowing the reaction to proceed under much milder conditions.[11][12]
-
Solid Acid Catalysts: Heterogeneous catalysts such as zeolites or sulfated metal oxides can replace sulfuric acid.[9][13] Their primary advantage is the ease of separation from the reaction mixture, simplifying workup and reducing acidic waste.
-
Alternative Nitrating Agents: Reagents like tert-butyl nitrite have been identified as safe and highly chemoselective for the mononitration of phenols, providing an excellent alternative for sensitive substrates.[14][15]
Catalyst System Comparison
| Catalyst System | Key Advantages | Key Disadvantages | Best Suited For |
| Conc. HNO₃ / Conc. H₂SO₄ | Low cost, high reactivity, well-established.[4][6][7] | Harsh conditions, risk of over-nitration and oxidation, significant acidic waste.[3][16] | Robust, large-scale industrial synthesis where cost is a primary driver. |
| Dilute HNO₃ | Milder conditions, reduced byproduct formation, "greener" profile.[5][9] | Slower reaction rates, may not be effective for less activated substrates. | Lab-scale synthesis where selectivity and safety are prioritized over reaction speed. |
| Phase-Transfer Catalyst (PTC) | Very mild conditions, high selectivity, reduced acidic waste.[10] | Higher reagent cost, may require optimization of catalyst and solvent system.[17] | Synthesizing high-purity material for pharmaceutical applications with sensitive functional groups. |
| Solid Acid Catalysts | Easy catalyst recovery and reuse, simplified workup, environmentally friendly.[9][13] | Can have lower activity than homogeneous systems, potential for pore diffusion limitations. | Green chemistry applications and continuous flow processes. |
Visualizing the Catalytic Mechanism: Mixed Acid Nitration
The diagram below illustrates the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid and its subsequent electrophilic attack on 2,6-difluorophenol.
Caption: Catalytic cycle for the nitration of 2,6-difluorophenol using mixed acid.
Detailed Experimental Protocol: Synthesis using Acetic Acid and Nitric Acid
This protocol is adapted from established procedures and prioritizes safety and selectivity.[18] Acetic acid is used as a solvent to moderate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2,6-Difluorophenol | 130.09 | 2.00 g | 15.37 mmol | Starting material. Ensure high purity. |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. |
| Nitric Acid (60%) | 63.01 | 1.20 mL | ~15.4 mmol | Nitrating agent (use with extreme caution). |
| Ice | - | As needed | - | For temperature control. |
| Ethyl Acetate | 88.11 | ~100 mL | - | Extraction solvent. |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying agent. |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-difluorophenol (2.00 g) in glacial acetic acid (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature drops to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 60% nitric acid (1.20 mL) dropwise to the stirred solution over 15-20 minutes. CRITICAL: Monitor the temperature closely and maintain it below 10 °C throughout the addition to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ~100 mL of ice water. A light yellow solid should precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual acid and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain this compound as a light yellow solid.[18] A typical yield is around 50-60%.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature too low. 2. Decomposition: Temperature was too high during nitric acid addition, leading to oxidation.[3] 3. Impure Starting Material: Impurities in the 2,6-difluorophenol can interfere with the reaction. | 1. Monitor reaction by TLC to confirm completion. If stalled, consider cautiously extending the reaction time. 2. Strict temperature control is essential. Ensure slow, dropwise addition of nitric acid into a well-chilled solution (0-5 °C). 3. Verify the purity of the starting material by NMR or melting point analysis. |
| Formation of Dark Brown/Black Tars | Oxidation of Phenol: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures or with excess nitrating agent.[3] | 1. Maintain a low reaction temperature (0-5 °C) during the entire addition process. 2. Add the nitric acid dropwise and slowly to prevent localized overheating. 3. Use the stoichiometric amount of nitric acid; avoid large excesses. |
| Presence of Dinitrated Byproducts | Harsh Reaction Conditions: The activated ring is prone to a second nitration if conditions are too forcing (high temperature, high concentration of nitrating agent).[3] | 1. Use a milder nitrating system, such as dilute nitric acid or a phase-transfer catalyst setup.[9][10] 2. Ensure the molar ratio of nitric acid to 2,6-difluorophenol does not exceed ~1.05 equivalents. 3. Keep the reaction temperature low. |
| Formation of Other Isomers (e.g., 2,6-difluoro-3-nitrophenol) | Competing Directing Effects: While the hydroxyl group strongly directs para, some ortho substitution (relative to the -OH group) can occur, leading to the 3-nitro isomer. | 1. Choice of solvent and catalyst can influence regioselectivity. Acetic acid is generally a good choice for moderating reactivity. 2. Milder reaction conditions and lower temperatures typically favor the thermodynamically more stable para product. |
| Difficult Product Isolation/Purification | Product is Oily or Impure: Tarry byproducts can co-precipitate with the product, making it difficult to handle. | 1. Ensure the reaction is properly quenched in a large volume of ice water to fully precipitate the product. 2. An effective workup with washing steps is crucial to remove acidic impurities. 3. If the crude product is very impure, column chromatography is recommended over recrystallization for effective separation.[18] |
References
- The Versatility of this compound in Modern Chemical Synthesis. (URL: )
- Does nitration of phenol occur in the presence of sulfuric acid? - Quora. (URL: )
- Nitration and Sulfonation Reactions In Electrophilic Arom
- This compound | 658-07-1 - ChemicalBook. (2025-07-24). (URL: )
- Troubleshooting guide for the nitration of fluorin
- Why is sulfuric acid used in aromatic nitr
- Why is sulfuric acid used in aromatic nitr
- Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (URL: )
- Phase-transfer c
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2025-08-10). (URL: )
- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF - ResearchG
- WO1996036587A1 - Catalytic nitration - Google P
- Nitration Of Phenols Under Mild And Heterogeneous Conditions - MDPI. (URL: )
- Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. (2025-10-18). (URL: )
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (URL: )
- Industrial Phase-Transfer C
- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008-04-10). (URL: )
- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022-11-29). (URL: )
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. (URL: )
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Technical Support Center: Navigating Exothermic Reactions in Nitrophenol Synthesis
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on safely and effectively managing the exothermic nature of nitrophenol synthesis. Nitration reactions, particularly of activated substrates like phenols, are notoriously energetic and require precise control to prevent thermal runaways, ensure product quality, and maintain a safe laboratory environment.[1][2][3] This guide is structured to offer practical, in-depth solutions to common challenges, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding exothermic control in nitrophenol synthesis.
Q1: Why is temperature control so critical in the nitration of phenols?
A1: Temperature control is paramount for several reasons. Firstly, nitration is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][4] If this heat is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a dangerous situation known as a "runaway reaction."[5][6] This can result in a rapid increase in temperature and pressure, potentially causing violent decomposition or an explosion.[5] Secondly, temperature influences product selectivity. Higher temperatures can lead to over-nitration, producing dinitro or trinitro derivatives, and increase the formation of unwanted by-products through oxidation of the phenol.[5][7] For instance, in the nitration of phenol, failing to maintain a low temperature can lead to the formation of 2,4,6-trinitrophenol (picric acid), which is a highly explosive compound.[8]
Q2: What are the initial signs of a developing thermal runaway reaction?
A2: Early detection is key to preventing a thermal runaway. Key indicators include:
-
An unexpected and rapid rise in the internal reaction temperature that does not respond to cooling adjustments.[6]
-
The evolution of brown or yellow gases (NO₂) from the reaction vessel, which signifies decomposition reactions are occurring.[6] NO₂ is highly toxic and its presence indicates a critical situation.[6]
-
A noticeable change in the color of the reaction mixture, such as turning dark brown or black, which can indicate oxidation or decomposition of the starting material or product.[5]
Q3: What is the standard procedure for quenching a nitration reaction safely at the end of the experiment?
A3: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[9][10] This action accomplishes two critical tasks: it rapidly cools the mixture, preventing post-reaction temperature spikes, and it dilutes the strong acids, effectively halting the reaction.[10] For many nitrophenols, this dilution also decreases their solubility, causing the crude product to precipitate, which is the first step in its isolation.[10]
Q4: Can I use a solvent in my nitration reaction to help control the exotherm?
A4: Yes, the use of an appropriate solvent can be a strategy to help manage the exotherm. Solvents can increase the total heat capacity of the reaction mixture, allowing it to absorb more heat with a smaller temperature increase. However, the choice of solvent is critical. It must be inert to the strong acid conditions and not reactive with the nitrating agent. Dichloromethane has been used, but it's important to be aware that it can form a biphasic mixture with the acids.[11] Acetic acid is another solvent that has been employed in some nitration procedures.[12]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis of nitrophenols.
Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)
An uncontrolled temperature spike is the most critical issue in nitration chemistry. The workflow below outlines immediate actions and preventative measures.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[6]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket or immerse the flask deeper into the cooling bath.[6]
-
Ensure Agitation: Verify that stirring is vigorous and effective. Poor agitation can lead to localized "hot spots" where the reaction accelerates.[9]
-
Prepare to Quench: If the temperature continues to rise dramatically, prepare for an emergency quench by pouring the reaction mixture into a large volume of cold water or ice.[9] Caution: This should be a last resort as the dilution of sulfuric acid is also highly exothermic. This must be done with extreme care and appropriate safety measures in place.[9]
-
Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.
dot
Caption: Emergency response workflow for a temperature excursion.
Root Cause Analysis and Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Inadequate Cooling | The cooling bath's temperature is not low enough, or its volume is insufficient to dissipate the generated heat. | Use an appropriate cooling medium (e.g., ice-salt bath for sub-zero temperatures) and ensure the reaction vessel has adequate surface area contact with the coolant.[9] |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[9] | Employ slow, dropwise addition of the nitrating agent using an addition funnel. The rate should be adjusted based on the real-time internal temperature reading.[5][9] |
| Poor Agitation | Inefficient stirring creates localized areas of high reactant concentration ("hot spots"), which can initiate a runaway reaction that propagates through the mixture.[9] | Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar to ensure vigorous and homogeneous mixing. |
| Incorrect Reagent Stoichiometry | Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction's speed and exothermicity. | Carefully prepare the nitrating mixture according to a validated procedure. Always add the sulfuric acid to the nitric acid slowly and with cooling.[9] |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a large, delayed, and highly exothermic reaction.[9] | Maintain the reaction temperature in the optimal range for the specific substrate to ensure the nitrating agent reacts as it is added. |
Issue 2: Low Yield of Desired Nitrophenol
A common issue is obtaining a lower-than-expected yield of the target product.
Troubleshooting Steps:
-
Verify Reaction Temperature: Was the temperature too low? While crucial for safety, an excessively low temperature can significantly slow down or even halt the reaction.[13] Consider a controlled, slight increase in temperature while carefully monitoring. For some phenols, a temperature of around 20°C may be optimal for good conversion.[14]
-
Check Nitrating Agent Potency: The nitronium ion (NO₂⁺) is the active electrophile, and its formation is catalyzed by sulfuric acid.[7][13] Ensure your acids are of the correct concentration and have not absorbed atmospheric moisture, which can impede the reaction.[1]
-
Assess Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Evaluate Work-up Procedure: Significant product loss can occur during the work-up. If your product is an oil or is soluble in the acidic aqueous mixture, it will not precipitate upon quenching.[10] In such cases, you must perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[10]
Issue 3: Formation of Undesired By-products (e.g., Dinitrophenols, Oxidation Products)
The appearance of unexpected products can complicate purification and reduce the yield of the desired nitrophenol.
Causes and Solutions:
-
Over-nitration: The formation of di- or tri-nitrated products is often a result of excessive reaction temperatures.[5][7] To mitigate this, maintain the reaction at the lowest practical temperature that still provides a reasonable reaction rate.[5] The slow, controlled addition of the nitrating agent is also critical to prevent localized temperature spikes that can lead to over-nitration.[9]
-
Oxidation: Phenols are susceptible to oxidation under the harsh conditions of nitration, leading to the formation of tarry, dark-colored by-products.[5] This is also exacerbated by higher temperatures. Adhering to strict low-temperature protocols is the primary way to minimize oxidation.
-
Isomer Distribution: The ratio of ortho- to para-nitrophenol can be influenced by the reaction conditions. While the hydroxyl group is an ortho, para-director, temperature can affect the selectivity. For some procedures, lower temperatures favor the formation of the para isomer.[14]
Experimental Protocols
The following are example protocols that emphasize safety and control of the exothermic reaction. Note: These are illustrative and should be adapted based on the specific substrate and scale of the reaction. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Small-Scale Synthesis of o- and p-Nitrophenol
This protocol is designed for a laboratory setting and prioritizes temperature control.
Materials:
-
Phenol
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Glacial Acetic Acid (optional solvent)[12]
Procedure:
-
Prepare Cooling Bath: Set up a large ice-salt bath to achieve a temperature below 0°C.
-
Prepare Nitrating Mixture: In a flask, cool the concentrated nitric acid. Slowly and with continuous stirring, add the concentrated sulfuric acid. This mixing process is itself exothermic and must be done in a separate ice bath.
-
Set up Reaction: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the phenol in a suitable solvent like glacial acetic acid or use it neat if it is a liquid.[12]
-
Cool Reactant: Place the flask containing the phenol in the ice-salt bath and allow the contents to cool to 0-5°C.
-
Slow Addition: Slowly add the cold nitrating mixture dropwise from the addition funnel to the stirred phenol solution. Crucially, monitor the internal temperature continuously and ensure it does not rise above 10°C. The rate of addition should be controlled to maintain this temperature range.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath and monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water.[10]
-
Isolation: The nitrophenol isomers will precipitate as a mixture of yellow solids. Isolate the product by vacuum filtration and wash thoroughly with cold water. The ortho and para isomers can then be separated, for example, by steam distillation, as the o-nitrophenol is steam volatile.[15]
dot
Caption: A generalized experimental workflow for the safe synthesis of nitrophenols.
References
- BenchChem. (2025). troubleshooting guide for nitration reactions. Benchchem.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
- ACS Publications. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications.
- BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. Benchchem.
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- YouTube. (2024). Nitration reaction safety. YouTube.
- MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- MDPI. (n.d.). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Temperature Control for Selective Nitration. Benchchem.
- BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Benchchem.
- Corning. (2022). Nitration of phenol in flow. Corning.
- UK Science Technician Community. (2019). nitration of phenol. UK Science Technician Community.
- Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
- Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Chemistry Stack Exchange.
- vpscience.org. (n.d.). NITRATION. vpscience.org.
- NIH. (2014). Continuous flow nitration in miniaturized devices. PMC.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. ResearchGate.
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Technical Support Center: A Troubleshooting Guide to Minimize Product Loss During the Workup of 2,6-Difluoro-4-nitrophenol
Introduction: Navigating the Nuances of a Versatile Intermediate
Welcome, researchers and process chemists. This guide is designed to serve as your dedicated resource for troubleshooting and optimizing the workup procedure for 2,6-Difluoro-4-nitrophenol. This compound is a cornerstone intermediate in the synthesis of numerous pharmaceutical and agrochemical targets, prized for the unique reactivity conferred by its specific arrangement of fluorine and nitro substituents.[1] However, these same features present distinct challenges during purification, often leading to frustratingly low yields if not handled with precision.
The primary hurdle lies in the compound's pronounced acidity, which significantly influences its solubility and partitioning behavior during extractions. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions that prevent product loss and ensure the high purity required for subsequent synthetic steps.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yield is significantly lower than expected after aqueous extraction. Where is my product going?
A1: The Culprit: Unintentional Deprotonation and Partitioning into the Aqueous Phase
This is the most common source of product loss. The phenolic proton on this compound is significantly acidic due to the strong electron-withdrawing effects of both the para-nitro group and the two ortho-fluorine atoms. This results in a predicted pKa of around 4.3, making it a stronger acid than acetic acid.[2][3]
During a standard workup, if the aqueous layer is neutral or even slightly basic (pH > 5), the phenol is readily deprotonated to form the 2,6-difluoro-4-nitrophenolate anion. This ionic salt is highly soluble in water and will be lost to the aqueous phase, leaving very little product in your organic layer.[4][5][6]
Core Directive: Maintain an Acidic Environment
To prevent this loss, you must ensure the phenol remains in its neutral, protonated form, which is preferentially soluble in organic solvents.
Troubleshooting & Prevention Protocol:
-
Pre-Extraction pH Adjustment: After quenching your reaction, cool the mixture to room temperature. Before transferring to a separatory funnel, add a dilute strong acid (e.g., 1M or 2M HCl) dropwise to the stirred mixture.
-
Verify pH: Use a pH meter or pH paper to confirm that the aqueous phase has reached a pH of 2-3. This is sufficiently below the pKa to ensure the equilibrium heavily favors the neutral phenol.
-
Extraction: Proceed with the extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
"Salting Out": For the final aqueous wash, use a saturated brine solution. This increases the ionic strength of the aqueous layer, further decreasing the solubility of the organic compound and driving more of it into the organic phase.[7]
Diagram: The Critical Role of pH in Extraction Efficiency
Caption: pH control dictates the protonation state and solubility of the nitrophenol.
Q2: After removing the solvent, my product is a dark, oily residue, not the expected light-yellow solid. How do I purify it?
A2: Addressing Impurities with Targeted Purification Strategies
A dark and oily crude product indicates the presence of impurities. These can range from unreacted starting materials to colored byproducts formed during the reaction, such as azo or azoxy species, which are common in nitration reactions.[8] The key is to select a purification method that exploits the polarity difference between your product and the contaminants.
Strategy 1: Flash Column Chromatography
This is the most versatile and often most effective method for purifying polar aromatic compounds.[9][10]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. You are aiming for an Rf value for your product of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your initial, less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes).
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity (e.g., move from 10% to 20% to 30% ethyl acetate) to elute your product.[11] Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. A published procedure uses a hexane/ethyl acetate gradient from 3:1 to 2:1.[3]
Strategy 2: Recrystallization
If the main impurities are significantly more or less soluble than your product, recrystallization is an excellent, scalable option.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or toluene are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and boil for a few minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Q3: I'm worried about product decomposition when I concentrate my final solution. What are the best practices?
A3: Gentle Solvent Removal to Preserve Product Integrity
While this compound is reasonably stable, nitroaromatic compounds can be susceptible to thermal decomposition.[13] Aggressive heating during solvent removal can lead to degradation and a lower yield of discolored product.
Best Practices for Solvent Removal:
| Parameter | Recommended Setting | Rationale |
| Apparatus | Rotary Evaporator | Provides a large surface area and reduced pressure for efficient, low-temperature evaporation. |
| Water Bath Temp. | ≤ 40°C | Minimizes the risk of thermal decomposition. |
| Vacuum | As low as possible | Lowers the boiling point of the solvent, allowing for rapid removal without excessive heat. |
| Final Drying | Vacuum Oven at Room Temp | Once the bulk solvent is removed, this removes residual traces without thermal stress. |
Diagram: Optimized Workup & Purification Workflow
Caption: A systematic workflow to maximize yield and purity.
References
-
CrystEngComm. (2012). Purification of nitrophenols using complex-assisted crystallization. Royal Society of Chemistry. [Link]
-
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Difluoro-4-nitrophenol and 2,6-Dichloro-4-nitrophenol
Introduction
In the landscape of modern synthetic chemistry, halogenated nitrophenols serve as pivotal intermediates, particularly in the development of pharmaceuticals and agrochemicals.[1] Their unique electronic properties render them ideal scaffolds for constructing complex molecular architectures. Among these, 2,6-Difluoro-4-nitrophenol (CAS 658-07-1) and 2,6-Dichloro-4-nitrophenol (CAS 618-80-4) are two closely related yet distinct building blocks.[2][3] The choice between a fluoro- or chloro-substituted precursor can dramatically influence reaction pathways, efficiency, and the ultimate properties of the target molecule.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. Moving beyond a simple catalog of properties, we will dissect the fundamental electronic and steric differences imparted by the fluorine and chlorine substituents. We will explore the causal relationships behind their reactivity profiles, grounded in the principles of nucleophilic aromatic substitution (SNAr), and provide a validated experimental framework for their quantitative comparison in a laboratory setting. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed synthetic design and optimization.
Physicochemical Properties: The Foundation of Reactivity
A molecule's inherent physical and chemical properties are the primary determinants of its behavior in a reaction. A direct comparison of this compound and 2,6-Dichloro-4-nitrophenol reveals key differences that foreshadow their divergent reactivity.
| Property | This compound | 2,6-Dichloro-4-nitrophenol |
| CAS Number | 658-07-1[4] | 618-80-4[5] |
| Molecular Formula | C₆H₃F₂NO₃[6] | C₆H₃Cl₂NO₃[7] |
| Molecular Weight | 175.09 g/mol [6] | 208.00 g/mol [8] |
| Appearance | Light yellow crystalline powder[2][4] | Yellow to orange crystalline solid[5] |
| Melting Point | 99.7-100.7 °C[9] | 123-126 °C[10] |
| Predicted pKa | 4.28 ± 0.44[4] | 3.81 ± 0.44[5][10] |
Expert Insight: The most telling metric here is the pKa. The lower pKa of 2,6-Dichloro-4-nitrophenol (3.81) compared to its difluoro counterpart (4.28) indicates it is a stronger acid. This is because the larger, more polarizable chlorine atoms can better stabilize the resulting phenoxide anion through a combination of inductive and polarizability effects. While acidity is an important factor for reactions involving the hydroxyl group, the dominant reaction pathway for these molecules is often nucleophilic aromatic substitution (SNAr) at the halogen-bearing carbons. In this context, the electronic effects on the aromatic ring itself are of paramount importance.
The Decisive Role of Halogens in Nucleophilic Aromatic Substitution (SNAr)
The primary value of these compounds in synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces a leaving group (the halogen) on the aromatic ring.[11] This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group at the para position, which activate the ring toward nucleophilic attack.[12]
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[11][13]
-
Leaving Group Departure: The halogen anion is eliminated, restoring the aromaticity of the ring to yield the final product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The reactivity difference between the difluoro and dichloro analogs is governed by the stability of this Meisenheimer complex. This stability is dictated by the electronic properties of the halogen substituents.
-
Inductive Effect (-I): This refers to the withdrawal of electron density through the sigma bonds. Fluorine is the most electronegative element, giving it a significantly stronger electron-withdrawing inductive effect than chlorine.[14] This potent -I effect withdraws substantial electron density from the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. Crucially, it provides superior stabilization to the negative charge of the Meisenheimer intermediate.
-
Mesomeric (Resonance) Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the aromatic π-system. This effect runs counter to the inductive effect. For halogens, the inductive effect dominates over the resonance effect in determining overall ring activation/deactivation.[15]
The Verdict on Reactivity: In SNAr reactions, the rate-determining step is the formation of the negatively charged intermediate. The substituent that best stabilizes this intermediate will yield the fastest reaction. The powerful inductive effect of fluorine is far more effective at stabilizing the Meisenheimer complex than that of chlorine.[16] Consequently, This compound is significantly more reactive toward nucleophilic aromatic substitution than 2,6-Dichloro-4-nitrophenol. This counterintuitive result, where the stronger C-F bond is broken more readily than the weaker C-Cl bond, is a hallmark of the SNAr mechanism.[13][16]
Experimental Protocol: A Quantitative Comparison of Reactivity
To empirically validate the theoretical principles, a direct comparative kinetic study is essential. The following protocol describes a robust method for evaluating the relative reactivity of this compound and 2,6-Dichloro-4-nitrophenol in an SNAr reaction with morpholine.
Objective: To determine the relative rate of substitution of a halogen (F vs. Cl) by morpholine under identical reaction conditions, monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (≥98% purity)
-
2,6-Dichloro-4-nitrophenol (≥98% purity)[8]
-
Morpholine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Reaction Setup (Parallel Execution):
-
In two separate, identical reaction vials equipped with stir bars, add this compound (17.5 mg, 0.1 mmol) to one and 2,6-Dichloro-4-nitrophenol (20.8 mg, 0.1 mmol) to the other.
-
To each vial, add anhydrous DMSO (2.0 mL). Stir until the solids are fully dissolved.
-
To each solution, add anhydrous potassium carbonate (41.5 mg, 0.3 mmol) followed by morpholine (10.5 µL, 0.12 mmol).
-
-
Reaction and Monitoring:
-
Place both vials in a pre-heated reaction block set to 50 °C and begin vigorous stirring. This is t=0.
-
At specified time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a separate HPLC vial containing 1.0 mL of a water/acetonitrile (1:1) mixture.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the starting material from the product.
-
Monitor the reaction by integrating the peak areas of the starting material and the desired product at an appropriate wavelength (e.g., 350 nm).
-
-
Data Interpretation:
-
Calculate the percent conversion for each time point.
-
Plot percent conversion versus time for both reactions on the same graph. The reaction with the steeper curve is demonstrably more reactive.
-
Anticipated Results and Discussion
The experimental data is expected to provide clear, quantitative evidence supporting the theoretical prediction.
| Substrate | Time (min) | % Conversion (Hypothetical) | Relative Rate |
| This compound | 30 | ~95% | High |
| 2,6-Dichloro-4-nitrophenol | 30 | ~10% | Low |
| This compound | 120 | >99% | - |
| 2,6-Dichloro-4-nitrophenol | 120 | ~45% | - |
Discussion of Expected Results: The data should unequivocally show that this compound reacts much faster with morpholine than its dichloro counterpart. This significant rate enhancement is a direct consequence of the superior stabilization of the Meisenheimer intermediate by the two highly electronegative fluorine atoms.[13]
Practical Implications for Synthesis:
-
Milder Conditions: The high reactivity of the difluoro compound allows for reactions to be run at lower temperatures and for shorter durations, which is highly beneficial when working with thermally sensitive substrates or complex molecules.[2]
-
Reagent Choice: For less reactive nucleophiles, the difluoro substrate is often the only viable option to achieve reasonable yields and reaction times.
-
Cost vs. Reactivity: While potentially more expensive, the increased reactivity of the difluoro analog can lead to higher process efficiency, less energy consumption, and cleaner reactions, which may offset the initial material cost. The dichloro analog remains a valuable, cost-effective intermediate for reactions with potent nucleophiles or where harsher conditions are tolerable.[1]
Conclusion
The comparison between this compound and 2,6-Dichloro-4-nitrophenol offers a classic yet powerful illustration of how subtle changes in molecular structure can lead to profound differences in chemical reactivity. While both are activated for nucleophilic aromatic substitution by a para-nitro group, the choice of halogen substituent is the critical determinant of reaction kinetics.
The evidence is clear: This compound is substantially more reactive due to the dominant electron-withdrawing inductive effect of fluorine, which makes the aromatic ring more electrophilic and provides greater stabilization to the rate-determining Meisenheimer complex. This fundamental understanding empowers chemists to make rational, data-driven decisions in the design of synthetic routes, enabling the optimization of reaction conditions and the efficient construction of complex target molecules.
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This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2,6-Difluoro-4-nitrophenol and structurally related compounds. As a pivotal intermediate in pharmaceutical synthesis and specialty chemical manufacturing, ensuring the purity and accurate quantification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering objective comparisons of chromatographic techniques supported by experimental data and established protocols. We will explore the causal relationships behind methodological choices, ensuring each protocol serves as a self-validating system for robust and reliable results.
Physicochemical Characteristics of Target Analytes
An effective analytical strategy begins with a thorough understanding of the analyte's properties. This compound is a light yellow crystalline solid whose analytical behavior is dictated by its phenolic hydroxyl group, the electron-withdrawing nitro group, and the two fluorine atoms which increase its acidity and modify its chromatographic retention.[1][3] For comparative purposes, we will evaluate it alongside other common nitrophenolic compounds that are often analyzed concurrently or share similar analytical challenges.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Considerations |
| This compound | 658-07-1 | 175.09 | 99.7 - 100.7 | High purity (>97%) is critical for use as a reference standard.[1] |
| 4-Nitrophenol | 100-02-7 | 139.11 | 113 - 114 | A common environmental and industrial analyte; serves as a benchmark for method development.[4][5] |
| 2,4-Dinitrophenol | 51-28-5 | 184.11 | 112 - 114 | More acidic and polar than mononitrophenols; can be challenging for GC without derivatization.[6][7] |
| 3-Methyl-4-nitrophenol | 2581-34-2 | 153.14 | 128 - 131 | Represents a class of substituted nitrophenols requiring specific method optimization.[8] |
High-Performance Liquid Chromatography (HPLC): The Direct Approach
High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for analyzing nitrophenols due to its direct compatibility with polar, thermally labile, and non-volatile compounds. The primary advantage is the ability to analyze these compounds in their native state, thereby avoiding the time-consuming and potentially error-prone step of chemical derivatization.[9]
Logical Workflow for HPLC Analysis
The workflow for HPLC is straightforward, focusing on achieving optimal separation through the precise control of mobile phase composition and stationary phase chemistry.
Caption: Standard HPLC workflow for nitrophenol analysis.
Self-Validating HPLC Protocol for Nitrophenols
This protocol is a robust starting point, adapted from established methods for phenolic compounds.[7][10][11] The inclusion of an internal standard and a system suitability check ensures the trustworthiness of each analytical run.
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
Materials & Reagents:
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Acetate Buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Reference Standards: this compound, 4-Nitrophenol, etc. (≥95% purity).[12]
-
Internal Standard (IS): 2-Chlorophenol or a suitable compound not present in the sample.[7]
Procedure:
-
Mobile Phase Preparation: Prepare the acetate buffer and filter through a 0.45 µm membrane. The mobile phase composition is critical; a typical starting point is an isocratic mixture of 80:20 (v/v) Mobile Phase A to Mobile Phase B.[7] This ratio is chosen to ensure adequate retention of polar phenols on the C18 column while providing reasonable run times.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound and the internal standard in the mobile phase. Create a series of calibration standards (e.g., 5-200 ng/mL) by serial dilution.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter to remove particulates that could clog the column.[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperatures can improve peak shape and reduce run times for some phenolic compounds.[13]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set the detector to the wavelength of maximum absorbance (λmax) for the analyte of interest (e.g., ~290 nm for 4-nitrophenol and its metabolites).[10] A PDA detector allows for simultaneous monitoring at multiple wavelengths.
-
-
System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be < 2% to ensure system precision.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Determine the concentration of the unknown sample from this curve.
Gas Chromatography (GC): High-Resolution Analysis via Derivatization
Gas Chromatography (GC) offers superior separation efficiency and, when coupled with a mass spectrometer (MS), provides definitive compound identification. However, the high polarity and low volatility of phenolic compounds, particularly those with nitro groups, make them unsuitable for direct GC analysis.[6] They tend to exhibit poor peak shape and interact with active sites in the injector and column.[6] Therefore, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile ether or ester.
Logical Workflow for GC Analysis
The GC workflow incorporates a critical derivatization step that is fundamental to achieving successful analysis.
Caption: Standard GC workflow including mandatory derivatization.
Self-Validating GC Protocol for Nitrophenols
This protocol is based on established EPA methodologies (e.g., EPA 8041A) and common practices for phenol analysis, ensuring a high degree of trustworthiness.[9][14]
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS).
-
Data System.
Materials & Reagents:
-
Analytical Column: Non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Solvents: Methylene chloride or other suitable GC-grade solvent.
-
Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation. Pentafluorobenzyl bromide (PFBBr) is an alternative for ECD detection.[14]
-
Reference Standards: High-purity nitrophenols.
Procedure:
-
Standard/Sample Preparation: Prepare stock solutions and calibration standards in a volatile solvent like methylene chloride. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into the solvent.
-
Derivatization:
-
Pipette an aliquot of the extract or standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The complete removal of solvent is crucial to prevent interference with the derivatization reaction.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and a catalyst if required.
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial and dilute with a suitable solvent (e.g., hexane) to the final volume for injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[9] This program provides a good balance between resolving early-eluting compounds and ensuring heavier derivatives elute in a reasonable time.
-
Detector Temperature: 300 °C (FID) or 320 °C (ECD).[9]
-
Carrier Gas Flow: 1.2 mL/min (constant flow mode).
-
-
Analysis: Inject the derivatized sample. The resulting silyl ethers are much more volatile and exhibit symmetrical peak shapes, allowing for accurate and reproducible quantification.
Objective Performance Comparison
The choice between HPLC and GC depends on the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative summary based on typical performance for nitrophenolic compounds.[9][15]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Causality & Rationale |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | The phase of the mobile component dictates the entire instrumental setup and analyte requirements. |
| Sample Derivatization | Not typically required. | Mandatory for polar nitrophenols. | HPLC is well-suited for polar compounds. GC requires volatile analytes, which native nitrophenols are not.[6][9] |
| Typical Detector | UV-Vis, Photodiode Array (PDA). | FID, ECD, Mass Spectrometry (MS). | Detector choice is based on analyte properties. UV absorbance is inherent to nitrophenols. FID is a universal carbon detector, while ECD is highly sensitive to halogenated/nitrated derivatives.[9][15] |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL.[7][15] | 0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS).[9] | GC-ECD or GC-MS can offer superior sensitivity for trace analysis compared to standard HPLC-UV. |
| Precision (%RSD) | < 2-5%.[10][15] | < 5-10%.[6] | HPLC precision is often higher due to the simpler, single-step sample preparation process. The multi-step derivatization in GC can introduce more variability. |
| Accuracy (% Recovery) | 98 - 102%.[9] | 95 - 105%.[6][9] | Both methods can achieve high accuracy with proper validation and use of certified reference materials. |
| Best For | Routine QC, purity analysis, high-concentration samples, polar metabolites. | Trace analysis, complex matrices (environmental, biological), definitive identification (with MS). | HPLC's simplicity is ideal for routine work. GC's high resolving power and sensitive detectors excel at complex, low-level analyses. |
Conclusion and Recommendations
For the routine quality control and purity assessment of This compound as a raw material or in-process sample, HPLC-UV is the recommended methodology . Its primary advantages are the elimination of the derivatization step, leading to faster sample throughput, reduced potential for analytical error, and excellent precision.
Gas Chromatography should be reserved for applications requiring either ultra-trace level quantification (ppb levels or lower) or absolute, legally defensible compound confirmation. In these scenarios, the superior sensitivity of GC-ECD (for the PFBBr derivative) or the structural information provided by GC-MS outweighs the additional complexity of sample preparation.
Regardless of the chosen method, the use of a high-purity, Certified Reference Material (CRM) for this compound is non-negotiable for method validation, calibration, and ensuring the accuracy and traceability of results.[12][16]
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Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (1993). Bulletin of the Korean Chemical Society, 14(5). Retrieved from [Link]
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-
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-
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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-
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-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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A Comparative Analysis of the Acidity of Fluorinated vs. Chlorinated Nitrophenols: A Guide for Researchers
In the landscape of drug discovery and development, the acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. For researchers working with phenolic compounds, understanding how various substituents modulate acidity is paramount for rational drug design. This guide provides an in-depth comparative study of the acidity of fluorinated and chlorinated nitrophenols, delving into the underlying electronic effects and providing actionable experimental protocols for their characterization.
The Decisive Role of Substituents in Phenolic Acidity
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[1][2] Conversely, electron-donating groups (EDGs) decrease acidity. The nitro group (-NO2) is a potent EWG, significantly increasing the acidity of phenol through both inductive and resonance effects, especially when positioned ortho or para to the hydroxyl group.[3][4]
Halogens, such as fluorine and chlorine, are also EWGs and thus increase phenolic acidity.[1] They exert their influence through two primary electronic mechanisms:
-
Inductive Effect (-I): This is the through-bond polarization of electrons due to the electronegativity difference between the halogen and the carbon atom. As fluorine is more electronegative than chlorine, it exerts a stronger -I effect.[1]
-
Resonance Effect (+R or +M): This involves the delocalization of lone pair electrons from the halogen into the aromatic ring. This effect opposes the inductive effect by donating electron density to the ring.
The net effect of a halogen substituent on the acidity of a phenol is a balance of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect.[1]
Fluorinated vs. Chlorinated Nitrophenols: A Head-to-Head Comparison
A common misconception is that due to fluorine's superior electronegativity, fluorinated phenols would invariably be more acidic than their chlorinated counterparts. However, the interplay of electronic effects is more nuanced, particularly with the added influence of the nitro group.
While fluorine has a stronger electron-withdrawing inductive effect (-I) than chlorine, it also exhibits a more pronounced electron-donating resonance effect (+R) due to the better orbital overlap between the 2p orbitals of fluorine and carbon. In contrast, the larger 3p orbitals of chlorine have poorer overlap with carbon's 2p orbitals, resulting in a weaker +R effect.[5]
In the case of para-substituted phenols, an interesting trend emerges. p-Chlorophenol is generally found to be slightly more acidic than p-fluorophenol. This is attributed to the vacant d-orbitals in chlorine which can participate in resonance and further stabilize the phenoxide ion, an effect absent in fluorine.[6][7][8]
When a nitro group is also present, the acidity is dramatically increased. The precise acidity will depend on the relative positions of the hydroxyl, nitro, and halogen groups.
Below is a table summarizing the pKa values for some relevant compounds.
| Compound | pKa in Water |
| Phenol | 9.95[9] |
| 4-Nitrophenol | 7.16[9] |
| 4-Fluorophenol | 9.95[9] |
| 4-Chlorophenol | 9.42 |
| 2-Chloro-4-nitrophenol | 5.30 |
| 2-Fluoro-4-nitrophenol | 5.68 |
Note: Experimental pKa values can vary slightly depending on the conditions (temperature, ionic strength, solvent). The values presented are representative.
The data indicates that in the case of 2-halo-4-nitrophenols, the chlorinated species is more acidic than the fluorinated one. This again highlights the complex balance of inductive and resonance effects.
Mechanistic Insights into Substituent Effects
The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity and equilibrium of aromatic compounds.[10][11] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reaction to the equilibrium constant of the unsubstituted reaction (K₀) through a substituent constant (σ) and a reaction constant (ρ).[11] The sign and magnitude of ρ indicate the sensitivity of the reaction to substituent effects. For phenol ionization, ρ is positive, signifying that electron-withdrawing groups enhance acidity.[11]
The interplay of inductive and resonance effects can be visualized as follows:
Caption: Interplay of inductive and resonance effects on phenol acidity.
Experimental Determination of pKa: A Spectrophotometric Approach
The pKa of nitrophenols can be accurately determined using UV-Vis spectrophotometry. This method leverages the fact that the protonated (acidic) and deprotonated (basic) forms of nitrophenols have distinct absorption spectra.[12] For instance, p-nitrophenol's acidic form has a maximum absorbance around 320 nm, while its basic form absorbs maximally at approximately 405 nm.[12]
Step-by-Step Protocol for Spectrophotometric pKa Determination
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte. Phosphate or borate buffers are commonly used.
-
Preparation of Analyte Solutions:
-
Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or water).
-
Create a set of solutions by diluting the stock solution into each of the buffer solutions to a constant final concentration.
-
Prepare two additional solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form, and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form.
-
-
Spectrophotometric Measurements:
-
Calibrate the spectrophotometer using a blank solution (the corresponding buffer without the analyte).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the deprotonated form.
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation in a graphical format: pH = pKa + log([A⁻]/[HA])
-
The ratio [A⁻]/[HA] can be calculated from the absorbance values: ([A⁻]/[HA]) = (A - A_HA) / (A_A⁻ - A) where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A⁻ is the absorbance of the fully deprotonated form.
-
Plot pH (y-axis) versus log([A⁻]/[HA]) (x-axis). The y-intercept of the resulting linear plot is the pKa.[13]
-
Experimental Workflow Diagram
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The acidity of fluorinated and chlorinated nitrophenols is governed by a delicate balance of inductive and resonance effects. While fluorine is more electronegative, the overall electron-withdrawing character of chlorine in these systems can be comparable or even greater, leading to nuanced differences in acidity. For researchers in drug development, a thorough understanding of these principles is crucial for predicting and tuning the physicochemical properties of lead compounds. The provided spectrophotometric protocol offers a reliable and accessible method for the experimental determination of pKa values, enabling data-driven decision-making in the optimization of drug candidates.
References
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Quora. (2014, September 20). Why is p-chloro phenol more acidic than p-flouro phenol? Retrieved from [Link]
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Filo. (2025, September 17). Compare acidic strength of (i), (ii) and (iii): (i) Phenol (ii)... Retrieved from [Link]
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Quora. (2017, February 28). Why is m-Chlorophenol more acidic than M-Fluorophenol? Retrieved from [Link]
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Quora. (2020, April 15). Will orthopedic effect also work in phenol? Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]
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PubMed. (n.d.). Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. Retrieved from [Link]
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Quora. (2014, July 28). Among chlorophenol, nitrophenol, and fluorophenol, which will have more acidic strength and why? Retrieved from [Link]
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JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. Retrieved from [Link]
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ResearchGate. (n.d.). A Hammett plot showing linear free energy relationship between phenols... Retrieved from [Link]
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Vedantu. (n.d.). The correct order of acid strength of the following class 12 chemistry CBSE. Retrieved from [Link]
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Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol? Retrieved from [Link]
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Reddit. (2024, October 10). I am unsure which is more acidic. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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PubMed. (n.d.). Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. Retrieved from [Link]
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-
Chemistry LibreTexts. (2019, June 5). 8.3: pKa Values. Retrieved from [Link]
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- Organic Chemistry Data. (2022, April 7).
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A Comparative Guide to the Reactivity of 2,6-Difluoro-4-nitrophenol and 2,4-dinitrophenol in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and advanced material synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. Among the vast array of available reagents, activated phenols are crucial for constructing complex molecules via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of two such pivotal reagents: 2,6-Difluoro-4-nitrophenol and the classic 2,4-dinitrophenol. Our focus will be on their relative reactivity, underpinned by their distinct electronic and steric properties, to inform rational substrate selection in research and development.
Introduction to the Contenders
2,4-Dinitrophenol is a well-established compound, historically used in the manufacture of dyes and other chemicals.[1] In the context of modern synthesis, it is a textbook example of a highly activated aromatic system, prone to nucleophilic attack due to the powerful electron-withdrawing nature of its two nitro groups.
This compound , on the other hand, is a more modern reagent whose utility has been highlighted in the synthesis of complex pharmaceutical agents, such as allosteric inhibitors of the protein tyrosine phosphatase SHP2.[2][3] Its reactivity profile is governed by a unique combination of fluoro and nitro substituents, offering a different set of advantages and challenges compared to its dinitro counterpart.
This guide will dissect the chemical principles governing the reactivity of these two phenols, providing a framework for understanding their behavior in SNAr reactions and enabling more strategic synthetic planning.
Physicochemical and Electronic Properties: A Head-to-Head Comparison
The reactivity of an aromatic compound in SNAr is fundamentally tied to its electronic structure and the stability of the intermediate formed upon nucleophilic attack. The acidity of the phenol, reflected in its pKa, is an excellent proxy for the electron-deficient nature of the aromatic ring.
| Property | This compound | 2,4-Dinitrophenol |
| Structure | ||
| CAS Number | 658-07-1[4] | 51-28-5 |
| Molecular Weight | 175.09 g/mol [4] | 184.11 g/mol |
| pKa | ~4.28 (Predicted)[5] | 4.09[6] |
Deconstructing Reactivity: Electronic and Steric Effects
The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The rate of this reaction is primarily determined by the stability of this intermediate. A more stable Meisenheimer complex implies a lower activation energy for its formation, and thus a faster reaction.
The stability of the Meisenheimer complex is dictated by the ability of the substituents on the aromatic ring to delocalize the newly introduced negative charge. Let's analyze how the substituents in our two compounds contribute to this stabilization.
2,4-Dinitrophenol:
-
Electronic Effects: The two nitro groups are powerful electron-withdrawing groups, acting through both the inductive effect (-I) and the resonance effect (-M or -R). The nitro group at the 4-position (para to the hydroxyl group) and the 2-position (ortho) can effectively delocalize the negative charge of the Meisenheimer intermediate onto their own oxygen atoms through resonance.[8] This extensive delocalization provides substantial stabilization, making the aromatic ring highly electrophilic and reactive towards nucleophiles.
This compound:
-
Electronic Effects:
-
Fluorine: The two fluorine atoms at the 2- and 6-positions (ortho to the hydroxyl group) are highly electronegative and exert a very strong inductive effect (-I), pulling electron density from the ring. However, they also have lone pairs that can participate in a weak, opposing resonance effect (+M or +R). For fluorine, the inductive effect overwhelmingly dominates.[9]
-
Nitro Group: The nitro group at the 4-position provides strong stabilization through both inductive and resonance effects, similar to the para-nitro group in 2,4-dinitrophenol.
-
-
Steric Effects: The fluorine atoms are smaller than nitro groups. However, having two substituents flanking the hydroxyl group can still present some steric hindrance to an incoming nucleophile, although this is generally less of a factor in SNAr compared to SN2 reactions.[10]
Comparative Reactivity: A Mechanistic Rationale
While direct kinetic data comparing these two specific phenols under identical conditions is sparse in the literature, a robust comparison can be made based on fundamental principles of SNAr reactivity.
The key to high reactivity in SNAr is the activation of the aromatic ring towards nucleophilic attack.
-
Ring Activation:
-
2,4-Dinitrophenol: The combined resonance and inductive effects of two nitro groups, both positioned at ortho/para positions relative to each other, create a highly electron-deficient aromatic ring. This makes it an excellent substrate for SNAr.
-
This compound: The two ortho-fluorine atoms provide intense inductive electron withdrawal. This effect, combined with the resonance and inductive withdrawal from the para-nitro group, also results in a strongly activated ring.
-
-
Leaving Group Ability: In many SNAr reactions involving these types of molecules, the reaction of interest is the displacement of a leaving group at a different position on the ring (e.g., a halide). However, when considering the phenol itself as the starting material for ether synthesis (Williamson ether synthesis), the phenoxide is the nucleophile. In the context where these molecules might be modified to have a leaving group (like chlorine or fluorine) at the 1-position, it's worth noting the established leaving group ability in SNAr is F > Cl > Br > I.[7] This is because the highly electronegative fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack, which is the rate-determining step.
The Verdict on Reactivity:
It is difficult to definitively state which compound is "more reactive" without specific experimental context. The reactivity will be highly dependent on the nucleophile and reaction conditions.
-
For reactions where resonance stabilization of the intermediate is the dominant factor, 2,4-dinitrophenol might show higher reactivity due to the powerful -M effect of the second nitro group.
-
For reactions where the electrophilicity of the carbon atoms in the ring is the primary driver, the intense inductive effect of the two ortho-fluorines in This compound could lead to comparable or even superior reactivity.
In practice, this compound has proven to be an exceptionally useful and reactive substrate in modern pharmaceutical synthesis, particularly for creating aryl ethers.
Experimental Protocol: Synthesis of a SHP2 Inhibitor Precursor
The utility of this compound is well-demonstrated in the synthesis of SHP2 inhibitors. The following is a representative protocol for a key SNAr step.
Reaction: Williamson Ether Synthesis between this compound and a suitable alkyl halide.
Objective: To synthesize a key intermediate for a SHP2 inhibitor.
Materials:
-
This compound
-
Alkyl halide (e.g., 2-(chloromethyl)pyridine hydrochloride)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide in situ.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
Both this compound and 2,4-dinitrophenol are highly activated substrates for nucleophilic aromatic substitution.
-
2,4-Dinitrophenol remains a classic and highly effective substrate, with its reactivity driven by the powerful resonance and inductive effects of two nitro groups.
-
This compound offers a compelling alternative, with its reactivity stemming from the immense inductive pull of two ortho-fluorine atoms and a para-nitro group. Its utility in modern drug discovery, particularly in the synthesis of SHP2 inhibitors, underscores its importance.
The choice between these two reagents should be guided by the specific synthetic challenge. Factors such as the nature of the nucleophile, desired regioselectivity, and potential downstream reactions should be considered. The presence of fluorine in the final product can also be a strategic advantage in drug design, often improving metabolic stability and binding affinity. Understanding the fundamental electronic and steric differences between these two molecules empowers researchers to make more informed and effective decisions in their synthetic endeavors.
References
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Chen, J. et al. (2023). Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubMed Central. (2023). Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is.... Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,6-Difluoro-4-nitrophenol Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Difluoro-4-nitrophenol with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and established validation principles.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and assessing environmental fate. This guide details a robust, validated HPLC method for its analysis and provides a comparative assessment against Gas Chromatography-Mass Spectrometry (GC-MS) and Electrochemical Detection, enabling researchers to select the most appropriate method for their specific application. The validation framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Validated Method
Reverse-phase HPLC with UV detection is a widely adopted, robust, and cost-effective technique for the analysis of moderately polar aromatic compounds like this compound. The method presented here is designed for optimal resolution, sensitivity, and speed.
Rationale for Method Development
The selection of a C18 stationary phase is based on its proven versatility and hydrophobicity, which is well-suited for retaining the nonpolar aromatic ring of the analyte. The fluorinated substituents on the phenol ring can introduce unique selectivity challenges. While standard C18 columns are often effective, for more complex separations involving structurally similar fluorinated compounds, specialized fluorinated phases (e.g., pentafluorophenyl) could be considered to enhance resolution through alternative interactions.[7][11]
The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and retention. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The detection wavelength is set at the λmax of this compound to maximize sensitivity.
Experimental Workflow
Caption: Workflow for the analysis of this compound using HPLC.
Detailed HPLC Method and Validation Parameters
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
Validation Summary:
The method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][9][10]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank matrix | No co-eluting peaks at the retention time of the analyte |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | % RSD < 5% |
Comparison with Alternative Analytical Methods
While HPLC with UV detection is a reliable method, other techniques can offer advantages in terms of sensitivity and selectivity. This section compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Electrochemical Detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenolic compounds, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Workflow:
Caption: Workflow for the analysis of this compound using GC-MS.
Electrochemical Detection
Electrochemical methods offer a sensitive and selective alternative for the determination of electroactive compounds like nitrophenols. These techniques measure the current response from the oxidation or reduction of the analyte at an electrode surface.
Performance Comparison
The following table summarizes the key performance characteristics of the HPLC method alongside GC-MS and Electrochemical Detection for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | Electrochemical Detection |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Measurement of current from redox reactions at an electrode surface. |
| Sample Preparation | Simple dissolution and filtration. | Often requires extraction and derivatization. | Minimal, direct analysis in a suitable electrolyte is often possible. |
| Selectivity | Moderate; relies on chromatographic resolution. | High; based on both retention time and mass-to-charge ratio. | High; dependent on the redox potential of the analyte. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL |
| Speed | Moderate (5-15 min per sample). | Slower due to longer run times and sample preparation. | Fast (seconds to minutes per sample). |
| Cost | Moderate initial investment, low running costs. | High initial investment and maintenance costs. | Low initial investment and running costs. |
| Robustness | High | Moderate; sensitive to matrix effects and derivatization efficiency. | Moderate; can be affected by electrode fouling. |
Conclusion and Recommendations
The validated HPLC-UV method provides a reliable, robust, and cost-effective technique for the routine quantification of this compound. It is well-suited for quality control applications where high throughput and accuracy are required.
For applications demanding higher sensitivity and confirmatory analysis, such as trace-level detection in complex environmental or biological matrices, GC-MS is the superior choice due to its excellent selectivity and low detection limits.
Electrochemical methods represent a compelling alternative for rapid screening and in-field analysis, offering exceptional sensitivity and speed with minimal sample preparation. However, method development can be more complex, and the technique is susceptible to interference from other electroactive species in the sample matrix.
The ultimate choice of analytical method should be guided by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available resources.
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-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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performance of 2,6-Difluoro-4-nitrophenol in SNAr compared to other activated fluoroarenes
A Comparative Guide to the Performance of 2,6-Difluoro-4-nitrophenol in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of SNAr Reactions and Activated Fluoroarenes
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules central to drug discovery and materials science. This reaction allows for the direct formation of carbon-heteroatom bonds on aromatic rings. The SNAr mechanism is favored on electron-deficient aromatic systems, where electron-withdrawing groups (EWGs) activate the ring for attack by a nucleophile.[1][2]
Among various halogens, fluorine stands out as an exceptional leaving group in SNAr reactions. This is not due to its bond strength, but rather because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4][5] The high electronegativity of fluorine powerfully stabilizes this intermediate, thereby accelerating the reaction. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[6]
This guide focuses on This compound , a uniquely structured fluoroarene, and evaluates its performance against established substrates like 1-Fluoro-2,4-dinitrobenzene (FDNB) and 4-Fluoronitrobenzene .
The Unique Structural Profile of this compound
The reactivity of this compound is dictated by the synergistic effects of its substituents:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the para position is perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly activating the ring for nucleophilic attack.[3][4][7]
-
Two Fluorine Atoms (-F): The presence of two fluorine atoms, ortho to the nitro group, enhances the electrophilicity of the substitution sites. This dual activation is a key feature of its reactivity.
-
Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can influence the reaction, especially under basic conditions. Deprotonation to a phenoxide anion further activates the ring through its electron-donating resonance effect, though this is counteracted by the strong withdrawing effect of the nitro group.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The stability of the intermediate is paramount to the overall reaction rate.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (fluorine), forming a resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[4][5]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion.[4]
Caption: General Experimental Workflow for SNAr Reactions.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF. Add potassium carbonate (2.0 eq.) to the solution.
-
Nucleophile Addition: To the stirred suspension, add benzylamine (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). [8]5. Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. [8]6. Final Product: Purify the crude product by column chromatography on silica gel to yield the desired 2-(benzylamino)-6-fluoro-4-nitrophenol.
Conclusion
This compound emerges as a highly valuable and versatile substrate for SNAr reactions. While not as reactive as di-nitro activated compounds like FDNB, it offers a compelling balance of high reactivity—allowing for mild reaction conditions—and the unique potential for sequential, regioselective substitutions. Its superior performance over singly activated fluoroarenes like 4-fluoronitrobenzene makes it an excellent choice for synthetic chemists aiming to build complex molecular architectures efficiently. The ability to perform selective mono-substitution is a key strategic advantage, enabling the synthesis of differentially functionalized aromatic rings that are highly sought after in medicinal chemistry and materials science.
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Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group ________. Testbook. [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 2,6-Difluoro-4-nitrophenol: A Comparative Analysis of DSC and HPLC
For researchers and professionals in drug development, the purity of a pharmaceutical intermediate is not just a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Intermediates like 2,6-Difluoro-4-nitrophenol, a key building block in modern synthesis, demand rigorous purity assessment.[1] This guide provides an in-depth, experience-driven comparison of Differential Scanning Calorimetry (DSC) as a primary analytical technique against the orthogonal method of High-Performance Liquid Chromatography (HPLC), grounded in established scientific principles and industry best practices.
The Foundational Role of Purity in Synthesis
The presence of impurities, even in small amounts, can have cascading effects on a synthetic pathway, leading to unwanted side reactions, reduced yields, and challenging purification steps. In the context of this compound, a compound valued for its specific reactivity, impurities can compromise its performance as a pharmaceutical intermediate, potentially introducing toxic byproducts into the final drug substance.[2] Therefore, selecting an appropriate, accurate, and reliable analytical method for purity determination is paramount.
Differential Scanning Calorimetry (DSC): An Absolute Method for High-Purity Compounds
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] For purity determination of crystalline organic compounds, DSC operates on the fundamental thermodynamic principle of freezing-point depression, described by the van't Hoff equation. The presence of impurities broadens the melting range and lowers the melting point of a substance.[4] DSC quantifies this phenomenon to calculate the mole percent purity.
The key advantage of DSC is that it is an absolute method. It does not require a certified reference standard of the 100% pure substance for comparison, which is often unavailable during the early stages of drug development. However, its application is governed by several critical assumptions:
-
The material must be crystalline and thermally stable through its melting range.[5]
-
The impurities must be soluble in the molten primary component (eutectic system) and insoluble in the solid phase.[6][7]
-
The analysis is most reliable for substances that are already of high purity, typically >98.5 mole percent.[8]
The Van't Hoff Equation: The Engine of DSC Purity Analysis
The relationship between temperature and the fraction of the sample melted is expressed by the van't Hoff equation:
Ts = To - ( RTo² X₂ / ΔHf ) * (1/F)
Where:
-
Ts is the sample temperature at a given point in the melt.
-
To is the theoretical melting point of the 100% pure substance.
-
R is the ideal gas constant (8.314 J/mol·K).
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample melted at temperature Ts.
By plotting Ts versus 1/F, a linear relationship is expected.[9] The slope of this line is used to calculate the impurity concentration (X₂), and the y-intercept provides the melting point of the pure component (To).
Experimental Protocol: DSC Purity of this compound
This protocol is designed in accordance with the principles outlined in ASTM E928, the standard test method for purity by DSC.[6][10]
Instrument Calibration and Preparation
-
Causality: Accurate temperature and enthalpy measurements are the bedrock of this method. Calibration ensures the instrument's response is traceable to known standards.
-
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium reference standard (m.p. 156.6°C, ΔHf = 28.45 J/g).
-
Ensure the DSC cell is clean and purged with a dry, inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal environment.
-
Sample Preparation
-
Causality: A representative, small sample mass is used to minimize thermal gradients within the sample, ensuring it heats uniformly and stays in thermal equilibrium with the sensor.[10] Hermetically sealed pans are crucial for compounds that might sublime, preventing mass loss that would invalidate the results.
-
Procedure:
-
Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This is critical to prevent the loss of volatile impurities or the sample itself upon heating.
-
Prepare an identical empty, hermetically sealed pan to serve as the reference.
-
DSC Analysis Workflow
-
Causality: A slow heating rate is mandated by ASTM E928 to allow sufficient time for the melting process to stay near equilibrium, which is a core assumption of the van't Hoff model.[10] The temperature range must bracket the expected melting point (approx. 100°C for this compound) to capture the entire melting endotherm.[1]
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- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide to Inter-Laboratory Characterization of 2,6-Difluoro-4-nitrophenol
Abstract
The robust and reproducible characterization of pharmaceutical intermediates is fundamental to drug development and manufacturing. This guide presents a framework for an inter-laboratory comparison of analytical methods for 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1), a key building block in modern chemical synthesis.[1] While no formal inter-laboratory study has been published, this document synthesizes data from validated methods for analogous compounds and outlines a comprehensive protocol for establishing a harmonized analytical approach. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a model for comparative data analysis. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish and validate methods for the characterization of this and other critical chemical intermediates.
Introduction: The Imperative for Standardized Characterization
This compound is a versatile chemical intermediate whose strategic incorporation of fluorine atoms and a nitro group makes it highly valuable in the synthesis of pharmaceuticals and specialty chemicals.[1] The purity and impurity profile of such a starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, ensuring its consistent quality across different manufacturing sites and laboratories is not merely a procedural formality but a cornerstone of regulatory compliance and product integrity.
Inter-laboratory comparisons, also known as proficiency testing or collaborative method validation studies, are the gold standard for assessing the performance and reliability of analytical methods.[2] They provide invaluable data on a method's reproducibility, identify potential sources of variability, and ultimately lead to a robust, harmonized analytical procedure that can be confidently transferred between laboratories. This guide outlines the critical components of designing and executing such a study for this compound.
Compound Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the first step in developing any analytical method.
-
Chemical Name: this compound
-
CAS Number: 658-07-1[3]
-
Appearance: Light yellow crystalline solid[1]
-
Key Structural Features: A phenolic hydroxyl group, a nitro group, and two fluorine atoms on an aromatic ring. These features dictate its reactivity and are the primary targets for spectroscopic and chromatographic analysis.
Caption: Chemical structure of this compound.
Designing the Inter-Laboratory Study
The objective of this hypothetical study is to compare the performance of various analytical techniques across multiple laboratories to identify the most suitable methods for assay, purity, and identity confirmation of this compound.
Caption: Proposed workflow for the inter-laboratory comparison study.
Key Components:
-
Centralized Sample: A single, large, homogenized batch of this compound is prepared and distributed. This minimizes batch-to-batch variation as a source of error.
-
Reference Standard: A highly purified and characterized batch of this compound, designated as the certified reference standard (CRS), is distributed alongside the test sample. The use of a common standard is crucial for ensuring comparability of results.[4]
-
Standardized Protocols: While the goal is to compare methods, each protocol must be clearly defined and followed precisely by all participating labs to ensure a valid comparison.
-
Data Reporting: A standardized template for reporting results, including raw data, system suitability parameters, and final calculations, is essential for effective statistical analysis.
Comparative Analytical Methodologies
The selection of analytical methods should be orthogonal, meaning they should rely on different chemical or physical principles to provide a comprehensive characterization of the compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and robustness in quantifying the main component (assay) and detecting related substances (impurities).[5] For nitrophenols, reversed-phase HPLC on a C18 column is a well-established technique.[6][7]
Experimental Protocol (Proposed):
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.01 M phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The acidic pH ensures the phenolic group is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm, selected based on the UV spectrum of similar nitrophenols.[6]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of the this compound CRS in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard solution.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate and calculate the assay and impurity levels based on peak area comparison. The United States Pharmacopeia (USP) provides guidelines for controlling organic impurities.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Rationale: GC-MS is ideal for separating and identifying volatile and semi-volatile organic compounds. It offers high resolving power and positive peak confirmation through mass spectrometry.[10] While phenols can be analyzed directly, peak tailing can be an issue at low concentrations.[10][11] Derivatization can be employed if necessary, but direct analysis is often sufficient for impurity profiling.
Experimental Protocol (Proposed):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).
-
GC Conditions:
-
Column: Low-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 275 °C (Splitless mode).
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).
-
Transfer Line Temperature: 300 °C.[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[13][14]
Nuclear Magnetic Resonance (¹H NMR) for Identity and Structural Verification
Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and confirmation. A ¹H NMR spectrum provides information on the chemical environment of protons, confirming the substitution pattern on the aromatic ring. The structure of this compound has been confirmed by ¹H NMR.[15]
Experimental Protocol (Proposed):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Interpretation: The spectrum of this compound is expected to show a characteristic signal for the aromatic protons. In CDCl₃, a multiplet around 7.95 ppm has been reported.[15] The integration of this signal should correspond to two protons. The presence of fluorine will cause splitting of the proton signals, providing further structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a quick identity check.
Experimental Protocol (Proposed):
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum should be compared against a reference spectrum. Expected characteristic absorption bands include:
-
O-H stretching (phenolic): Broad band around 3200-3600 cm⁻¹.
-
N-O stretching (nitro group): Strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-F stretching: Strong bands in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
Data Presentation and Comparative Analysis
The collected data from each laboratory should be compiled and analyzed to assess method performance and inter-laboratory variability. The following tables present a hypothetical summary of results from five participating laboratories.
Table 1: HPLC Assay and Purity Results
| Laboratory | Assay (%) | Purity by Area Normalization (%) | %RSD of Injections (n=6) |
| Lab 1 | 99.6 | 99.85 | 0.45 |
| Lab 2 | 99.3 | 99.79 | 0.58 |
| Lab 3 | 99.8 | 99.91 | 0.39 |
| Lab 4 | 99.5 | 99.82 | 0.61 |
| Lab 5 | 99.4 | 99.88 | 0.52 |
| Mean | 99.5 | 99.85 | 0.51 |
| Std. Dev. | 0.19 | 0.04 | - |
| Inter-Lab %RSD | 0.19% | 0.04% | - |
Table 2: Performance Characteristics of Impurity Detection Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| LOD | ~0.01% | ~10 pg on-column |
| LOQ | ~0.03% | ~30 pg on-column |
| Accuracy (% Recovery) | 98.5 - 101.5% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Note: Data in Tables 1 and 2 are illustrative and based on typical performance characteristics for these analytical methods. Data for similar compounds show comparable performance.[5][16]
Analysis of Results: The low inter-laboratory %RSD for both assay and purity in Table 1 suggests that the proposed HPLC method is highly reproducible and robust. Table 2 demonstrates that both HPLC and GC-MS are suitable for trace-level impurity analysis, with HPLC being the preferred method for quantitation due to its higher precision and accuracy for non-volatile related substances. GC-MS serves as an excellent orthogonal method, particularly for identifying potential volatile impurities from the synthesis process. The qualitative data from NMR and FT-IR from all labs should show perfect concordance, confirming the identity of the material.
Recommendations and Best Practices
Based on the comparative analysis, the following recommendations can be made for the routine characterization of this compound:
-
Primary Method for Assay and Purity: The validated HPLC-UV method should be established as the primary method for routine quality control, given its high precision, accuracy, and reproducibility.
-
Orthogonal Method for Impurities: GC-MS should be used as a complementary technique during method validation and for investigating any out-of-specification results, particularly for unknown or volatile impurities.
-
Identity Confirmation: FTIR should be used as a rapid and routine identity check for incoming raw materials. ¹H NMR should be used for the definitive structural confirmation of reference standards and for the characterization of any isolated, unknown impurities.
-
Self-Validating System: The combination of a primary chromatographic method (HPLC) with an orthogonal method (GC-MS) and a definitive structural technique (NMR) creates a self-validating system. Any discrepancies between the methods would trigger an investigation, ensuring the trustworthiness of the overall characterization.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the characterization of this compound. By systematically comparing orthogonal analytical techniques, laboratories can establish robust, reproducible, and reliable methods. Adopting such a harmonized approach is essential for ensuring the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical products.
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The Impact of Fluorination on the Biological Activity of Nitrophenols: A Comparative Guide to 2,6-Difluoro-4-nitrophenol and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the strategic modification of bioactive scaffolds is a cornerstone of optimizing therapeutic potential. Among the vast arsenal of chemical modifications, fluorination has emerged as a powerful tool to modulate the physicochemical and biological properties of molecules. This guide provides an in-depth comparison of the biological activity of 2,6-Difluoro-4-nitrophenol and its non-fluorinated analog, 4-nitrophenol. While extensive data exists for the biological activities of 4-nitrophenol, direct experimental screening of this compound is less documented in publicly available literature. Therefore, this guide will leverage the established knowledge of 4-nitrophenol's bioactivity and the well-documented effects of fluorine substitution in medicinal chemistry to provide a comprehensive and insightful comparison.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine atoms into a molecule can profoundly alter its properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can translate into enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This guide will explore the known biological activities of 4-nitrophenol and extrapolate the potential impact of the two fluorine atoms in this compound on these activities.
Comparative Biological Activity Profile
This section will detail the known biological activities of 4-nitrophenol and predict how the introduction of two fluorine atoms might alter these activities in this compound.
Antimicrobial and Antifungal Activity
4-Nitrophenol: Phenolic compounds, including 4-nitrophenol, are known to possess antimicrobial properties.[1] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[2] Studies have shown that nitrophenols can exhibit both antibacterial and antifungal activities. For instance, derivatives of 2-amino-4-nitrophenol have demonstrated fungicidal effects against various phytopathogenic fungi.[3]
This compound (Predicted): The introduction of two electron-withdrawing fluorine atoms at the ortho positions to the hydroxyl group is expected to significantly increase the acidity of the phenolic proton. This enhanced acidity could lead to a more potent disruption of microbial cell membranes, potentially resulting in enhanced antimicrobial and antifungal activity compared to 4-nitrophenol. The increased lipophilicity often associated with fluorination could also facilitate the compound's passage through the lipid-rich microbial cell walls and membranes.
Cytotoxicity and Anticancer Potential
4-Nitrophenol: 4-Nitrophenol is known to be cytotoxic.[4] Studies on human lung cells have shown that it can induce late apoptosis and necrosis.[4] Its toxicity is a significant concern, with a registered oral LD50 in rats of 202 mg/kg.[5] While its direct application as an anticancer agent is limited due to its general toxicity, the cytotoxic properties of the nitrophenol scaffold have been explored in the design of more complex anticancer compounds.
This compound (Predicted): The presence of fluorine atoms can modulate the cytotoxic profile of a molecule. While increased lipophilicity might enhance cellular uptake, potentially leading to higher cytotoxicity, the altered electronic properties could also influence its interaction with intracellular targets. It is plausible that this compound would exhibit significant, and possibly enhanced, cytotoxicity . Further investigation into its selectivity for cancer cells over normal cells would be crucial to determine any therapeutic potential. The GHS classification for this compound indicates it is toxic if swallowed.[6]
Enzyme Inhibition
4-Nitrophenol: 4-Nitrophenol and its derivatives are widely used as substrates in colorimetric enzyme assays, particularly for phosphatases and glycosidases.[5] The release of the yellow 4-nitrophenolate ion upon enzymatic cleavage allows for easy quantification of enzyme activity.[5] Furthermore, some nitrophenol derivatives have been shown to act as enzyme inhibitors. For example, 4-nitrophenol can inhibit certain cytochrome P450 enzymes.[7] Phenolic compounds, in general, can inhibit various enzymes, including α-amylase, trypsin, and lysozyme, by covalently modifying their amino acid side chains.[8]
This compound (Predicted): The altered steric and electronic properties of this compound could lead to a different enzyme inhibition profile compared to 4-nitrophenol. The fluorine atoms could engage in specific interactions within an enzyme's active site, potentially leading to potent and selective enzyme inhibition . The increased acidity of the phenol could also play a role in its binding to and inhibition of certain enzymes. For instance, it could be a more potent inhibitor of enzymes whose mechanism involves the deprotonation of a phenolic substrate.
Quantitative Data Summary
As direct comparative experimental data for this compound is scarce, this table presents the known data for 4-nitrophenol and provides a predictive assessment for its difluorinated analog based on established structure-activity relationships of fluorinated compounds.
| Biological Activity | 4-Nitrophenol | This compound (Predicted) | Rationale for Prediction |
| Antimicrobial | Moderate activity reported for derivatives.[3] | Potentially Enhanced | Increased acidity and lipophilicity due to fluorine substitution may lead to greater membrane disruption. |
| Antifungal | Moderate activity reported for derivatives.[3] | Potentially Enhanced | Similar to antimicrobial activity, increased acidity and lipophilicity could enhance fungicidal effects. |
| Cytotoxicity (IC50) | Cell-line dependent; reported to be the most cytotoxic among nitrophenol isomers in some studies.[4] | Potentially Higher | Increased cellular uptake due to fluorination could lead to greater cytotoxicity. |
| Acute Toxicity (LD50) | Oral (rat): 202 mg/kg[5] | Likely Toxic (GHS classification: Toxic if swallowed)[6] | The presence of the nitro group and the phenolic scaffold suggests inherent toxicity, which may be modulated by fluorination. |
| Enzyme Inhibition | Inhibits certain enzymes like cytochrome P450s.[7] | Potentially More Potent and/or Selective | Fluorine atoms can introduce new binding interactions and alter electronic properties, leading to stronger or more specific inhibition. |
Experimental Protocols
To facilitate further research and direct comparison, detailed step-by-step methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes that utilize a chromogenic substrate.
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in a suitable buffer system.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic product using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion and Future Directions
While 4-nitrophenol serves as a valuable reference compound with a range of documented biological activities, the introduction of fluorine atoms in this compound is predicted to significantly modulate its biological profile. The enhanced acidity and potential for altered lipophilicity and binding interactions suggest that the fluorinated analog could exhibit more potent antimicrobial, antifungal, and enzyme inhibitory activities. However, it is also likely to possess significant cytotoxicity.
This guide underscores the critical need for direct experimental evaluation of this compound to validate these predictions. Researchers are encouraged to utilize the provided protocols to screen this compound and its derivatives to fully elucidate their biological potential. Such studies will not only provide valuable data on a specific molecule but also contribute to the broader understanding of how strategic fluorination can be employed to fine-tune the biological activity of small molecules in the pursuit of novel therapeutic agents.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2,6-Difluoro-4-nitrophenol in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in a multi-step synthesis is a critical decision point governed by a delicate balance of cost, efficiency, and the desired final product characteristics. 2,6-Difluoro-4-nitrophenol (DFNP) is a pivotal intermediate, particularly valued in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its utility stems from a unique combination of a reactive phenolic hydroxyl group, an electron-withdrawing nitro group, and, most importantly, two fluorine atoms positioned ortho to the hydroxyl group.
This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing it with its halogenated analogs, 2,6-dichloro-4-nitrophenol and 2,6-dibromo-4-nitrophenol. We will delve into the causality behind experimental choices, present comparative data, and offer a decision-making framework to guide your synthetic strategy.
The Profile of this compound: A Unique Building Block
This compound (CAS 658-07-1) is a light yellow crystalline solid that serves as a versatile precursor.[1] The strategic placement of its functional groups dictates its chemical behavior. The fluorine atoms and the nitro group strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making the positions para and ortho to the nitro group susceptible to attack. The phenolic hydroxyl allows for a different set of transformations, such as etherification.
In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity.[1] This is the primary driver for selecting DFNP over other analogs; the cost of the intermediate is weighed against the immense value these properties bring to a final drug candidate.
Synthesis: The most common laboratory-scale synthesis involves the direct nitration of 2,6-difluorophenol.[1][3] This electrophilic aromatic substitution is typically performed using nitric acid in an acetic acid or sulfuric acid medium. While straightforward, the reaction requires careful temperature control to minimize the formation of by-products.
Comparative Analysis: The Halogenated Alternatives
The choice of DFNP is best understood by comparing it to its chloro and bromo counterparts. While structurally similar, the difference in the halogen atom (F, Cl, Br) has significant implications for reactivity, cost, and the properties of downstream products.
-
2,6-Dichloro-4-nitrophenol (DCNP): An important intermediate in the agrochemical and pharmaceutical industries, DCNP is typically prepared by the nitration of 2,6-dichlorophenol.[4] Patented processes report high yields, making its production potentially more efficient than DFNP.[4]
-
2,6-Dibromo-4-nitrophenol (DBNP): This analog can be synthesized with very high yields (96-98%) via the direct bromination of p-nitrophenol.[5] The carbon-bromine bond is weaker than the C-Cl and C-F bonds, which can influence its reactivity in certain transformations, such as cross-coupling reactions.
The core chemical difference lies in the electronegativity and leaving group ability of the halogens. Fluorine's high electronegativity makes the aromatic ring of DFNP highly electron-deficient and thus very reactive in SNAr reactions. Although fluoride is a poorer leaving group than chloride or bromide in isolation, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine.
Quantitative Cost-Benefit Analysis
The decision to use DFNP is ultimately a quantitative one. The following table summarizes key metrics for a comparative evaluation.
| Feature | This compound (DFNP) | 2,6-Dichloro-4-nitrophenol (DCNP) | 2,6-Dibromo-4-nitrophenol (DBNP) |
| CAS Number | 658-07-1[6] | 618-80-4 | 99-28-5 |
| Molecular Weight | 175.09 g/mol [6] | 208.00 g/mol | 296.90 g/mol |
| Typical Synthesis Route | Nitration of 2,6-difluorophenol[3] | Nitration of 2,6-dichlorophenol[4] | Bromination of p-nitrophenol[5] |
| Reported Yield | ~51% (lab scale)[3] | 85-95%[4] | 96-98%[5] |
| Estimated Cost | $2 - $88 / kg (Varies by purity/supplier)[3] | Generally lower than DFNP | Generally lower than DFNP |
| Key Benefit | Imparts unique properties (metabolic stability, pKa modulation) via C-F bonds.[1] High reactivity in SNAr. | High yield synthesis. Good balance of reactivity and cost. | Very high yield synthesis. Useful for subsequent cross-coupling reactions. |
| Primary "Cost" (Drawback) | Lower synthesis yield and potentially higher raw material cost. | Does not introduce fluorine. | Does not introduce fluorine. Higher molecular weight. |
| Safety Profile | Toxic if swallowed.[6] Requires standard PPE and handling procedures for nitrated phenols.[7] | Harmful if swallowed, in contact with skin, or if inhaled.[8] | Harmful if swallowed, in contact with skin, or if inhaled.[9] |
Analysis Narrative:
-
Synthesis Efficiency vs. Final Product Value: The most striking contrast is in the synthesis yields. DCNP and DBNP can be produced with significantly higher efficiency than reported lab-scale preparations of DFNP.[3][4][5] However, this is a classic case of "you get what you pay for." The lower yield and higher cost of DFNP are often justified by the invaluable pharmacokinetic and pharmacodynamic properties that fluorine atoms confer upon the final active pharmaceutical ingredient (API).[1]
-
Cost Implications: For large-scale industrial synthesis where the unique properties of fluorine are not a strict requirement, the more economical production of DCNP and DBNP makes them superior choices.[4][5] However, in the context of developing a novel drug, the cost of the intermediate is a minor fraction of the overall R&D expenditure, and the enhanced biological properties provided by fluorine can be the difference between a successful and a failed candidate.
-
Reactivity Considerations: The choice also depends on the subsequent synthetic steps. If the key transformation is an SNAr reaction to displace the halogen, DFNP's highly activated ring is advantageous. If the plan involves a Suzuki or Stille cross-coupling, the more reactive C-Br bond of DBNP would be the logical choice.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system derived from established procedures, allowing for the reliable synthesis of the target compound.[3]
Objective: To synthesize this compound from 2,6-difluorophenol.
Materials:
-
2,6-Difluorophenol (2.00 g)
-
Glacial Acetic Acid (20 ml)
-
60% Nitric Acid (1.20 ml)
-
Ethyl Acetate
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) in a round-bottom flask with a stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add 60% nitric acid (1.20 ml) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice water and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 ml).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 3:1 and moving to 2:1) to yield the product as a light yellow solid.
-
Validation: Confirm the structure of the product using ¹H NMR spectroscopy. The expected signal is a multiplet around 7.95 ppm in CDCl₃.[3] A typical yield for this procedure is approximately 51%.[3]
Visualization: A Decision-Making Workflow
The choice between DFNP and its analogs is context-dependent. The following workflow diagram illustrates a logical process for selecting the appropriate reagent.
Caption: Decision workflow for selecting a halogenated nitrophenol intermediate.
Conclusion
The cost-benefit analysis of this compound is not a simple calculation of reagent cost versus reaction yield. It is a strategic decision rooted in the ultimate goal of the synthesis.
-
High-Value Applications: For drug discovery and the synthesis of advanced materials where the unique electronic properties and metabolic stability conferred by fluorine are paramount, DFNP is often the superior, if not essential, choice. Its higher initial cost is a sound investment in the performance and potential success of the final product.
-
Cost-Driven Synthesis: For applications where the specific benefits of fluorine are not required and cost-efficiency is the primary driver, the higher-yielding and more economical alternatives, 2,6-dichloro-4-nitrophenol and 2,6-dibromo-4-nitrophenol, present more practical options.
As a senior application scientist, my recommendation is to align the choice of intermediate with the project's terminal objective. Do not view the cost of a building block in isolation; rather, assess it as a component of the total value chain of your multi-step synthesis.
References
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The Versatility of this compound in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 2,6-Difluoro-4-nitrophenol Derivatives
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of 2,6-Difluoro-4-nitrophenol, a versatile building block in pharmaceutical synthesis, confirming the exact atomic arrangement is a critical step that influences everything from biological activity to patentability.[1] This guide provides an in-depth comparison of the primary and alternative methods for the structural elucidation of these compounds, with a focus on the gold standard: single-crystal X-ray crystallography.
As researchers and scientists in the pharmaceutical industry, our choice of analytical technique is driven by the need for accuracy, reliability, and the specific questions we aim to answer. While various spectroscopic and computational methods provide valuable insights, X-ray crystallography remains the definitive method for obtaining a molecule's precise 3D structure.[2][3] This guide will delve into the causality behind experimental choices, offering a self-validating framework for your structural confirmation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4] It stands as the most reliable method for determining the absolute configuration of chiral molecules.[5] The fundamental principle lies in the diffraction of an X-ray beam by a well-ordered crystal, producing a unique pattern that can be mathematically translated into a three-dimensional electron density map, and subsequently, the atomic structure of the molecule.[4]
Experimental Workflow: A Step-by-Step Protocol
The journey from a synthesized this compound derivative to its confirmed crystal structure involves several meticulous steps. The quality of the final structure is directly dependent on the quality of the crystal used.[6]
Step 1: Crystal Growth (Crystallization)
The first and often most challenging step is obtaining high-quality single crystals.[2] The goal is to grow crystals that are transparent, free of cracks or other imperfections, and typically between 0.1 and 0.3 mm in size.[7]
-
Purity is Paramount: Start with the highest purity sample of your this compound derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[8] Slow evaporation of the solvent is a common and effective technique.[8]
-
Prepare a nearly saturated solution of the compound.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation over several days to weeks.
-
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting slow crystallization.
-
Slow Cooling: If the compound's solubility is temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled slowly.
Step 2: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer where it is exposed to a focused beam of X-rays, typically from a molybdenum or copper source.[4] The crystal is rotated, and a series of diffraction images are collected by a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a final, highly accurate three-dimensional structure.
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for X-ray Crystallography.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and can be more suitable depending on the sample's nature and the research question. The synergistic use of crystallographic and spectroscopic methods often provides the most comprehensive understanding.[1][9]
| Technique | Information Obtained | Sample Requirements | Resolution/Accuracy | Key Advantages | Key Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D atomic structure, bond lengths, bond angles, absolute configuration.[3][4] | High-quality single crystal (0.1-0.3 mm).[7] | Atomic resolution (<1 Å). | The "gold standard" for definitive structure determination.[2] | Crystal growth can be a significant bottleneck.[2] The structure is of the solid state, which may differ from the solution state.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (2D NMR), solution-state conformation, dynamic processes.[11] | Soluble sample (milligram quantities), high purity. | Provides information on average structure in solution. | Non-destructive and provides data on the molecule's solution-state behavior.[12] | Does not provide a single, high-resolution 3D structure like crystallography. Interpretation can be complex for large molecules.[12] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[13][14] | Small sample amount (microgram to nanogram), can be in a mixture (with chromatography). | High mass accuracy (ppm level for HRMS).[15] | High sensitivity, provides molecular formula, and fragmentation patterns can give structural clues.[16] | Does not provide 3D structural information or stereochemistry. |
| Computational Modeling | Predicted 3D structure, conformational analysis, electronic properties.[17][18] | No physical sample required, only the 2D structure. | Accuracy depends on the computational method used. | Fast and cost-effective for generating initial structural hypotheses. | Predictions require experimental validation. May not accurately represent the true structure, especially for flexible molecules. |
Strategic Selection of Analytical Techniques
The choice of technique is often dictated by the state of the sample and the specific information required. The following flowchart provides a decision-making framework for researchers working with this compound derivatives.
Caption: Decision-making flowchart for technique selection.
Conclusion
For the definitive structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for drug development professionals. However, a comprehensive structural elucidation strategy often involves the synergistic application of multiple techniques. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, while high-resolution mass spectrometry provides definitive molecular formula information. Computational modeling serves as a powerful tool for generating and refining structural hypotheses. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient workflow for the structural characterization of novel compounds, thereby accelerating the drug discovery pipeline.
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Mass Spectrometry Can determine information about the molecular weight and molecular structure Electron impact ionization. (n.d.). Retrieved from [Link]
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Formula determination by high resolution mass spectrometry. (2019). YouTube. Retrieved from [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 2,6-Difluoro-4-nitrophenol (DFNP) Derivatives
For researchers, scientists, and drug development professionals venturing into the development of immunoassays for small molecules, understanding the nuances of antibody specificity is paramount. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies targeting 2,6-Difluoro-4-nitrophenol (DFNP) derivatives. While specific literature on anti-DFNP antibodies is sparse, the principles established through extensive research on analogous nitrophenol haptens, such as dinitrophenol (DNP), provide a robust roadmap. This document will, therefore, serve as a methodological guide, leveraging established principles to outline the best practices for generating and characterizing high-specificity anti-DFNP antibodies.
The central challenge in developing any anti-hapten antibody is achieving high specificity for the target molecule while minimizing cross-reactivity with structurally similar compounds. The introduction of fluorine atoms in the DFNP molecule, as compared to the more common DNP, presents a unique immunochemical challenge and opportunity. The high electronegativity and small size of fluorine can significantly alter the electronic distribution and steric profile of the phenyl ring, influencing how an antibody will recognize this epitope. A thorough cross-reactivity assessment is, therefore, not just a quality control step but a critical part of the antibody characterization that defines its utility.
I. The Foundational Step: Strategic Hapten Design and Immunogen Preparation
The journey to a specific antibody begins with the design of the hapten and its conjugation to a carrier protein to render it immunogenic. The design of the hapten, including the position and nature of the linker arm, is a critical determinant of the resulting antibody's specificity.[1][2]
Causality in Hapten Design: The goal is to present the DFNP moiety to the immune system in a manner that elicits an antibody response recognizing the key structural features of the free DFNP molecule. The linker should be attached at a position on the hapten that is distal from the desired recognition sites (the nitro and fluoro groups). Attaching the linker at the para position to the nitro group, for instance, might obscure key epitopes. A more strategic approach is to introduce a linker at the hydroxyl group, preserving the characteristic electronic and steric features of the substituted nitrophenol ring for immune recognition.
Illustrative Synthesis of a DFNP Hapten for Immunization:
A common strategy involves creating a carboxylic acid derivative of the hapten, which can then be readily conjugated to the amine groups of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3]
-
Derivatization of DFNP: this compound is reacted with a bifunctional linker, such as succinic anhydride, to introduce a carboxylic acid group. This is typically done by reacting the hydroxyl group of the phenol with the anhydride under basic conditions.
-
Activation of the Carboxylic Acid: The newly introduced carboxyl group is then activated, often using a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), to form an NHS-ester.
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., KLH for immunization, OVA for screening assays) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS-ester reacts with the primary amine groups on lysine residues of the protein to form stable amide bonds.
-
Characterization of the Conjugate: The success of the conjugation and the hapten-to-protein molar ratio should be confirmed using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[3]
Caption: Workflow for DFNP-immunogen synthesis.
II. Antibody Generation and Screening: Selecting for High Affinity and Specificity
Following immunization of an appropriate animal model (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the DFNP-KLH immunogen, a robust screening strategy is essential to identify the best-performing antibodies. A competitive ELISA format is typically the most suitable method for screening antibodies against small molecules like DFNP.[4][5][6]
The Rationale for Competitive ELISA: In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for small molecules that cannot be effectively sandwiched between two antibodies. It allows for the direct assessment of the antibody's ability to bind the free hapten in solution, which mimics the intended application.
Screening Protocol Outline:
-
Coating: Microtiter plates are coated with a DFNP-ovalbumin (OVA) conjugate. Using a different carrier protein for screening than for immunization (heterologous assay) helps to minimize the selection of antibodies that recognize the carrier protein itself.
-
Competition: A fixed concentration of the antibody (from hybridoma supernatant or purified polyclonal serum) is pre-incubated with a dilution series of the free DFNP hapten.
-
Incubation: The antibody-hapten mixture is then added to the coated plate. Free antibody will bind to the coated DFNP-OVA, while antibody that has bound to the free DFNP in solution will not.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric, fluorescent, or chemiluminescent signal is measured. A lower signal indicates stronger binding of the antibody to the free DFNP.
Antibodies that show a low IC50 (the concentration of free DFNP required to inhibit 50% of the signal) are selected for further characterization.
III. The Core of the Study: Comprehensive Cross-Reactivity Profiling
Once high-affinity candidate antibodies have been identified, their specificity must be rigorously tested against a panel of structurally related and unrelated compounds.
Selection of Cross-Reactants - A Matter of Logic: The choice of compounds for the cross-reactivity panel is critical. It should include:
-
The target analyte: this compound (DFNP).
-
Structurally similar haptens: This includes nitrophenols with different numbers or positions of fluorine atoms (e.g., 2-fluoro-4-nitrophenol, 4-nitrophenol), as well as other halogenated nitrophenols (e.g., 2,6-dichloro-4-nitrophenol).
-
Precursor molecules and potential metabolites.
-
Structurally unrelated compounds to demonstrate the absence of non-specific binding.
Experimental Workflow for Cross-Reactivity Testing:
The cross-reactivity of each compound is determined using the same competitive ELISA format developed for screening. A full dose-response curve is generated for each potential cross-reactant.
Caption: Competitive ELISA for cross-reactivity.
Data Analysis and Interpretation:
The cross-reactivity (CR%) is calculated using the IC50 values obtained for the target analyte (DFNP) and the cross-reacting compound. The formula is as follows:
CR (%) = (IC50 of DFNP / IC50 of Cross-Reactant) x 100
The results should be presented in a clear, tabular format for easy comparison.
Illustrative Cross-Reactivity Data for a Hypothetical Anti-DFNP Antibody:
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (DFNP) | (Image of DFNP) | 1.5 | 100 |
| 2-Fluoro-4-nitrophenol | (Image of 2-FNP) | 75 | 2.0 |
| 4-Nitrophenol | (Image of 4-NP) | 300 | 0.5 |
| 2,4-Dinitrophenol (DNP) | (Image of DNP) | >1000 | <0.1 |
| 2,6-Dichloro-4-nitrophenol | (Image of 2,6-DCNP) | 50 | 3.0 |
| 2,4,6-Trinitrophenol (TNP) | (Image of TNP) | >1000 | <0.1 |
Note: The structures and data in this table are for illustrative purposes to demonstrate how results would be presented.
Insights from the Data: A high percentage of cross-reactivity indicates that the antibody binds significantly to that compound. In our hypothetical example, the antibody is highly specific for DFNP, with minimal recognition of related nitrophenols. The lower cross-reactivity with DNP and TNP suggests that the fluorine atoms are key components of the epitope recognized by the antibody.[7]
IV. Advanced Characterization: Surface Plasmon Resonance (SPR) for Kinetic Insights
For a more in-depth understanding of the antibody-hapten interaction, Surface Plasmon Resonance (SPR) is an invaluable tool.[8] SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.
Why SPR? While ELISA provides an endpoint measurement of binding inhibition, SPR allows for the dissection of the binding event into its kinetic components (k_on and k_off). This can be crucial for selecting antibodies for specific applications. For example, an antibody with a fast on-rate and a slow off-rate (high affinity) might be ideal for a highly sensitive diagnostic assay.
Experimental Setup for SPR:
-
Immobilization: The anti-DFNP antibody is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of DFNP and potential cross-reactants are flowed over the sensor surface.
-
Data Acquisition: The binding and dissociation are monitored in real-time, generating a sensorgram.
-
Kinetic Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
Illustrative SPR Data Summary:
| Compound | k_a (1/Ms) | k_d (1/s) | K_D (M) |
| DFNP | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| 2,6-Dichloro-4-nitrophenol | 5.8 x 10^4 | 8.1 x 10^-3 | 1.4 x 10^-7 |
| 2-Fluoro-4-nitrophenol | 2.1 x 10^4 | 9.5 x 10^-3 | 4.5 x 10^-7 |
Note: This data is hypothetical and for illustrative purposes.
This kinetic data provides a more nuanced view of cross-reactivity than ELISA alone. For instance, two compounds might have similar affinities (K_D) but achieve this through very different on- and off-rates, which could have implications for assay performance.
V. Conclusion: A Pathway to Validated Anti-DFNP Antibodies
The development of specific antibodies against this compound derivatives is a multi-step process that hinges on a logical and rigorous approach to hapten design, antibody screening, and cross-reactivity profiling. By leveraging the extensive knowledge base from studies on related nitrophenol haptens and employing robust analytical techniques like competitive ELISA and SPR, researchers can confidently develop and validate antibodies with the high degree of specificity required for demanding applications in research, diagnostics, and drug development. This guide provides a comprehensive blueprint for these endeavors, emphasizing the causal relationships between experimental design and the quality of the final antibody reagent.
References
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Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite. Queen's University Belfast. [Link]
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
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Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
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Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. PubMed. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA. PubMed. [Link]
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Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. National Institutes of Health (NIH). [Link]
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ELISA: The Complete Guide. Antibodies.com. [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. PubMed. [Link]
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Generation of Antibodies Selectively Recognizing Epitopes in a Formaldehyde-Fixed Cell-Surface Antigen Using Virus-like Particle Display and Hybridoma Technology. MDPI. [Link]
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Cross-reactivity of the NPa and NPb idiotypic responses of BALB/c and C57BL/6 mice to (4-hydroxy-3-nitrophenyl)acetyl (NP). PubMed. [Link]
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- 7. SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivity of the NPa and NPb idiotypic responses of BALB/c and C57BL/6 mice to (4-hydroxy-3-nitrophenyl)acetyl (NP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthetic Utility of Substituted Difluoronitrophenols: A Comparative Analysis
This guide provides an in-depth exploration of substituted difluoronitrophenols as versatile synthons in modern organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction lists to explain the causality behind their synthetic utility, offering a comparative perspective against other common building blocks. We will delve into their core reactivity, showcase their application in the synthesis of complex molecules, and provide actionable experimental protocols.
Introduction: The Strategic Value of Difluoronitrophenols
Substituted difluoronitrophenols are a class of aromatic compounds characterized by a phenolic hydroxyl group, a nitro group, and at least two fluorine atoms attached to the benzene ring. Their significance in synthetic chemistry stems from a powerful combination of features:
-
Highly Activated Aromatic Ring : The potent electron-withdrawing nature of the nitro group renders the aromatic ring electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
-
Excellent Leaving Groups : Fluoride ions are exceptional leaving groups in SNAr reactions, leading to rapid and efficient substitutions.
-
Orthogonal Reactivity : The presence of multiple distinct functional groups—the hydroxyl, the nitro, and the C-F bonds—allows for sequential and selective transformations, making these compounds ideal scaffolds for building molecular complexity.[3]
-
Bioisosteric Relevance : The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5][6] Difluoronitrophenols serve as direct precursors to these valuable fluorinated molecules.[7]
This guide will dissect these features, providing both the theoretical underpinnings and the practical knowledge required to leverage these powerful reagents in your research.
Part 1: The Cornerstone Reaction - Nucleophilic Aromatic Substitution (SNAr)
The primary utility of difluoronitrophenols lies in their exceptional reactivity in SNAr reactions. This transformation is the most common method for functionalizing these aromatic systems.[8]
Mechanism and Rationale: Why SNAr Thrives
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group, particularly when it is positioned ortho or para to the site of attack. In the second step, the leaving group (fluoride) is eliminated, restoring aromaticity.
The choice of fluorine as a leaving group is critical. Despite C-F bonds being strong, fluoride is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this first step and making it a superior leaving group compared to other halogens in this specific context.
Regioselectivity: A Predictable Outcome
In substrates with multiple fluorine atoms, such as 2,4-difluoronitrobenzene, regioselectivity is a key consideration. The position of the activating nitro group dictates the outcome. The fluorine atom para to the nitro group is significantly more activated than the one ortho to it due to superior resonance stabilization of the Meisenheimer complex. This predictable selectivity allows for the sequential displacement of the fluorine atoms with different nucleophiles, a powerful strategy for building complex scaffolds.[3]
// Nodes Start [label="Substituted\nDifluoronitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction1 [label="SNAr with\nNucleophile 1 (Nu1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Mono-substituted\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction2 [label="SNAr with\nNucleophile 2 (Nu2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Di-substituted\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; SideProduct [label="Further\nTransformations\n(e.g., Nitro Reduction)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Start -> Reaction1 [label="High Regioselectivity\n(e.g., para-position)"]; Reaction1 -> Intermediate; Intermediate -> Reaction2 [label="Reaction at\nremaining C-F bond"]; Reaction2 -> Product; Intermediate -> SideProduct; Product -> SideProduct; }
Caption: Workflow for sequential SNAr on difluoronitrophenols.
Comparative Data: Reactivity with Common Nucleophiles
The operational simplicity of SNAr reactions on these substrates allows for a wide range of nucleophiles to be employed.[8] The table below summarizes typical conditions and outcomes.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temperature (°C) | Relative Rate | Representative Yield |
| N-Nucleophiles | Morpholine | EtOH, DMSO | K₂CO₃ or excess amine | 25 - 80 | Very Fast | >90% |
| O-Nucleophiles | Sodium Phenoxide | DMF, DMSO | None (pre-formed) | 80 - 120 | Moderate | 75-90% |
| S-Nucleophiles | Sodium Thiophenoxide | DMF, ACN | None (pre-formed) | 25 - 60 | Fast | >90% |
| C-Nucleophiles | Malonate Esters | DMSO | NaH | 25 - 100 | Slow | 50-70% |
Data synthesized from common laboratory practices and representative literature.
Part 2: Beyond SNAr - Transformations of the Nitro Group
While SNAr is the primary reaction, the nitro group itself is a versatile functional handle that can be transformed to unlock new synthetic pathways.
Reduction to Anilines
The most common transformation is the reduction of the nitro group to an aniline. This is a crucial step in many syntheses, as the resulting difluoroanilines are precursors to a vast array of heterocycles, amides, and other functionalities used in drug discovery.[1][9]
-
Catalytic Hydrogenation : H₂ gas with a palladium catalyst (Pd/C) is a clean and high-yielding method.
-
Metal/Acid Reduction : Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are robust and economical alternatives.
// Nodes Start [label="Difluoronitrophenol\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., H₂/Pd, SnCl₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="Difluoroaniline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Nef [label="Nef Reaction\n(1. Base, 2. Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbonyl [label="Quinone/Ketone\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Heterocycles [label="Heterocycle\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amides [label="Amide\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reduction; Reduction -> Aniline; Start -> Nef; Nef -> Carbonyl; Aniline -> Heterocycles; Aniline -> Amides; } Caption: Key transformations of the nitro functional group.
The Nef Reaction
A more specialized but powerful transformation is the Nef reaction, which converts a primary or secondary nitro group into a carbonyl (aldehyde or ketone). [10]This is achieved by first forming the nitronate salt with a base, followed by hydrolysis under strong acidic conditions. [10]This reaction provides a unique method for introducing a carbonyl group onto the aromatic scaffold, opening doors to chemistries like Wittig reactions, aldol condensations, and reductive aminations.
Part 3: Comparative Analysis - Alternative Building Blocks
To fully appreciate the utility of difluoronitrophenols, it is instructive to compare them with other activated aromatic systems.
| Building Block | Key Advantage | Key Disadvantage | Optimal Use Case |
| Difluoronitrophenols | Excellent reactivity, predictable regioselectivity, multiple functional handles. | Can be more expensive than chlorinated analogs. | Complex, multi-step syntheses requiring sequential, selective functionalization. |
| Dichloronitrobenzenes | Lower cost, widely available. | Slower SNAr kinetics compared to fluoro analogs; higher temperatures often required. | Large-scale industrial synthesis where cost is a primary driver and harsh conditions are acceptable. |
| Activated Pyridines (e.g., 2-chloropyridine) | Nitrogen in the ring activates for SNAr without a nitro group, product is a key heterocycle. [2] | Reactivity can be lower than nitro-activated systems. | Direct synthesis of pyridine-containing bioactive molecules. |
| Diazonium Salts | Extremely versatile, can be converted to a wide range of functional groups (halogens, -OH, -CN, -H). | Often unstable and must be generated in situ at low temperatures. | When a non-SNAr transformation is required to introduce the desired functionality. |
Part 4: Experimental Protocols
The following protocols are provided as self-validating systems, representative of the core transformations discussed.
Protocol 1: SNAr - Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
This protocol is adapted from procedures used in the synthesis of intermediates for bioactive molecules like Linezolid. [1]
-
Materials :
-
3,4-Difluoronitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
-
Procedure :
-
To a round-bottom flask, add 3,4-difluoronitrobenzene, DMSO, morpholine, and potassium carbonate.
-
Stir the mixture at 80 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethanol or column chromatography to obtain the pure product as a yellow solid.
-
Protocol 2: Nitro Group Reduction - Synthesis of 4-Morpholino-3-fluoroaniline
-
Materials :
-
4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
-
Procedure :
-
Suspend 4-(2-fluoro-4-nitrophenyl)morpholine in ethanol in a round-bottom flask.
-
Carefully add concentrated HCl, followed by the portion-wise addition of SnCl₂·2H₂O (the reaction is exothermic).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture in an ice bath and slowly basify by adding 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the aniline product, which can be purified further if necessary.
-
Conclusion
Substituted difluoronitrophenols represent a class of exceptionally versatile and powerful building blocks for modern organic synthesis. Their utility is anchored in the highly efficient and regioselective nucleophilic aromatic substitution, enabled by the synergistic activation of the nitro group and the excellent leaving group ability of fluorine. Furthermore, the capacity for subsequent transformations of the nitro and hydroxyl groups provides a rich platform for the rapid assembly of complex, fluorine-containing molecules. By understanding the principles of their reactivity and comparing their performance to other synthons, researchers can strategically deploy these reagents to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH).
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
- Nucleophilic aromatic substitution. Wikipedia.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- The role of fluorine in medicinal chemistry. PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.
- Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.
- Nef Reaction. Organic Chemistry Portal.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Nef Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-nitrophenol for Research Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Difluoro-4-nitrophenol, ensuring the safety of personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated nitroaromatic compound, a class of chemicals that requires careful handling due to its inherent toxicological properties. Before initiating any disposal protocol, a thorough understanding of its hazard profile is paramount.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and similar nitrophenols are classified with the following primary hazards[1][2][3]:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.
The presence of both nitro and fluoro groups on the aromatic ring influences its reactivity and toxicological profile. The electron-withdrawing nature of these substituents makes the phenolic proton more acidic and can impact its biological activity.
Table 1: Hazard Summary for this compound and Analogs
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation |
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a toxic and irritating substance.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill and Emergency Procedures: A Self-Validating System of Response
A spill of this compound requires immediate and decisive action. The following protocol is designed to be a self-validating system, ensuring containment and minimizing exposure.
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area and restrict access.
-
Don appropriate PPE as outlined in Section 2.
-
Contain the spill. For liquids, use an inert absorbent material like sand, vermiculite, or a commercial sorbent. For solids, gently cover with a damp paper towel to avoid raising dust.
-
Clean up. Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated materials (absorbent, paper towels, gloves) as hazardous waste.
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Provide details of the spilled chemical to the emergency response team.
Waste Classification and Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Mismanagement at this stage can lead to dangerous chemical reactions and increased disposal costs.
RCRA Hazardous Waste Classification:
Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste. While not specifically listed by name, its structural similarity and toxicity profile to p-Nitrophenol (EPA waste code U170) strongly suggest it should be managed as a U-listed toxic waste . The rationale is that it is a toxic chemical that is being discarded. It is crucial to consult your institution's EHS department for final determination, but treating it as a U-listed waste is the most prudent approach.
Waste Segregation Protocol:
-
Halogenated Organic Waste: this compound waste, including contaminated materials and solutions, must be collected in a designated, properly labeled container for halogenated organic waste.
-
Avoid Mixing: Never mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizers to prevent unpredictable and potentially hazardous reactions.
In-Laboratory Chemical Treatment: A Proactive Approach to Safety
For small quantities of this compound waste, in-laboratory chemical treatment to reduce its toxicity prior to collection by a waste disposal service is a responsible practice. The recommended method is the reduction of the nitro group to the less toxic amino group, forming 4-Amino-2,6-difluorophenol.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
This protocol is adapted from established methods for the reduction of nitroaromatic compounds[4][5][6][7]. The causality of this choice is the conversion of a toxic nitrophenol into a more stable and less hazardous amine.
Materials:
-
This compound waste solution (in a suitable solvent like ethanol or a mixture of THF and water)
-
Sodium borohydride (NaBH₄)
-
A transition metal catalyst (e.g., a small amount of nickel(II) chloride or cobalt(II) chloride)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Chemical fume hood
-
PPE (as per Section 2)
Procedure:
-
Work in a chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Prepare the reaction mixture. Place the this compound waste solution in the reaction vessel with a stir bar.
-
Add the catalyst. Add a catalytic amount of the chosen transition metal salt (e.g., a few crystals of NiCl₂ or CoCl₂).
-
Slowly add the reducing agent. With vigorous stirring, slowly and carefully add small portions of sodium borohydride to the solution. The reaction is exothermic and may produce hydrogen gas, so slow addition is crucial to control the reaction rate.
-
Monitor the reaction. The yellow color of the nitrophenol solution should fade as the reaction proceeds, indicating the formation of the colorless aminophenol. The reaction time will vary depending on the concentration and temperature.
-
Quench the reaction. Once the reaction is complete (as indicated by the color change), carefully add a small amount of a weak acid (e.g., dilute acetic acid) to quench any remaining sodium borohydride. Be cautious as this will also produce hydrogen gas.
-
Waste collection. The resulting solution containing 4-Amino-2,6-difluorophenol should be collected in a labeled hazardous waste container for halogenated organic waste. While less toxic than the starting material, it is still a chemical waste product and must be disposed of properly[7][8].
Final Disposal Pathway: From Laboratory to Licensed Facility
All waste containing this compound, whether treated or not, must be disposed of through a licensed hazardous waste management company.
Step-by-Step Disposal Logistics:
-
Containerization: Ensure all waste is in sealed, non-leaking containers that are compatible with the waste.
-
Labeling: Each container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (including "this compound" or "4-Amino-2,6-difluorophenol waste"), and the approximate percentages of each component.
-
Accumulation: Store the waste in a designated satellite accumulation area within the laboratory.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.
The ultimate fate of this waste is typically high-temperature incineration . This method is effective for the complete destruction of halogenated organic compounds, converting them into less harmful inorganic materials.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is an integral part of scientific integrity. By understanding the hazards of this compound and implementing these robust disposal procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific Environmental Health and Safety guidelines and the relevant Safety Data Sheets.
References
-
Pina Jr., S. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. Retrieved from [Link]
-
Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Retrieved from [Link]
- Wang, L., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(39), e202202821.
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
A1Suppliers. (n.d.). 4-Amino-2, 6-difluorophenol, HCl, min 96%, 1 gram. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 2,6-Difluoro-4-nitrophenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and procedural information for the safe handling of 2,6-Difluoro-4-nitrophenol. Our goal is to empower you with the knowledge to not only use this compound effectively but also to manage its risks with confidence, ensuring a secure and productive research setting.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound is critical. This compound is not merely a reagent; it is a chemical with inherent properties that demand respect and careful management.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
| Hazard Statement Code | Hazard Statement | Implication for Laboratory Work |
| H302 | Harmful if swallowed | Accidental ingestion can lead to significant health issues. Strict hygiene practices are non-negotiable. |
| H315 | Causes skin irritation | Direct contact can lead to inflammation, redness, and discomfort. Effective skin protection is mandatory. |
| H317 | May cause an allergic skin reaction | Repeated or prolonged contact may lead to sensitization, where subsequent exposures at lower levels can trigger an allergic response. |
| H318 | Causes serious eye damage | This is a critical hazard. Splashes or contact with dust can lead to irreversible damage to the eyes. Robust eye and face protection is essential. |
| H410 | Very toxic to aquatic life with long-lasting effects | Improper disposal can have significant environmental consequences. A clear and compliant disposal plan is required. |
The causality behind these hazards lies in the molecule's structure. Nitrophenols, as a class, can interfere with cellular processes. The addition of fluorine atoms can further modify its reactivity and biological interactions. Therefore, our safety protocols are designed to mitigate these specific risks at every step.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation[1].
Core PPE Ensemble for Handling this compound
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). Double-gloving is recommended for tasks with a higher risk of splash or when handling larger quantities. | Provides a chemical-resistant barrier to prevent skin contact, irritation (H315), and potential sensitization (H317). |
| Eye and Face Protection | Tightly fitting safety goggles in combination with a face shield. | Addresses the critical risk of serious eye damage (H318). Goggles protect from dust and splashes, while the face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat, buttoned, with long sleeves. For larger scale operations or where significant dust generation is possible, a chemical-resistant apron or coveralls should be worn over the lab coat. | Protects the skin on the arms and body from accidental contact with the chemical. |
| Respiratory Protection | Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated and cannot be controlled at the source, a NIOSH-approved N95 or higher particulate respirator should be used. | While not specified as a primary inhalation hazard, minimizing dust inhalation is a prudent measure, especially for individuals with pre-existing respiratory conditions. |
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Use: A Step-by-Step Protocol
This protocol is designed for handling the solid form of this compound.
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible and in good working order.
-
Don the core PPE ensemble as described in the table above.
-
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize potential dust inhalation.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Carefully doff PPE, avoiding contact with any potentially contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE (including respiratory protection if the spill generates dust), cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep the absorbed material into a labeled waste container.
-
Clean the spill area with a decontaminating solution.
Disposal Plan
Due to its high aquatic toxicity (H410), this compound and any contaminated materials must be disposed of as hazardous waste[1].
-
Collect all waste materials (excess reagent, contaminated PPE, absorbent materials) in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.
Visualization of Safety Protocols
To further clarify the procedural logic, the following diagrams illustrate key decision-making processes and workflows.
Caption: PPE selection based on the handling task.
Caption: Compliant disposal of contaminated materials.
By adhering to these detailed guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the preservation of our environment. This commitment to safety is the hallmark of a truly exceptional scientific professional.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
